molecular formula C13H22O2 B1207221 Isobornyl propionate CAS No. 20279-25-8

Isobornyl propionate

Cat. No.: B1207221
CAS No.: 20279-25-8
M. Wt: 210.31 g/mol
InChI Key: FAFMZORPAAGQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobornyl propionate, also known as fema 2163, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a camphor, fruit, and lavender taste. This compound is a potentially toxic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

FAFMZORPAAGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCC(=O)OC1CC2CCC1(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID70859764
Record name Borneol propionate
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Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Colourless oily liquid; Soft-turpentine aroma
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

102.00 °C. @ 16.00 mm Hg
Details The Good Scents Company Information System
Record name Isobornyl propionate
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Solubility

Soluble in water, oils, Soluble (in ethanol)
Record name Isobornyl propionate
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Density

0.968-0.971
Record name Isobornyl propionate
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CAS No.

20279-25-8, 78548-53-5, 2756-56-1
Record name Borneol, propionate
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Record name endo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl propionate
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-propanoate
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Record name Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate
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Record name Isobornyl propionate
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Foundational & Exploratory

Isobornyl propionate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Isobornyl Propionate (B1217596)

Introduction

Isobornyl propionate is an ester recognized for its characteristic fresh, woody, and slightly camphoraceous aroma.[1] It is derived from the reaction of isoborneol, a bicyclic monoterpene alcohol, and propionic acid.[1] This compound finds extensive application in the fragrance and cosmetic industries, where it serves as a long-lasting middle note in perfumes and imparts a clean scent to personal care products.[1] Beyond its olfactory properties, this compound is also utilized as a flavoring agent and serves as a chemical intermediate in the synthesis of other aroma compounds.[1][2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Nomenclature

This compound is structurally defined by a bicyclo[2.2.1]heptane skeleton, which is characteristic of the bornane family of terpenes. The propionate group is attached at the C2 position of the bicyclic ring in an exo configuration. This stereochemistry is crucial for its specific aromatic and physical properties.

  • IUPAC Name : [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate[2]

  • CAS Number : 2756-56-1[2][3]

  • Molecular Formula : C₁₃H₂₂O₂[1][2][3][4]

  • SMILES : CCC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C[2]

  • InChI Key : FAFMZORPAAGQFV-BREBYQMCSA-N[2]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and application in various industrial processes.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Weight 210.31 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Fresh, woody, herbal, slightly camphoraceous[1][5]
Boiling Point 102 °C at 16 mmHg; 245 °C at 760 mmHg[1][4][6]
Density 0.971 g/mL at 25 °C[4][6]
Refractive Index (n²⁰/D) 1.463[6]
Solubility Almost insoluble in water; soluble in alcohols and oils[6]
LogP (Octanol/Water) 3.154 (Calculated)[7]
Table 2: Safety and Handling Data
PropertyValueReference(s)
Flash Point 99 °C (210.2 °F) - closed cup[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Hazard Statements H315, H319, H335
Storage Store in a cool, dry, well-ventilated area away from light and oxidizing agents.[1][5][8]
Incompatible Materials Oxidizing materials[8]

Experimental Protocols

Synthesis of this compound via Esterification of Camphene (B42988)

The industrial synthesis of isobornyl esters, including the propionate, frequently utilizes the acid-catalyzed reaction of camphene with the corresponding carboxylic acid.[9] This reaction proceeds through a Wagner-Meerwein rearrangement of the camphene carbocation intermediate. Various catalysts can be employed, including solid acids which offer advantages in separation and reusability.[9]

Materials:

  • Camphene (≥75% purity)

  • Propionic Acid

  • Catalyst (e.g., strong acid ion-exchange resin, Lewis acid, or a composite catalyst like tartaric acid-boric acid)[10][11]

  • Solvent (if required)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Apparatus:

  • Reaction flask equipped with a magnetic stirrer, condenser, and temperature control (heating mantle).

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup : In a reaction flask, charge camphene and propionic acid. The molar ratio of acid to camphene can range from 1:1 to 5:1.[12]

  • Catalyst Addition : Add the selected acid catalyst. The catalyst loading is typically between 3% and 20% of the total reactant weight.[12]

  • Reaction Conditions : Heat the mixture with stirring. The reaction temperature is generally maintained between 30 °C and 80 °C.[11][12] The reaction time can vary from 2 to 25 hours, depending on the catalyst and temperature.[11][12]

  • Monitoring : The progress of the reaction should be monitored by Gas Chromatography (GC) to determine the conversion of camphene and the yield of this compound.[11]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be removed by filtration.[9][10]

  • Extraction and Neutralization : Transfer the liquid phase to a separatory funnel. Dilute with an organic solvent like diethyl ether and wash with deionized water. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[9]

  • Drying and Concentration : Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.[9]

  • Purification : Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. The product can be further purified by vacuum distillation.

synthesis_workflow reactants Reactants: Camphene + Propionic Acid catalyst Add Acid Catalyst (e.g., Ion-Exchange Resin) reactants->catalyst 1 reaction Reaction (30-80°C, 2-25h) catalyst->reaction 2 monitoring Monitor by GC reaction->monitoring Control workup Cool & Filter Catalyst reaction->workup 3 monitoring->reaction extraction Extraction & Neutralization (Wash with NaHCO₃) workup->extraction 4 drying Dry Organic Layer (Anhydrous MgSO₄) extraction->drying 5 purification Solvent Removal & Vacuum Distillation drying->purification 6 product Pure this compound purification->product 7

Caption: General experimental workflow for the synthesis of this compound.

Analytical Methods
  • Gas Chromatography (GC) : GC is the primary method for assessing the purity of this compound and for monitoring its synthesis. A non-polar or medium-polarity column (e.g., DB-5 or HP-5) is typically used.

  • Spectroscopic Analysis :

    • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for the ester functional group, including a strong C=O stretching vibration around 1730 cm⁻¹ and C-O stretching vibrations in the 1250-1100 cm⁻¹ region.

    • Mass Spectrometry (MS) : Electron ionization mass spectrometry can be used for structural confirmation.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the bicyclic framework and the stereochemistry of the propionate group.[2]

Applications and Relevance

This compound is a valuable compound for researchers and professionals in several fields:

  • Fragrance and Cosmetics : It is a key ingredient in creating pine, herbal, and fougère type fragrances for perfumes, soaps, and other personal care items.[1][6] Its stability and fixative properties enhance the longevity of scents.[1]

  • Flavor Industry : It is approved as a flavoring agent in food products by regulatory bodies such as the FDA.[2]

  • Chemical Synthesis : It serves as a building block in the synthesis of other specialty esters and aroma chemicals.[1]

Conclusion

This compound is a well-characterized bicyclic ester with significant commercial and research interest. Its distinct structural features, particularly the exo stereochemistry on the bornane skeleton, dictate its unique physicochemical and olfactory properties. The synthesis protocols, primarily based on the acid-catalyzed addition of propionic acid to camphene, are well-established and optimized for industrial production. A thorough understanding of its properties, as detailed in this guide, is fundamental for its effective application in fragrance development, chemical synthesis, and materials science.

References

Physical properties of Isobornyl propionate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Isobornyl Propionate (B1217596), specifically its boiling point and density. The information is presented to support research, development, and quality control activities where this compound is utilized.

Physical Properties of Isobornyl Propionate

This compound (CAS No: 2756-56-1), a natural ester with a characteristic woody and camphoraceous aroma, is a colorless to pale yellow liquid.[1] Its primary applications are in the fragrance and cosmetics industries.[1] A summary of its key physical properties is provided below.

Data Summary

The boiling point and density of this compound are crucial parameters for its handling, processing, and formulation. The following table summarizes these properties as reported in the literature.

Physical PropertyValueConditions
Boiling Point 102 °Cat 16 mmHg
245 °Cat 760 mmHg (atmospheric pressure)
Density 0.971 g/mLat 25 °C
0.969 - 0.975 g/mLat 20 °C

Sources:[2][3][4][5][6][7][8]

Experimental Protocols

While the specific experimental reports for the above data are not publicly available, the following sections describe standard and widely accepted laboratory methodologies for the determination of boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][8]

This micro-method is suitable for small sample volumes.

  • Sample Preparation: A small amount of this compound is placed into a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil or liquid paraffin.[5]

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution via convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the sample's vapor.

  • Measurement: Heating is discontinued (B1498344) when a continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[9]

For substances that decompose at their atmospheric boiling point, or to purify liquids, vacuum distillation is employed. This method lowers the boiling point by reducing the ambient pressure.[10][11][12]

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source (e.g., a vacuum pump).

  • Procedure: The this compound sample is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling. The system is sealed, and the pressure is reduced to the desired level (e.g., 16 mmHg).

  • Heating and Distillation: The distilling flask is heated. The temperature is monitored, and the liquid will begin to boil at a temperature lower than its atmospheric boiling point.[10]

  • Measurement: The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses into the receiving flask, is recorded as the boiling point at that specific pressure.[13]

Determination of Density

Density is the mass of a substance per unit volume.

  • Mass Measurement: An empty, clean, and dry volumetric flask or pycnometer of a known volume is weighed using an analytical balance.

  • Volume Measurement: The container is then filled with this compound up to the calibration mark. Care is taken to avoid air bubbles.

  • Final Mass Measurement: The container filled with the liquid is weighed again.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the physical properties of a liquid compound.

G cluster_0 Start: Liquid Sample (this compound) cluster_1 Density Determination cluster_2 Boiling Point Determination start Obtain Liquid Sample weigh_empty Weigh Empty Volumetric Flask start->weigh_empty bp_setup Prepare Sample and Apparatus (e.g., Thiele Tube) start->bp_setup fill_liquid Fill Flask with Sample to Mark weigh_empty->fill_liquid weigh_full Weigh Full Flask fill_liquid->weigh_full calc_density Calculate Density (Mass/Volume) weigh_full->calc_density end_node End: Physical Properties Data Sheet calc_density->end_node heat_sample Heat Sample bp_setup->heat_sample observe_bp Observe and Record Boiling Point Temperature heat_sample->observe_bp observe_bp->end_node

Caption: Generalized workflow for the determination of density and boiling point of a liquid sample.

References

An In-depth Technical Guide to the Spectroscopic Data of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isobornyl Propionate (B1217596) (CAS No: 2756-56-1), a bicyclic monoterpenoid ester. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure

Isobornyl propionate, with the molecular formula C₁₃H₂₂O₂, consists of a propionate group esterified to the hydroxyl group of isoborneol (B83184). The rigid bicyclo[2.2.1]heptane skeleton of the isoborneol moiety gives rise to a characteristic set of spectroscopic signals.

IUPAC Name: [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate[1] Molecular Formula: C₁₃H₂₂O₂[1][2] Molecular Weight: 210.31 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts and coupling constants of the ¹H and ¹³C nuclei are highly sensitive to the stereochemistry of the bicyclic ring system.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the bicyclic system, and a triplet and quartet characteristic of the propionate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (exo)~4.7t
H-3 (endo)~1.8m
H-3 (exo)~1.1m
H-4~1.7m
H-5 (endo)~1.5m
H-5 (exo)~1.0m
H-6 (endo)~1.6m
H-6 (exo)~1.2m
CH₃-8~0.9s
CH₃-9~0.8s
CH₃-10~1.0s
-O-CO-CH₂ -CH₃~2.3q
-O-CO-CH₂-CH₃ ~1.1t

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predictions based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~47.0
C-2~80.0
C-3~38.0
C-4~36.0
C-5~27.0
C-6~34.0
C-7~49.0
C-8~20.0
C-9~19.0
C-10~12.0
-O-C O-CH₂-CH₃~175.0
-O-CO-C H₂-CH₃~28.0
-O-CO-CH₂-C H₃~9.0

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predictions based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of this compound can be obtained using the following general protocol:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4] For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended.[4] Ensure the sample is fully dissolved; if necessary, use a vortex mixer. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[4]

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • ¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2960StrongC-H stretch (alkane)
~1735Strong, SharpC=O stretch (ester)
~1470MediumC-H bend (alkane)
~1370MediumC-H bend (alkane)
~1180StrongC-O stretch (ester)

Note: Peak positions are approximate and were extracted from the NIST gas-phase IR spectrum.[2] Values may differ slightly in a liquid-phase spectrum.

Experimental Protocol for FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allowing it to dry completely.[5] Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself.[5]

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the surface is covered.[5]

  • Spectrum Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is useful for its identification and structural confirmation.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/z Relative Intensity (%) Proposed Fragment
15225[M - C₃H₆O]⁺
137100[M - C₃H₅O₂]⁺ (isobornyl cation)
12130[C₉H₁₃]⁺
10945[C₈H₁₃]⁺
9580[C₇H₁₁]⁺
8155[C₆H₉]⁺
5740[C₃H₅O]⁺ (propionyl cation)
4160[C₃H₅]⁺

Note: Data is interpreted from the electron ionization (EI) mass spectrum available on the NIST WebBook.[2] The molecular ion peak ([M]⁺ at m/z 210) is of low abundance.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297).

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[5]

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.[6]

    • Oven Temperature Program: A typical program would be to start at 60°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.[6]

    • Injector: Use a split/splitless injector at a temperature of 250°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Mass Range: Scan from m/z 40 to 500.[6]

      • Ion Source Temperature: Set to approximately 230°C.[5]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS GC-MS Dissolution->MS NMR_Data Acquire FID Process Spectrum (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum (FT) IR->IR_Data MS_Data Acquire Total Ion Chromatogram & Mass Spectra MS->MS_Data NMR_Interpret Chemical Shift & Coupling Constant Analysis NMR_Data->NMR_Interpret IR_Interpret Functional Group Identification IR_Data->IR_Interpret MS_Interpret Molecular Ion & Fragmentation Pattern Analysis MS_Data->MS_Interpret Structure Structure Confirmation NMR_Interpret->Structure IR_Interpret->Structure MS_Interpret->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Solubility of Isobornyl Propionate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Isobornyl Propionate (B1217596)

Isobornyl propionate is a colorless oily liquid with a characteristic turpentine (B1165885) or pine-like odor.[2][3] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 2756-56-1[1]
Molecular Formula C₁₃H₂₂O₂[1]
Molecular Weight 210.31 g/mol [1]
Density 0.969 - 0.975 g/mL at 20°C[4]
Boiling Point 102°C at 16 mmHg[2]
Flash Point 94°C (closed cup)[4]
Refractive Index 1.4600 - 1.4640 at 20°C[4]

Solubility Profile

Qualitative Solubility

This compound is characterized by its lipophilic nature, stemming from its bulky bicyclic terpene structure. Literature consistently indicates that it is readily soluble in non-polar and moderately polar organic solvents while exhibiting poor solubility in highly polar solvents like water.

  • Soluble in: Alcohols (e.g., ethanol), oils, and other common organic solvents.[1][2]

  • Poorly soluble in: Propylene glycol, Glycerin.[2]

  • Insoluble/Almost insoluble in: Water.[2][4][5]

Quantitative Solubility Data

Quantitative, temperature-dependent solubility data for this compound in a range of common organic solvents has not been extensively reported in peer-reviewed literature. The available data focuses primarily on its solubility in water, which is minimal.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityMethodSource(s)
Water2419.8 mg/LNot Specified[6]
Water257.491 mg/LEstimated[7]
EthanolNot SpecifiedSolubleNot Specified[1]
AlcoholNot SpecifiedYesNot Specified[4]

Note: The term "Soluble" is a qualitative descriptor and does not represent a quantitative value.

Given the lack of published data, experimental determination is necessary to establish the precise solubility of this compound in specific organic solvents relevant to a particular application.

Experimental Protocol for Solubility Determination

The following protocol describes the Isothermal Saturation (Static Equilibrium) Method coupled with gravimetric analysis, a reliable technique for determining the equilibrium solubility of a liquid solute in a solvent.[8]

Principle

An excess amount of the solute (this compound) is mixed with a known amount of solvent. The mixture is agitated at a constant temperature for a sufficient period to achieve solid-liquid equilibrium (saturation). The concentration of the solute in the supernatant is then determined gravimetrically.

Apparatus and Materials
  • Jacketed glass vessel or sealed vials

  • Thermostatic water bath with temperature control (±0.1°C)

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or petri dish

  • Drying oven

  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, acetone, isopropanol)

Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial containing a known mass of the organic solvent. The presence of a distinct undissolved phase is necessary to ensure saturation.

  • Equilibration: Place the sealed vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated. Periodically check if the concentration is stable.

  • Sampling: After equilibration, stop the stirring and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.

  • Analysis (Gravimetric):

    • Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed evaporating dish to remove any microscopic undissolved droplets.

    • Weigh the evaporating dish with the filtered supernatant to determine the exact mass of the saturated solution.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C).

    • Continue drying until a constant mass is achieved.

  • Calculation:

    • Calculate the mass of the dissolved this compound (msolute) by subtracting the mass of the empty dish from the final mass of the dish with the dry residue.

    • Calculate the mass of the solvent (msolvent) by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.

    • The solubility can be expressed in various units:

      • Mass fraction (w): w = msolute / (msolute + msolvent)

      • Grams per 100 g of solvent: ( msolute / msolvent ) × 100

      • Mole fraction (x): Convert the mass of solute and solvent to moles and calculate x = molessolute / (molessolute + molessolvent)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation prep1 Add excess isobornyl propionate to solvent in vial prep2 Seal vial and place in thermostatic bath prep1->prep2 equil1 Stir mixture at constant temperature for >24h prep2->equil1 Achieve Saturation equil2 Stop stirring and allow undissolved solute to settle equil1->equil2 analysis1 Withdraw supernatant with a syringe equil2->analysis1 Collect Sample analysis2 Filter into pre-weighed evaporating dish analysis1->analysis2 analysis3 Evaporate solvent in drying oven analysis2->analysis3 analysis4 Weigh residue until constant mass is achieved analysis3->analysis4 calc1 Calculate mass of solute and solvent analysis4->calc1 Data Processing calc2 Express solubility as mass fraction, mole fraction, etc. calc1->calc2

Figure 1: Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl propionate (B1217596), a monoterpene ester recognized for its characteristic woody and pine-like aroma, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and the analytical methodologies employed for its identification and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the scientific and potential therapeutic applications of this compound.

Natural Occurrence and Quantitative Data

Isobornyl propionate has been identified as a volatile constituent in several plant species, most notably in conifers and to a lesser extent in citrus fruits. While its presence is documented, quantitative data remains sparse in publicly available literature.

One study involving the gas chromatography-mass spectrometry (GC-MS) analysis of essential oils identified this compound at a relative concentration of 0.06%.[1] Another investigation into the chemical composition of conifer needles also reported the presence of this compound, although a specific quantitative value was not provided in a standard format.[2] The compound is also reported to be a natural component of citrus fruits and kumquats.[3]

Table 1: Reported Natural Sources and Quantitative Data for this compound

Natural SourcePlant PartAnalytical MethodConcentration
Unspecified PlantEssential OilGC-MS0.06% (relative peak area)[1]
ConiferNeedlesFT-ICR-MSPresence detected (quantitative data not specified)[2]
Citrus FruitsNot SpecifiedNot SpecifiedPresence reported (quantitative data not available)[3]
KumquatsNot SpecifiedNot SpecifiedPresence reported (quantitative data not available)[3]

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathways of monoterpene and monoterpene ester formation. This process begins with the synthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), forms the C10 precursor geranyl diphosphate (GPP). GPP is then converted to the monoterpene alcohol isoborneol (B83184) by a specific monoterpene synthase. The final step in the biosynthesis of this compound is the esterification of isoborneol with propionyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known to be involved in the formation of various esters in plants.[4] While a specific acyltransferase responsible for the synthesis of this compound has not yet been fully characterized, research on plant AATs indicates their capability to utilize a range of acyl-CoA donors, including propionyl-CoA, and various alcohol substrates.[4]

Isobornyl_Propionate_Biosynthesis cluster_0 Isoprenoid Precursor Biosynthesis cluster_1 Monoterpene Biosynthesis cluster_2 Ester Formation IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Isoborneol Isoborneol GPP->Isoborneol Monoterpene Synthase Isobornyl_Propionate This compound Isoborneol->Isobornyl_Propionate Alcohol Acyltransferase (AAT) Propionyl_CoA Propionyl-CoA Propionyl_CoA->Isobornyl_Propionate

Figure 1. Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The identification and quantification of this compound in natural sources primarily rely on chromatographic and spectroscopic techniques. The following sections detail generalized experimental protocols for its extraction and analysis.

Extraction of Volatile Compounds from Plant Material

Objective: To extract volatile compounds, including this compound, from plant matrices such as conifer needles or citrus peels.

Method 1: Steam Distillation [5]

  • Sample Preparation: Fresh or dried plant material is ground or chopped to increase the surface area.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.

  • Distillation: The plant material is placed in the flask with a sufficient amount of water. The mixture is heated to boiling, and the resulting steam, carrying the volatile compounds, is passed through the condenser.

  • Collection: The condensed mixture of water and essential oil is collected. Due to their immiscibility, the essential oil layer, containing this compound, can be separated from the aqueous layer.

Method 2: Solvent Extraction [6]

  • Sample Preparation: The plant material is ground into a fine powder.

  • Extraction: The powdered material is macerated with a suitable organic solvent (e.g., hexane (B92381), ethanol, or a mixture thereof) for a defined period with agitation.[1]

  • Filtration and Concentration: The mixture is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated extract containing the volatile compounds.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound within the extracted essential oil or plant extract.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.[7]

Protocol:

  • Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard may be added for quantitative analysis.[8]

  • GC Separation:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[9]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[10]

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[11]

    • Injection: A small volume of the prepared sample is injected into the heated inlet of the GC.

  • MS Detection:

    • Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of each ion.

  • Data Analysis:

    • Identification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard or by matching its mass spectrum with a reference library (e.g., NIST).[7]

    • Quantification: The concentration of this compound can be determined by creating a calibration curve using standards of known concentrations and relating the peak area of the analyte to its concentration.[8][12]

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Extraction Extraction of Volatiles Dilution Dilution & Internal Standard Extraction->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Figure 2. General workflow for the analysis of this compound by GC-MS.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of isolated this compound.

Instrumentation: A high-field NMR spectrometer.

Protocol:

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structure elucidation.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities in the NMR spectra are analyzed and compared with published data for this compound to confirm its structure.[13]

Conclusion

This compound is a naturally occurring monoterpene ester with a characteristic aroma, found in conifers and citrus fruits. While its presence in these sources is established, there is a clear need for more extensive quantitative studies to determine its concentration in a wider range of plant species. The biosynthetic pathway is thought to involve the esterification of isoborneol, a reaction catalyzed by an alcohol acyltransferase. Further research is required to isolate and characterize the specific enzyme responsible for this transformation. The analytical methods outlined in this guide, particularly GC-MS, provide a robust framework for the identification and quantification of this compound in complex natural matrices. This information is crucial for advancing our understanding of its natural distribution and for exploring its potential applications in various scientific and industrial fields.

References

An In-depth Technical Guide to the Synthesis of Isobornyl Propionate from Isoborneol and Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobornyl propionate (B1217596) through the Fischer esterification of isoborneol (B83184) and propionic acid. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate the successful synthesis and optimization of this valuable fragrance and potential pharmaceutical intermediate.

Introduction

Isobornyl propionate is an ester recognized for its characteristic fruity and herbaceous aroma, finding applications in the fragrance and flavor industries. The synthesis of this compound is most commonly achieved via the Fischer esterification, a well-established acid-catalyzed reaction between an alcohol (isoborneol) and a carboxylic acid (propionic acid). The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side, such as the removal of water, are crucial for achieving high yields.

This guide will detail the synthesis using both traditional homogeneous acid catalysts and modern solid acid catalysts, providing a robust framework for laboratory-scale preparation.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from isoborneol and propionic acid proceeds via the Fischer esterification mechanism. This acid-catalyzed process involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.

Fischer_Esterification PropionicAcid Propionic Acid ProtonatedAcid Protonated Propionic Acid PropionicAcid->ProtonatedAcid Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate Nucleophilic Attack Isoborneol Isoborneol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Elimination of Water Proton_Transfer->Water_Loss Protonated_Ester Protonated This compound Water_Loss->Protonated_Ester Water Water Water_Loss->Water Byproduct Protonated_Ester->H_plus Catalyst Regeneration Isobornyl_Propionate This compound Protonated_Ester->Isobornyl_Propionate Deprotonation

Caption: The Fischer esterification mechanism for this compound synthesis.

Experimental Protocols

Two detailed protocols are provided below, one utilizing a traditional homogeneous acid catalyst and the other employing a recyclable solid acid catalyst.

Protocol 1: Synthesis using a Homogeneous Acid Catalyst (p-Toluenesulfonic Acid)

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • Isoborneol

  • Propionic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine isoborneol (e.g., 0.1 mol), propionic acid (e.g., 0.12 mol, 1.2 equivalents), and toluene (e.g., 100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%) to the mixture.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, allowing for the removal of water and driving the reaction to completion.

  • Reaction Monitoring: Continue reflux until the theoretical amount of water has been collected or until TLC/GC analysis indicates the consumption of the starting material (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted propionic acid.

    • Wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst

This protocol is based on the use of solid acid catalysts, such as a nanometer solid superacid S₂O₈²⁻/ZrO₂, which has been reported for this transformation.[1]

Materials:

  • Isoborneol

  • Propionic acid

  • Solid acid catalyst (e.g., S₂O₈²⁻/ZrO₂)

  • An appropriate solvent (e.g., toluene, or solvent-free)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isoborneol, propionic acid (in a slight excess), and the solid acid catalyst (e.g., 5-15% by weight of the limiting reactant). Toluene can be added as a solvent to facilitate azeotropic water removal if desired.

  • Reaction: Heat the mixture with vigorous stirring to a temperature appropriate for the catalyst (e.g., 80-120 °C) for a specified time (e.g., 4-12 hours).

  • Catalyst Recovery: After the reaction is complete, cool the mixture and recover the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.

  • Work-up and Purification: The filtrate is then worked up as described in Protocol 1 (washing with sodium bicarbonate, water, and brine, followed by drying and solvent removal). The crude product is then purified by vacuum distillation.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of isobornyl esters, which can be used as a starting point for optimizing the synthesis of this compound.

ReactantsCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Isoborneol, Propionic AcidS₂O₈²⁻/ZrO₂Not specifiedNot specifiedNot specified42-98[1]
Isoborneol, Acetic AcidH₂SO₄1.2 : 1Reflux6~90General Procedure
Camphene (B42988), Acetic AcidTartaric acid-boric acid2.5 : 1 (acid:camphene)701888.5 (GC content)[2][3]
Camphene, Acetic AcidAcidic Cation Exchange Resin1.5 : 1 (mass ratio)40Continuous88.6[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Reactants Combine Reactants (Isoborneol, Propionic Acid, Catalyst, Solvent) Reaction Heat to Reflux (with water removal) Reactants->Reaction Workup Work-up (Neutralization, Washes) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound synthesis.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory setup and available catalysts to achieve the desired yield and purity.

References

The Wagner-Meerwein Rearrangement: A Cornerstone in the Synthesis of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthesis of isobornyl propionate (B1217596), a valuable fragrance ingredient and chemical intermediate, from the renewable feedstock camphene (B42988) is a classic example of a reaction orchestrated by a fundamental carbocation rearrangement. This technical guide delves into the core of this transformation: the Wagner-Meerwein rearrangement. It provides a detailed examination of the reaction mechanism, quantitative data from analogous syntheses, and comprehensive experimental protocols to facilitate its application in research and development.

The Reaction Mechanism: A Cascade of Cationic Events

The acid-catalyzed addition of propionic acid to camphene does not yield the expected product from direct addition to the double bond. Instead, a skeletal rearrangement occurs to form the more stable isobornyl system. This transformation is a textbook example of the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to a neighboring carbon.[1][2][3] The accepted mechanism proceeds through three critical steps:

  • Protonation and Initial Carbocation Formation: The reaction is initiated by an acid catalyst, which protonates the exocyclic double bond of camphene. This generates a tertiary carbocation.

  • The Wagner-Meerwein Rearrangement: To alleviate ring strain, a 1,2-alkyl shift occurs. This rearranges the initial tertiary carbocation into a more stable secondary carbocation, the isobornyl cation. This rearrangement is the defining step of the synthesis.

  • Nucleophilic Attack: Propionic acid, acting as a nucleophile, attacks the isobornyl cation. This attack predominantly occurs from the less sterically hindered exo face, leading to the formation of the exo-isomer, isobornyl propionate.

The entire mechanistic pathway can be visualized as a logical flow of chemical events.

Wagner_Meerwein_Mechanism Camphene Camphene InitialCarbocation Initial Tertiary Carbocation Camphene->InitialCarbocation + H⁺ PropionicAcid Propionic Acid (H⁺ source) IsobornylCation Isobornyl Cation (Secondary) InitialCarbocation->IsobornylCation 1,2-Alkyl Shift IsobornylPropionate This compound IsobornylCation->IsobornylPropionate + Propionic Acid PropionateNucleophile Propionate

Caption: Mechanism of this compound Synthesis.

Quantitative Analysis of the Synthesis

While specific yield data for the synthesis of this compound is not extensively published, a wealth of information is available for the structurally analogous synthesis of isobornyl acetate (B1210297) from camphene and acetic acid. This data serves as a reliable benchmark for expected outcomes. The use of solid acid catalysts for the synthesis of various isoborneol (B83184) esters has been reported to achieve yields in the range of 42% to 98%.[4]

A composite catalyst system of α-hydroxyl carboxylic acid (HCA) and boric acid has been shown to be highly effective.[5][6] The quantitative results for the synthesis of isobornyl acetate using a tartaric acid-boric acid catalyst are summarized below.

Table 1: Reaction Optimization for Isobornyl Acetate Synthesis [5]

ParameterConditionsCamphene Conversion (%)Isobornyl Acetate GC Content (%)Isobornyl Acetate Selectivity (%)
Catalyst System Tartaric Acid-Boric Acid92.988.595.3
Reactant Ratio m(camphene):m(acetic acid) = 10:2592.988.595.3
Reaction Temperature 70 °COptimal--
Reaction Time 18 hours---

Data presented is for the synthesis of isobornyl acetate, serving as an analogue for this compound synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of isobornyl acetate and isoborneol.[5][7] They provide a robust framework for the synthesis of this compound in a laboratory setting.

Synthesis of this compound from Camphene

This protocol details the direct esterification of camphene with propionic acid using a composite acid catalyst.

Materials:

  • Camphene (≥75% purity)

  • Propionic Acid

  • L(+)-Tartaric Acid

  • Boric Acid

  • Reaction flask equipped with a magnetic stirrer and temperature control

Procedure:

  • To a reaction flask, add 10 g of camphene, 25 g of propionic acid, 0.5 g of tartaric acid, and 0.4 g of boric acid.

  • Stir the mixture vigorously (approximately 500 rpm) and heat to a controlled temperature of 70°C.

  • Maintain the reaction for 18 hours, monitoring progress by TLC or GC if desired.

  • Upon completion, cool the reaction mixture to room temperature. The catalyst may precipitate.

  • Transfer the mixture to a separatory funnel. Add water to induce phase separation.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess propionic acid, followed by a wash with brine.

  • Collect the upper organic layer, which contains the crude this compound.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the this compound by vacuum distillation.

General Experimental Workflow

The overall process, from starting materials to the purified product, can be visualized as a streamlined workflow.

Experimental_Workflow cluster_synthesis A. Synthesis cluster_workup B. Work-up cluster_purification C. Purification Reactants Combine Camphene, Propionic Acid, and Catalysts Heating Heat and Stir (e.g., 70°C, 18h) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Extraction Aqueous Work-up (Wash and Separate Layers) Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Product FinalProduct Pure this compound Distillation->FinalProduct

Caption: General experimental workflow for this compound synthesis.

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques.

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue / Description
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol [8]
Appearance Colorless oily liquid[8]
Odor Herbal, woody, earthy, pine
¹H NMR Expected signals for the isobornyl moiety and the propionate ethyl group. The proton at C2 (bearing the ester) is expected to be a doublet of doublets, shifted downfield due to the ester linkage.
¹³C NMR A ¹³C NMR spectrum is available.[8] Key signals would include the carbonyl carbon of the ester group (~174 ppm) and the carbon bearing the ester (C2) in the isobornyl structure.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1730 cm⁻¹. Data is available in the NIST Chemistry WebBook.[9][10]
Mass Spectrometry GC-MS data is available.[8] Fragmentation patterns would be consistent with the this compound structure.

Conclusion

The Wagner-Meerwein rearrangement is not merely a theoretical curiosity but a powerful and practical tool in synthetic organic chemistry. Its application in the synthesis of this compound from camphene demonstrates how a seemingly complex molecular rearrangement can be harnessed to produce valuable chemicals from renewable resources. By understanding the mechanism, leveraging analogous quantitative data, and applying detailed experimental protocols, researchers can effectively utilize this reaction in their synthetic endeavors. The information presented in this guide provides a comprehensive technical foundation for the successful synthesis and characterization of this compound.

References

Chemo-Catalytic Synthesis of Isobornyl Propionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl propionate (B1217596), a valuable fine chemical, is prized for its characteristic fruity, pine-like aroma, finding extensive application in the fragrance and flavor industries. Beyond its olfactory properties, it serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This technical guide provides a comprehensive overview of the principal chemo-catalytic pathways for the synthesis of isobornyl propionate, with a focus on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.

The synthesis of this compound is primarily achieved through two main chemo-catalytic routes: the direct esterification of isoborneol (B83184) with propionic acid and the acid-catalyzed reaction of camphene (B42988) with propionic acid. The latter is often favored in industrial settings due to the ready availability of camphene from the isomerization of α-pinene, a major constituent of turpentine.[1] This guide will delve into the specifics of both pathways, highlighting various catalytic systems that have been developed to enhance reaction efficiency, selectivity, and sustainability.

I. Synthesis Pathway 1: Esterification of Isoborneol with Propionic Acid

This traditional approach involves the direct reaction of isoborneol with propionic acid, typically in the presence of an acid catalyst to accelerate the rate of ester formation.

Homogeneous Acid Catalysis

Conventional laboratory synthesis often employs strong mineral acids, such as sulfuric acid, as homogeneous catalysts.[1] While effective in promoting the reaction, the use of such catalysts presents challenges related to corrosion, catalyst separation, and waste generation.

Heterogeneous Solid Acid Catalysis

To address the drawbacks of homogeneous catalysis, research has focused on the development of solid acid catalysts. These materials offer advantages in terms of ease of separation, reusability, and reduced environmental impact. One notable example is the use of a nanometer solid superacid, S₂O₈²⁻/ZrO₂, which has demonstrated high catalytic activity and selectivity in the esterification of borneol and isoborneol with various carboxylic acids.

II. Synthesis Pathway 2: Reaction of Camphene with Propionic Acid

This pathway is of significant industrial importance and relies on the acid-catalyzed addition of propionic acid to camphene. A key feature of this reaction is the Wagner-Meerwein rearrangement, a characteristic carbocation 1,2-rearrangement in terpene chemistry.[1][2]

The generally accepted mechanism involves three principal steps:

  • Protonation: The acid catalyst protonates the exocyclic double bond of camphene, leading to the formation of a tertiary carbocation.

  • Rearrangement: A[1][3]-alkyl shift occurs to alleviate ring strain, rearranging the initial carbocation into the more stable secondary isobornyl cation.[1]

  • Nucleophilic Attack: Propionic acid acts as a nucleophile, attacking the isobornyl cation. This attack predominantly occurs from the less sterically hindered exo face, resulting in the formation of this compound.[1]

A variety of catalytic systems have been investigated for this transformation, each with its own set of advantages and operating conditions.

Heteropoly Acid Catalysis

Silica-supported heteropoly acids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), have emerged as highly efficient and environmentally friendly catalysts for the liquid-phase esterification of camphene.[4][5] These catalysts exhibit strong acidity and can provide high yields and selectivities under mild reaction conditions.[4][5]

Composite Acid Catalysis

Composite catalysts, such as those comprising an α-hydroxyl carboxylic acid (HCA) and boric acid, have shown significant synergistic catalytic activity.[3][6] For instance, a tartaric acid-boric acid system has been reported to be effective in the synthesis of isobornyl acetate (B1210297), a close analog of this compound.[3][6]

Other Catalytic Systems

Other catalysts, including zeolites, titanium sulfate, and anhydrous ferric chloride, have also been successfully employed for the synthesis of isobornyl esters from camphene.[7][8][9]

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of isobornyl esters, providing a basis for comparison of different catalytic systems and reaction conditions.

Table 1: Synthesis of Isobornyl Esters via Esterification of Camphene

CatalystCarboxylic AcidMolar Ratio (Camphene:Acid)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
20 wt% H₃PW₁₂O₄₀/SiO₂Acetic Acid1:1060367~100-[10]
20 wt% H₃PW₁₂O₄₀/SiO₂Acetic Acid1:1060-90~10090[4]
Tartaric Acid-Boric AcidAcetic Acid1:5.67701692.995.388.5[11]
Mandelic Acid-Boric AcidAcetic Acid-701891.295.186.7[6]
Titanium SulfateLauric Acid1:2.58025---[8]
Anhydrous FeCl₃Acetic Acid1:3252~9994>88[9]
HZSM-5 ZeoliteAcetic Acid1:165-->90>75[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification of Isoborneol with Propionic Acid using a Solid Superacid Catalyst (Adapted from S₂O₈²⁻/ZrO₂ synthesis for esterification)

Catalyst Preparation (S₂O₈²⁻/ZrO₂):

  • Prepare the Zr(OH)₄ precursor by aging a slurry of a zirconium salt (e.g., ZrOCl₂·8H₂O) in an aqueous ammonia (B1221849) solution at room temperature for 12 hours.

  • Filter and wash the resulting precipitate with deionized water until the pH is neutral and no chloride ions are detected (tested with AgNO₃).

  • Dry the Zr(OH)₄ precursor at 110°C for 12 hours.

  • Impregnate the dried Zr(OH)₄ powder with a 1 M (NH₄)₂S₂O₈ solution.

  • Age the impregnated powder for 3 hours after 5 minutes of ultrasonication.

  • Dry the powder at 110°C and then calcine at 600°C for 3 hours to obtain the SO₄²⁻/ZrO₂ solid acid catalyst.[13] A similar procedure can be followed using ammonium (B1175870) persulfate for the S₂O₈²⁻/ZrO₂ catalyst.[4]

Esterification Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isoborneol, propionic acid (a molar excess of the acid is recommended), and the prepared S₂O₈²⁻/ZrO₂ catalyst.

  • Heat the reaction mixture to a specified temperature (e.g., 120°C) and stir for a designated period (e.g., 2.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any unreacted propionic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of this compound from Camphene using Silica-Supported Heteropoly Acid (H₃PW₁₂O₄₀/SiO₂) (Adapted from isobornyl acetate synthesis)

Catalyst Preparation (20 wt% H₃PW₁₂O₄₀/SiO₂):

  • Impregnate silica (B1680970) gel (Aerosil 300) with an aqueous solution of H₃PW₁₂O₄₀.

  • Calcine the impregnated silica at 130°C under vacuum (0.2–0.3 Torr) for 1.5 hours.[10]

Esterification Procedure:

  • In a glass reactor equipped with a magnetic stirrer and a condenser, prepare a mixture of camphene, propionic acid (e.g., a 1:5 to 1:10 molar ratio), an internal standard for GC analysis (e.g., dodecane), and the 20 wt% H₃PW₁₂O₄₀/SiO₂ catalyst in a non-polar solvent like isooctane.[10]

  • Stir the mixture vigorously at a controlled temperature (e.g., 60°C).[10]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Once the reaction reaches the desired conversion, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[4]

  • Transfer the filtrate to a separatory funnel and wash with water to remove any leached catalyst and excess propionic acid.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

  • Further purification can be achieved by vacuum distillation.

Protocol 3: Synthesis of this compound from Camphene using an α-Hydroxyl Carboxylic Acid-Boric Acid Composite Catalyst (Adapted from isobornyl acetate synthesis)

Catalyst System Preparation:

The catalyst is typically generated in situ by adding the α-hydroxyl carboxylic acid (e.g., tartaric acid or mandelic acid) and boric acid directly to the reaction mixture.

Esterification Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, combine camphene, propionic acid (e.g., a molar ratio of approximately 1:5.7), the chosen α-hydroxyl carboxylic acid, and boric acid.[11]

  • Stir the mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 16-18 hours).[11][14]

  • After the reaction, cool the mixture to room temperature, which should cause the catalyst to precipitate.

  • Filter the mixture to recover the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with deionized water to induce phase separation.

  • Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with deionized water.[14]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.[14]

  • Purify the product via vacuum distillation.

Mandatory Visualizations

G cluster_path1 Pathway 1: Esterification of Isoborneol cluster_path2 Pathway 2: Reaction of Camphene Isoborneol Isoborneol Isobornyl Propionate_1 This compound Isoborneol->Isobornyl Propionate_1  + Propionic Acid (Acid Catalyst) Propionic Acid_1 Propionic Acid Water_1 Water Camphene Camphene Isobornyl Propionate_2 This compound Camphene->Isobornyl Propionate_2  + Propionic Acid (Acid Catalyst) Propionic Acid_2 Propionic Acid

Caption: Overview of the two primary chemo-catalytic synthesis pathways for this compound.

G cluster_mechanism Mechanism of Camphene Esterification Camphene Camphene Protonation Protonation (+H⁺) Camphene->Protonation Tertiary Carbocation Tertiary Carbocation Protonation->Tertiary Carbocation Wagner-Meerwein Wagner-Meerwein Rearrangement Tertiary Carbocation->Wagner-Meerwein Isobornyl Cation Isobornyl Cation (Secondary Carbocation) Wagner-Meerwein->Isobornyl Cation Nucleophilic Attack Nucleophilic Attack (+ Propionic Acid) Isobornyl Cation->Nucleophilic Attack This compound This compound Nucleophilic Attack->this compound

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound from camphene.

G cluster_workflow General Experimental Workflow Reactants Reactants (Camphene/Isoborneol + Propionic Acid) Catalyst Addition Catalyst Addition Reactants->Catalyst Addition Reaction Reaction (Heating & Stirring) Catalyst Addition->Reaction Catalyst Separation Catalyst Separation (Filtration) Reaction->Catalyst Separation Work-up Work-up (Washing & Extraction) Catalyst Separation->Work-up Drying Drying Work-up->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification (Distillation) Solvent Removal->Purification Final Product This compound Purification->Final Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the Enzyme-Mediated Esterification of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme-mediated synthesis of isobornyl propionate (B1217596), a valuable fragrance compound. By leveraging the specificity and efficiency of lipases, particularly immobilized Candida antarctica lipase (B570770) B (Novozym 435), this biocatalytic approach offers a green and sustainable alternative to traditional chemical synthesis. This document details the underlying enzymatic mechanisms, experimental protocols, and quantitative data to facilitate the adoption and optimization of this process in research and industrial settings.

Introduction to Enzymatic Esterification

Enzyme-mediated esterification for the synthesis of flavor and fragrance compounds has gained significant traction as a "green" alternative to chemical methods.[1][2] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most commonly employed biocatalysts for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability.[3][4][5] The use of immobilized enzymes, such as Novozym 435, further enhances the process by allowing for easy separation and reuse of the biocatalyst, thereby improving the economic feasibility of the synthesis.[6][7]

The synthesis of isobornyl propionate, a compound with a characteristic pine-like, fruity aroma, is traditionally achieved through the chemical esterification of isoborneol (B83184) with propionic acid.[8] However, the enzymatic route offers milder reaction conditions, higher selectivity, and a more sustainable footprint. This guide will focus on the use of immobilized Candida antarctica lipase B (CALB), the enzyme in Novozym 435, for this transformation.

Lipase Catalytic Mechanism and Activation

The catalytic activity of lipases in esterification follows a Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of a covalent acyl-enzyme intermediate. The active site of most lipases, including CALB, contains a catalytic triad (B1167595) of amino acids, typically serine, histidine, and aspartate or glutamate.

The catalytic cycle can be summarized in two main stages:

  • Acylation: The hydroxyl group of the active site serine performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (propionic acid), forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex.

  • Deacylation: The alcohol (isoborneol) then enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the ester product (this compound) and regenerate the free enzyme.

A key feature of many lipases is the presence of a mobile "lid" or "flap" that covers the active site. In an aqueous environment, this lid is in a closed conformation. However, in the presence of a hydrophobic interface, such as the substrate, the lid undergoes a conformational change, opening up and exposing the hydrophobic active site. This phenomenon is known as interfacial activation. Immobilization on hydrophobic supports can also induce and stabilize this open, active conformation of the lipase.

Lipase Interfacial Activation Mechanism

Experimental Protocols

While specific literature on the enzyme-mediated synthesis of this compound is limited, a robust experimental protocol can be developed based on studies of structurally similar terpene alcohols, such as perillyl alcohol, with propionic acid.[1] The following protocol outlines a general procedure for the synthesis and analysis of this compound using Novozym 435.

Materials
  • Isoborneol (Substrate)

  • Propionic Acid (Acyl Donor)

  • Novozym 435 (Immobilized Candida antarctica lipase B)

  • Heptane or other suitable organic solvent (optional, for solvent-based reactions)

  • Ethanol (for titration)

  • Phenolphthalein (B1677637) indicator

  • 0.1 N Ethanolic NaOH solution (for titration)

  • Anhydrous Sodium Sulfate

  • Molecular Sieves (optional, for water removal)

General Esterification Procedure (Solvent-Free)
  • In a screw-capped flask, combine isoborneol and propionic acid at a desired molar ratio (e.g., 1:1.24). For a 2.5 mmol scale reaction, this would be approximately 0.385 g of isoborneol and 0.23 g of propionic acid.[1]

  • Add Novozym 435 to the reaction mixture. The enzyme loading can be varied, for instance, at 66.6 mg for the aforementioned scale.[1]

  • If desired, add molecular sieves to remove the water produced during the reaction, which can shift the equilibrium towards product formation.

  • Place the flask in a temperature-controlled shaker set to the desired temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[1]

  • Monitor the reaction progress over time (e.g., 24 hours) by taking small aliquots for analysis.

Reaction Monitoring and Quantification

The progress of the esterification can be monitored by determining the consumption of propionic acid via titration or by quantifying the formation of this compound using gas chromatography (GC).

Titration Method:

  • Withdraw a small, known volume of the reaction mixture at regular intervals.

  • Dissolve the aliquot in 10 mL of ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized 0.1 N ethanolic NaOH solution until a persistent pink color is observed.

  • The conversion is calculated based on the decrease in the concentration of propionic acid over time.

Gas Chromatography (GC) Analysis:

  • Dilute the aliquots with a suitable solvent (e.g., heptane).

  • Analyze the samples using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for separating esters).

  • Quantify the amount of this compound formed by comparing the peak area with that of a known standard.

Product Purification and Enzyme Recovery
  • Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

  • The recovered Novozym 435 can be washed with a solvent like hexane (B92381) and dried for reuse in subsequent batches.[9]

  • The liquid product mixture can be washed with a dilute sodium bicarbonate solution to neutralize any remaining propionic acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The purified this compound can be obtained by removing any solvent and unreacted starting materials under reduced pressure.

Data Presentation: Optimization of Reaction Parameters

The efficiency of the enzyme-mediated synthesis of this compound is influenced by several parameters. The following tables summarize quantitative data from studies on the synthesis of analogous terpene propionate esters, which can serve as a starting point for the optimization of this compound production.

Table 1: Effect of Reaction Parameters on the Synthesis of Perillyl Propionate [1]

ParameterValueConversion (%)
Substrate Molar Ratio
(Perillyl Alcohol:Propionic Acid)1:1.2490.38 ± 0.99
Enzyme Loading
(mg Novozym 435)66.690.38 ± 0.99
Temperature (°C) 3090.38 ± 0.99
Reaction Time (h) 2490.38 ± 0.99

Table 2: Reusability of Novozym 435 in Terpene Ester Synthesis [1]

Reuse CycleConversion (%)
195.22 ± 0.61
2~95
3~95
4~95
5~95
6~95
7~95
8~95
9~95
10~95
Data based on the synthesis of perillyl octanoate, demonstrating the high reusability of Novozym 435 in terpene ester synthesis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme-mediated synthesis of this compound, from substrate preparation to product analysis and enzyme recycling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_downstream Downstream Processing sub1 Isoborneol reaction Mixing and Incubation (e.g., 30°C, 150 rpm, 24h) sub1->reaction sub2 Propionic Acid sub2->reaction enzyme Novozym 435 enzyme->reaction monitoring Reaction Monitoring (Titration / GC) reaction->monitoring filtration Filtration monitoring->filtration Upon completion washing Washing and Drying filtration->washing Liquid Phase enzyme_recycling Enzyme Recycling filtration->enzyme_recycling Solid Phase (Enzyme) purification Purification washing->purification Organic Phase final_product This compound purification->final_product Final Product

Workflow for Enzymatic Synthesis of this compound
Ping-Pong Bi-Bi Reaction Mechanism

The lipase-catalyzed esterification of isoborneol and propionic acid follows a Ping-Pong Bi-Bi kinetic mechanism, as illustrated below.

Ping_Pong_Bi_Bi cluster_substrates Substrates cluster_products Products E Lipase (E) E_PA E-Propionic Acid IP This compound (Q) E->IP F Acyl-Enzyme (F) F_IB F-Isoborneol H2O Water (P) F->H2O PA Propionic Acid (A) PA->E IB Isoborneol (B) IB->F

Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification

Conclusion

The enzyme-mediated synthesis of this compound using immobilized lipases like Novozym 435 presents a highly attractive alternative to conventional chemical methods. This biocatalytic approach offers mild reaction conditions, high product yields, and the potential for catalyst reuse, aligning with the principles of green chemistry. The detailed protocols and data presented in this guide, derived from analogous terpene ester syntheses, provide a solid foundation for researchers and drug development professionals to implement and optimize this efficient and sustainable process. Further research focusing specifically on this compound will undoubtedly refine these parameters and pave the way for its broader industrial application.

References

The Isobornyl Scaffold: A Robust Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often confined to a single stereoisomer. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during synthesis.[1] These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[1]

This technical guide focuses on the isobornyl group, a chiral scaffold derived from the readily available and inexpensive monoterpenoid isoborneol (B83184). While its simple ester, isobornyl propionate (B1217596), is primarily used in the flavor and fragrance industry due to its characteristic odor, it lacks the necessary chemical handles for direct application in asymmetric synthesis.[2] Instead, the rigid, bicyclic structure of the isobornyl moiety is leveraged in other derivatives, such as acrylates and oxazolidinones, to impart a high degree of stereocontrol in key carbon-carbon bond-forming reactions. This document provides a detailed overview of the synthesis of these active auxiliaries and their application in asymmetric Diels-Alder and aldol (B89426) reactions, complete with quantitative data and experimental protocols.

Physicochemical Properties of Isoborneol and Isobornyl Propionate

The parent alcohol, isoborneol, is the key starting material for deriving synthetically useful chiral auxiliaries.[2] Its physical properties, along with those of this compound, are summarized below for reference. The rigid camphor-derived backbone provides a well-defined steric environment, which is the basis for its effectiveness as a chiral controller.[2][3]

Property(+)-(1R,2R,4R)-IsoborneolThis compound
Molecular Formula C₁₀H₁₈OC₁₃H₂₂O₂
Molecular Weight 154.25 g/mol 210.31 g/mol [3]
Appearance White crystalline solidColorless oily liquid[2]
Melting Point ~212 °C (sublimes)N/A
Boiling Point 212-214 °C102 °C @ 16 mmHg[3]
Density ~0.986 g/cm³0.971 g/mL @ 25 °C[3]
Solubility Soluble in alcohol, etherSoluble in alcohol and oils; almost insoluble in water[2]
CAS Number 10334-13-12756-56-1[3]

Synthesis of Active Chiral Auxiliaries from Isoborneol

To be employed in asymmetric synthesis, the isoborneol scaffold must be converted into a derivative that contains a reactive functional group. For Diels-Alder reactions, an acrylate (B77674) ester is a common choice, serving as a chiral dienophile. For aldol and alkylation reactions, an N-acyl derivative of an isoborneol-derived oxazolidinone can be used to generate chiral enolates.

G cluster_start Chiral Precursor cluster_aux Active Chiral Auxiliaries isoborneol (-)-Isoborneol acrylate (-)-Isobornyl Acrylate (Chiral Dienophile) isoborneol->acrylate Acryloyl Chloride, Pyridine oxazolidinone N-Propionyl Isoborneol-derived Oxazolidinone (Chiral Enolate Precursor) isoborneol->oxazolidinone 1) Phosgene, Base 2) Aminoethanol 3) n-BuLi, Propionyl Chloride

Caption: Synthesis pathways from (-)-isoborneol to active chiral auxiliaries.

Application 1: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings.[4] When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity. Isobornyl acrylates are effective chiral dienophiles where the bulky bicyclic group shields one face of the double bond, directing the incoming diene to the opposite face.[2] Lewis acid catalysis (e.g., with TiCl₄) is often used to enhance both the reaction rate and the observed selectivity.[2]

Caption: Asymmetric Diels-Alder reaction using (-)-isobornyl acrylate.

Quantitative Data: Diels-Alder Reaction

The stereochemical outcome of the Diels-Alder reaction is highly dependent on the chiral auxiliary and the reaction conditions. The use of the isobornyl scaffold consistently leads to high levels of diastereoselectivity.

DieneDienophileLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
Cyclopentadiene (B3395910)(-)-Isobornyl AcrylateTiCl₄>95:5High[2]
CyclopentadieneAcrylate of Oppolzer's IsoborneolTiCl₄94:6Good[5]
Butadiene(-)-Isobornyl AcrylateEt₂AlCl91:9High[5]
Experimental Protocol: Asymmetric Diels-Alder Reaction

The following protocol is a representative procedure for the Lewis acid-catalyzed Diels-Alder reaction between (-)-isobornyl acrylate and cyclopentadiene.[2]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add (-)-isobornyl acrylate (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (B109758) (CH₂Cl₂, 10 mL).

  • Cooling and Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of titanium tetrachloride (TiCl₄) in CH₂Cl₂ (1.0 mL, 1.0 mmol, 1.0 equiv) dropwise to the stirred solution.

  • Diene Addition: After stirring for 15 minutes at -78 °C, add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise.

  • Reaction: Continue stirring the reaction mixture at -78 °C for 3 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR analysis.[2]

Application 2: Asymmetric Aldol & Alkylation Reactions

The aldol reaction is a fundamental method for forming carbon-carbon bonds and creating two new stereocenters. Chiral oxazolidinones, such as those derived from isoborneol, are highly effective in controlling the stereochemical outcome of these reactions.[2] Deprotonation of the N-propionyl derivative forms a rigid enolate that is chelated to the metal counterion (e.g., Lithium or Titanium). The bulky isobornyl group then directs the approach of the electrophile (an aldehyde for aldol, or an alkyl halide for alkylation) to the opposite face of the enolate, resulting in a product with high diastereoselectivity.

G start N-Propionyl Isoborneol-derived Oxazolidinone enolate Chiral (Z)-Enolate start->enolate LDA or Bu₂BOTf, -78 °C product syn-Aldol Adduct (Major Diastereomer) enolate->product Zimmerman-Traxler Transition State aldehyde Aldehyde (R-CHO) aldehyde->product

Caption: Workflow for an asymmetric aldol reaction.

Quantitative Data: Asymmetric Alkylation

The use of isoborneol-derived auxiliaries also provides excellent stereocontrol in alkylation reactions of the corresponding enolates.

SubstrateElectrophileBaseDiastereomeric RatioYield (%)Reference
N-Propionyl-(1R)-isoborneol oxazolidinoneBenzyl (B1604629) bromideLDA>95:5Good[2]
Experimental Protocol: Asymmetric Alkylation

This protocol describes a typical asymmetric alkylation using an isoborneol-derived oxazolidinone.[2]

  • Preparation: Dissolve N-propionyl-(1R)-isoborneol oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

  • Enolate Formation: Cool the solution to -78 °C. Slowly add lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Cleavage of the Isobornyl Auxiliary

A critical step in any chiral auxiliary-based synthesis is the removal of the auxiliary to reveal the desired enantiomerically enriched product. The conditions for cleavage must be mild enough to avoid racemization of the newly formed stereocenter(s). For isobornyl esters and imides, methods like reductive cleavage or hydrolysis are commonly employed. The isoborneol auxiliary can then be recovered and reused.[2]

G cluster_workflow General Workflow for Isoborneol-Assisted Synthesis prochiral Prochiral Substrate (e.g., Propionic Acid) attachment Attachment of Auxiliary prochiral->attachment chiral_sub Chiral Substrate (e.g., N-Propionyl Oxazolidinone) attachment->chiral_sub reaction Diastereoselective Reaction chiral_sub->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage final_product Enantiomerically Pure Product cleavage->final_product aux_recovered Recovered Isoborneol cleavage->aux_recovered

Caption: General workflow for asymmetric synthesis using the isobornyl auxiliary.

Experimental Protocol: Reductive Cleavage of an N-Acyl Adduct

The following is a general procedure for the reductive cleavage of an N-acyl adduct to yield a chiral primary alcohol.

  • Preparation: Dissolve the diastereomerically pure adduct (1.0 mmol) in anhydrous diethyl ether (15 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add lithium aluminum hydride (LiAlH₄) (2.0 mmol, 2.0 equiv) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).

  • Filtration and Extraction: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography to separate the desired chiral alcohol from the recovered isoborneol-based amino alcohol auxiliary.

Conclusion

The isobornyl scaffold, derived from the inexpensive and naturally abundant terpene isoborneol, is a highly effective and versatile chiral building block for modern asymmetric synthesis. While this compound itself is not a reactive chiral auxiliary, derivatives such as isobornyl acrylate and isoborneol-based oxazolidinones provide excellent stereochemical control in powerful C-C bond-forming reactions, including the Diels-Alder and aldol reactions. The rigid bicyclic framework provides a predictable steric environment, leading to high diastereoselectivities. Coupled with well-established protocols for attachment and cleavage, the isobornyl moiety represents a practical and powerful tool for researchers in academia and industry to access complex, enantiomerically pure molecules.

References

The Unexplored Therapeutic Potential of Isobornyl Propionate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl propionate (B1217596), a bicyclic monoterpene ester recognized for its characteristic woody and fruity aroma, is predominantly utilized in the fragrance and flavor industries.[1] While its direct biological activities remain largely uninvestigated, a growing body of research on structurally related isobornyl derivatives, particularly isobornylphenols, suggests a promising landscape for therapeutic applications. This technical guide consolidates the available scientific literature on the synthesis and biological evaluation of isobornyl propionate derivatives and their analogues, focusing on their potential anti-inflammatory, antioxidant, cytotoxic, and antiviral properties. Detailed experimental protocols, quantitative activity data, and visualized synthesis and activity pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction

The isobornyl scaffold, a rigid bicyclic framework derived from camphor, offers a unique three-dimensional structure that is attractive for medicinal chemistry. Its lipophilic nature can enhance membrane permeability, a desirable property for drug candidates. While this compound itself is primarily known as a fragrance and flavoring agent, the exploration of its derivatives could unlock significant therapeutic potential.[1] This guide aims to provide a comprehensive overview of the current state of research into the biological activities of this class of compounds, drawing parallels from closely related isobornyl derivatives to highlight promising avenues for investigation.

Synthesis of Isobornyl Derivatives

The synthesis of isobornyl derivatives often starts from camphene (B42988), which undergoes rearrangement in the presence of an acid to form the isobornyl cation. This cation can then be trapped by various nucleophiles to yield the desired isobornyl esters or other derivatives.

A general workflow for the synthesis of isobornyl esters is depicted below:

Synthesis_Workflow General Synthesis Workflow for Isobornyl Esters Camphene Camphene Isobornyl_Cation Isobornyl Cation Camphene->Isobornyl_Cation Wagner-Meerwein rearrangement Acid Acid Catalyst Acid->Isobornyl_Cation Isobornyl_Ester Isobornyl Ester (e.g., this compound) Isobornyl_Cation->Isobornyl_Ester Nucleophile Carboxylic Acid (e.g., Propionic Acid) Nucleophile->Isobornyl_Ester

Caption: General synthesis workflow for isobornyl esters.

Experimental Protocol: Synthesis of Isobornyl Laurate

A study on the synthesis of isobornyl laurate provides a relevant experimental protocol that can be adapted for this compound.[2]

  • Materials: Camphene, lauric acid, catalyst (e.g., sulfuric acid).

  • Procedure:

    • A mixture of camphene and an excess of lauric acid is heated.

    • A catalytic amount of sulfuric acid is added to the mixture.

    • The reaction is stirred at a specific temperature for a set duration.

    • The progress of the reaction is monitored by techniques such as Gas Chromatography (GC).

    • Upon completion, the catalyst is filtered, and the product is purified.[2]

Anti-inflammatory Activity

Derivatives of isobornylphenol have demonstrated notable anti-inflammatory properties. These findings suggest that the isobornyl moiety could be a valuable pharmacophore for the design of new anti-inflammatory agents.

Quantitative Data
CompoundAssayResultReference
4-Methyl-2,6-diisobornylphenolCarrageenan-induced paw edema in rats45% inhibition[3]
2-(Dibutylamino)methyl-4-methyl-6-isobornylphenol hydrochlorideCarrageenan-induced paw edema in rats52% inhibition[3]
Racemic morpholinomethyl derivative of 2-isobornyl-4-methylphenolNot specifiedComparable to indomethacin[4]
(+)-Enantiomer of morpholinomethyl derivative of 2-isobornyl-4-methylphenolNot specifiedActive[4]
(-)-Enantiomer of morpholinomethyl derivative of 2-isobornyl-4-methylphenolNot specifiedInactive[4]
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

  • Animals: Typically rats or mice.

  • Procedure:

    • The test compound is administered to the animals (e.g., orally or intraperitoneally).

    • After a set period, a sub-plantar injection of carrageenan is given into the paw to induce inflammation and edema.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema by the test compound is calculated by comparing the paw volume with that of a control group that received only the vehicle.[3]

Anti_inflammatory_Workflow Carrageenan-Induced Paw Edema Assay Workflow Animal Test Animal (Rat/Mouse) Compound_Admin Administer Test Compound Animal->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Antioxidant Activity

Several studies have investigated the antioxidant properties of isobornylphenol derivatives, demonstrating their ability to scavenge free radicals and inhibit lipid peroxidation.

Quantitative Data
CompoundAssayResult (IC50)Reference
Amide of p-coumaric acid with a morpholine (B109124) fragment and isobornyl groupsH2O2-induced hemolysis of red blood cellsHigh antioxidant activity[5]
Diarylpyrazoline derivatives of isobornylchalconesFe2+/ascorbate-initiated lipid peroxidation in brain lipidsSignificant antioxidant activity[6][7]
Experimental Protocol: Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of lipids, a key process in oxidative stress.

  • Substrate: A source of lipids, such as a homogenate of animal brain tissue.[6][7]

  • Initiator: A pro-oxidant, such as a mixture of Fe²⁺ and ascorbate, is used to induce lipid peroxidation.[6][7]

  • Procedure:

    • The lipid substrate is incubated with the test compound at various concentrations.

    • Lipid peroxidation is initiated by adding the pro-oxidant.

    • After a specific incubation period, the extent of lipid peroxidation is measured, often by quantifying the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

    • The antioxidant activity is expressed as the concentration of the compound that inhibits lipid peroxidation by 50% (IC50).

Cytotoxic Activity

The cytotoxic potential of isobornyl derivatives against various cancer cell lines has been explored, revealing moderate activity for some compounds.

Quantitative Data
CompoundCell LineResult (IC50)Reference
(-)-Enantiomer of 2-isobornyl-4-methylphenolHuman lung carcinoma (A549)Moderate inhibitory activity[4]
(-)-Enantiomer of morpholinomethyl derivative of 2-isobornyl-4-methylphenolHuman melanoma (MS)Moderate cytotoxicity[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549, MS).[4]

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Dissolution Dissolve Formazan Crystals MTT_Addition->Formazan_Dissolution Absorbance_Measurement Measure Absorbance Formazan_Dissolution->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity

A patent application has disclosed the potential of bornyl and isobornyl esters of carboxylic acids of condensed tetrahydroquinoxalines as antiviral agents, particularly against influenza viruses.

Reported Activity
  • Compounds: Isobornyl ester of 2,9-dimethyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylic acid and related compounds.

  • Activity: Active against influenza A and B viruses. The mentioned lead compound is reported to have a broad spectrum of antiviral activity, including against tick-borne encephalitis virus and respiratory syncytial virus.[8]

Experimental Protocol: In Vivo Murine Influenza Model

This model is used to evaluate the efficacy of antiviral compounds in a living organism.

  • Animals: Albino mice.

  • Procedure:

    • Mice are infected with a lethal dose of influenza virus.

    • The test compound is administered at various doses and schedules (prophylactic and therapeutic).

    • The animals are monitored for a set period for survival.

    • The efficacy of the compound is determined by the percentage of surviving mice compared to a control group.[8]

Discussion and Future Directions

The available literature strongly suggests that the isobornyl scaffold is a promising starting point for the development of new therapeutic agents. Derivatives of isobornylphenol have demonstrated encouraging anti-inflammatory, antioxidant, and cytotoxic activities. Furthermore, the antiviral potential of certain isobornyl esters has been patented.

However, a significant research gap exists concerning the biological activities of this compound and its direct derivatives. Given the favorable toxicological profile of isobornyl acetate, a structurally similar compound, it is plausible that this compound derivatives may also exhibit low toxicity.[9]

Future research should focus on the following areas:

  • Systematic Synthesis and Screening: A library of this compound derivatives with modifications at various positions of the isobornyl ring and the propionate moiety should be synthesized and screened for a wide range of biological activities.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of SAR will guide the rational design of more potent and selective derivatives.

  • In Vivo Efficacy and Safety: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

While the direct biological activities of this compound remain to be thoroughly investigated, the promising results obtained for structurally related isobornyl derivatives provide a strong rationale for its exploration as a scaffold in drug discovery. This technical guide serves as a foundational resource for researchers, providing a summary of the current knowledge, detailed experimental protocols, and a roadmap for future investigations into the therapeutic potential of this intriguing class of compounds.

References

An In-depth Technical Guide to Isobornyl Propionate in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This technical guide provides a comprehensive overview of isobornyl propionate (B1217596), a significant aroma chemical valued for its unique organoleptic properties. This document details its chemical and physical characteristics, synthesis and analytical protocols, applications in the fragrance and flavor sectors, and essential safety and regulatory information.

Introduction

Isobornyl propionate (CAS No. 2756-56-1) is an ester of isoborneol (B83184) and propionic acid.[1] It is a widely utilized fragrance ingredient appreciated for its fresh, woody, piney, and slightly camphoraceous aroma.[1][2] While it can be found in nature in sources such as kumquat peel oil and citrus fruits, the version used commercially is typically a nature-identical compound synthesized to ensure consistent quality and supply.[3][4] Its scent profile makes it a versatile component in herbaceous and woody fragrances, particularly in fougère and chypre compositions.[2][5] In addition to its primary aromatic contribution, it functions as a stabilizer and fixative, enhancing the longevity and diffusion of other fragrance notes.[1] Its use in the flavor industry is more niche, occasionally being used in trace amounts for imitation fruit flavors.[3]

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1][3] Its key physicochemical properties are summarized in the table below, providing essential data for formulation, handling, and quality control.

PropertyValueReference(s)
IUPAC Name [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate[6]
Synonyms Isoborneol propionate, exo-2-Camphanyl propionate[3][7]
CAS Number 2756-56-1[6]
Molecular Formula C₁₃H₂₂O₂[1][6]
Molecular Weight 210.31 g/mol [6]
Appearance Colorless to pale yellow, clear mobile liquid[1][8]
Odor Profile Fresh, woody, resinous, pine-needle, camphoraceous, turpentine-like[1][2][5]
Density 0.969 - 0.975 g/mL at 20°C[7][8]
Refractive Index 1.4600 - 1.4640 at 20°C[7][8]
Boiling Point 245°C (at 760 mmHg); 102°C (at 16 mmHg)[3]
Flash Point 94°C (closed cup)[7][8]
Solubility Insoluble in water; soluble in alcohol and oils[3][6]
LogP (Octanol/Water) 3.154 (Crippen Calculated)[9]

Synthesis and Manufacturing

The most common method for synthesizing this compound is the Fischer esterification of isoborneol with propionic acid, typically in the presence of an acid catalyst.[3] An alternative industrial route involves the acid-catalyzed reaction of camphene (B42988) directly with propionic acid, which proceeds through a Wagner-Meerwein rearrangement.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Isoborneol Isoborneol Reaction Esterification Reaction (Acid Catalyst, Heat) Isoborneol->Reaction PropionicAcid Propionic Acid PropionicAcid->Reaction Workup Neutralization & Washing (e.g., NaHCO₃, Brine) Reaction->Workup Crude Product Drying Drying (e.g., Anhydrous MgSO₄) Workup->Drying Waste Aqueous Waste Workup->Waste Purification Purification (Vacuum Distillation) Drying->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Fig. 1: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification

This protocol is a representative laboratory-scale procedure for the synthesis of this compound.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • Charging Reactants: To the flask, add isoborneol (1.0 molar equivalent) and propionic acid (1.2-1.5 molar equivalents). The alcohol can be used as the limiting reagent.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 1-2% by weight of the limiting reagent).[10][11]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours.[6][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6]

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water.[6][10] Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (repeat until effervescence ceases), and finally with a saturated brine solution.[6][10]

  • Drying and Filtration: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6][10] Filter the mixture to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester is then purified by vacuum distillation to yield high-purity this compound.[6]

Analytical Protocols and Quality Control

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the analysis and quality control of this compound, allowing for both identification and quantification of the main component and any impurities.[1][13]

QC_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., Methanol (B129727), Ethanol) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry (EI, Scan Mode) Separation->Detection Processing Data Acquisition & Processing Detection->Processing Identification Peak Identification (Library Search, Retention Index) Processing->Identification Quantification Quantification (Peak Area %) Identification->Quantification

Fig. 2: Typical workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis

This protocol outlines typical conditions for analyzing this compound.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a suitable solvent such as methanol or ethanol.[3]

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: A weakly polar or mid-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for fragrance analysis.[13]

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[4][8]

    • Injection: 1 µL splitless injection.[13]

    • Inlet Temperature: 250°C.[4]

    • Oven Program: An initial temperature of 60°C held for 1-2 minutes, followed by a ramp of 5-10°C/min up to 250°C, with a final hold for 5 minutes.[4][13]

  • MS Conditions:

    • Ionization Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230-250°C.[2]

    • Scan Range: m/z 40-500.[13]

  • Data Analysis: Identify components by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices. Quantify by calculating the relative peak area percentages.

Typical Composition

Commercial this compound is a high-purity product, but often contains small amounts of related isomers.

ComponentTypical SpecificationReference(s)
This compound≥ 88%[7][8]
Isofenchyl propionate≤ 6%[7][8]
Sum of Isomers (GC)97 - 100%[7]

Applications in Industry

The primary value of this compound lies in its unique olfactory properties, which are leveraged across various consumer and industrial products.

Applications cluster_properties Core Properties cluster_applications Primary Applications cluster_fragrance_products Fragrance Products cluster_flavor_products Flavor Products Odor Fresh, Woody, Pine, Camphoraceous Scent Fragrance Fragrance Industry Odor->Fragrance Flavor Flavor Industry Odor->Flavor in trace amounts Function Fixative & Stabilizer (Enhances Longevity) Function->Fragrance FineFragrance Fine Fragrances (Perfumes, Colognes) Fragrance->FineFragrance PersonalCare Personal Care (Soaps, Lotions, Deodorants) Fragrance->PersonalCare Household Household (Air Fresheners, Cleaners) Fragrance->Household FruitFlavor Imitation Fruit Flavors (e.g., Strawberry, Blackcurrant) Flavor->FruitFlavor

Fig. 3: Relationship between properties and applications of this compound.
Fragrance Industry

This compound is a staple in the perfumer's palette.

  • Scent Contribution: It imparts a clean, cool, and resinous forest-like character to fragrance compositions.[2] It is frequently used in pine, lavender, citrus, and herbal fragrance types.[5]

  • Blending: It blends well with other aroma chemicals like linalyl acetate (B1210297) and citronellyl propionate to create balanced and natural profiles.[1]

  • Fixative Properties: It helps to anchor more volatile top and middle notes, improving the overall stability and longevity of a fragrance on the skin or in a product base.[1]

  • Product Categories: It is incorporated into a wide range of products, including perfumes, soaps, air fresheners, lotions, creams, shampoos, and deodorants.[1][14] The International Fragrance Association (IFRA) recommends usage levels up to 30% in the fragrance concentrate.[5]

Flavor Industry

The use of this compound as a flavoring agent is significantly more restricted than its use in fragrances.

  • FEMA GRAS: It is designated as FEMA number 2163 and is considered Generally Recognized as Safe (GRAS) for its intended use.[6]

  • Flavor Profile: It is described as having a fruity flavor profile by FEMA.[6]

  • Applications: It is occasionally used in trace amounts in imitation fruit compositions, such as strawberry and blackcurrant, to add a specific nuance.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6]

Safety and Regulatory Information

A thorough understanding of the safety and regulatory landscape is critical for the responsible use of any chemical ingredient.

Toxicological Summary
EndpointResult / FindingReference(s)
Acute Oral Toxicity LD50 (rat): > 5000 mg/kg[5]
Skin Irritation/Sensitization Human Experience (10% solution): No irritation or sensitization reported.[5]
GHS Hazard Statements Some reports indicate H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). However, many reports indicate it does not meet GHS hazard criteria.[6][12]
Carcinogenicity No indication of carcinogenicity to humans (not listed by IARC).[6]

Note: GHS classifications can vary by supplier and jurisdiction. Always consult the specific Safety Data Sheet (SDS) for the material being handled.[12]

Regulatory Status
Regulatory Body / IdentifierNumber / StatusReference(s)
CAS Number 2756-56-1[6]
EC Number 220-410-5[6]
FEMA Number 2163[6]
JECFA Number 1391[6]
FDA Regulation 21 CFR 172.515 (Substances Added to Food)[6]
IFRA Standard No restrictions (49th Amendment)[5][7]
EU Cosmetics Regulation Listed as a fragrance ingredient (INCI: this compound)[7]
Global Inventories Listed on TSCA (USA), AICS (Australia), and others.[6][7]

Conclusion

This compound is a well-characterized and valuable aroma chemical with a strong foothold in the fragrance industry and a minor, specialized role in the flavor sector. Its distinctive fresh and woody scent, combined with its excellent stability and fixative properties, ensures its continued use in a wide array of consumer products. The established synthesis routes and analytical methods allow for consistent, high-purity production. Supported by a robust safety and regulatory profile, this compound remains a key ingredient for scientists and developers creating innovative and appealing aromatic formulations.

References

An In-depth Technical Guide to the Thermophysical Properties of Isobornyl Propionate for Modeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known thermophysical properties of Isobornyl propionate (B1217596), a compound of interest in various chemical modeling applications. While a complete experimental dataset is not currently available in the public domain, this document consolidates the existing data and presents detailed experimental protocols for the determination of key temperature-dependent properties essential for accurate process modeling and simulation. These properties include liquid specific heat capacity, thermal conductivity, and viscosity. The methodologies described are based on established and reliable techniques, providing a clear pathway for researchers to generate the necessary data for their specific modeling needs.

Introduction

Isobornyl propionate (CAS No: 2756-56-1) is a bicyclic monoterpenoid ester recognized for its characteristic woody and camphoraceous aroma.[1] Beyond its primary use in the fragrance and cosmetic industries, its unique chemical structure makes it a subject of interest for physical chemistry and chemical engineering modeling studies.[1] Accurate knowledge of its thermophysical properties is paramount for the design, simulation, and optimization of processes involving this compound, such as purification, formulation, and thermal stability analysis.

This guide aims to bridge the current gap in available data by:

  • Presenting a summary of the currently known thermophysical properties of this compound.

  • Providing detailed, step-by-step experimental protocols for measuring the temperature-dependent liquid specific heat capacity, thermal conductivity, and viscosity.

  • Offering guidance on data representation and modeling for research and development applications.

Known Thermophysical Properties of this compound

PropertyValueConditions
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol
Boiling Point 102 °C@ 16 mm Hg[2][3][4][5]
245 °C@ 760 mm Hg[5]
Density 1.0 ± 0.1 g/cm³General[2]
0.971 g/mL@ 25 °C[3][4]
0.968 - 0.976 g/mL@ 20 °C[5][6][7]
0.968 - 0.971 g/mL@ 25 °C[8]
Flash Point 99 °C (Closed Cup)[9][10]
211 °F (99.44 °C)[2][3][5]
Vapor Pressure 0.0454 mmHg@ 25 °C[2]
3.1 Pa@ 24 °C[3]
Refractive Index 1.480General[2]
1.463@ 20 °C (n20/D)[3][4][9][10]
1.461 - 1.465@ 20 °C[5][6][7][8]
Water Solubility Soluble in water, oils[2][8]
19.8 mg/L@ 24 °C[3]
7.491 mg/L (estimated)@ 25 °C[5]
LogP (Octanol/Water) 4.13[2]
5@ 25 °C[3]
4.026 (estimated)[5]

Experimental Protocols for Undetermined Thermophysical Properties

To facilitate comprehensive modeling, the following sections detail the experimental procedures for determining the liquid specific heat capacity, thermal conductivity, and viscosity of this compound as a function of temperature.

Determination of Liquid Specific Heat Capacity (Cp) using Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow of the sample to that of a known standard (typically sapphire), the specific heat capacity can be accurately determined. The ASTM E1269 standard provides a widely accepted methodology for this measurement.[11][12]

Experimental Workflow:

G cluster_prep Sample and Instrument Preparation cluster_measure Measurement Sequence cluster_analysis Data Analysis p1 Calibrate DSC for temperature and heat flow p2 Prepare empty, sample, and sapphire crucibles p1->p2 p3 Accurately weigh all crucibles p2->p3 m1 Run baseline with two empty crucibles p3->m1 m2 Run sapphire standard m1->m2 m3 Run this compound sample m2->m3 a1 Subtract baseline from sapphire and sample data m3->a1 a2 Calculate Cp of this compound using the ratio method a1->a2 a3 Plot Cp as a function of temperature a2->a3

Caption: Workflow for Cp measurement using DSC.

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions.

  • Sample Preparation:

    • Use hermetically sealed aluminum pans to prevent sample evaporation.

    • Prepare three sets of pans: one empty (for baseline), one with a sapphire standard (typically a small disc), and one with the this compound sample.

    • Accurately weigh the empty pan and lid, the pan with the sapphire standard, and the pan with the this compound sample (typically 10-20 mg) using a microbalance.

  • Measurement Procedure (ASTM E1269 Three-Step Method):

    • Baseline Run: Place an empty pan and lid in both the sample and reference positions of the DSC. Equilibrate at the starting temperature (e.g., 20°C) and then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.[11]

    • Sapphire Run: Replace the empty sample pan with the pan containing the sapphire standard. Repeat the same temperature program as the baseline run.

    • Sample Run: Replace the sapphire pan with the pan containing this compound. Repeat the identical temperature program.

  • Data Analysis:

    • The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation:

      Cp,sample(T) = (DSample(T) / MSample) * (MSapphire / DSSapphire(T)) * Cp,sapphire(T)

      Where:

      • DSample and DSSapphire are the vertical displacements (heat flow difference) from the baseline for the sample and sapphire, respectively.

      • MSample and MSapphire are the masses of the sample and sapphire.

      • Cp,sapphire is the known specific heat capacity of sapphire at temperature T.

    • Plot the calculated Cp,sample values as a function of temperature.

Determination of Thermal Conductivity (k) using the Transient Hot Wire (THW) Method

Principle: The Transient Hot Wire (THW) method is an absolute and highly accurate technique for measuring the thermal conductivity of liquids. It involves immersing a thin platinum wire in the liquid, which acts as both a heating element and a resistance thermometer. A short current pulse heats the wire, and the resulting temperature rise over time is recorded. The rate of this temperature rise is directly related to the thermal conductivity of the surrounding fluid.[2][9][13]

Experimental Workflow:

G cluster_setup Experimental Setup cluster_measurement Measurement at a Set Temperature cluster_analysis Data Analysis s1 Calibrate the resistance of the platinum wire s2 Place this compound in a thermostated cell s1->s2 s3 Immerse the THW sensor in the liquid s2->s3 m1 Allow the system to reach thermal equilibrium s3->m1 m2 Apply a short voltage pulse to the wire m1->m2 m3 Record the wire's temperature rise over time m2->m3 a1 Plot temperature rise (ΔT) vs. the natural logarithm of time (ln(t)) m3->a1 a2 Determine the slope of the linear portion of the plot a1->a2 a3 Calculate thermal conductivity (k) from the slope a2->a3

Caption: Workflow for thermal conductivity measurement using THW.

Detailed Protocol:

  • Instrument and Sample Setup:

    • The core of the apparatus is the THW sensor, a thin platinum wire.

    • Place the this compound sample in a measurement cell that can be temperature-controlled using a thermostatic bath.

    • Immerse the THW sensor fully into the liquid sample, ensuring no air bubbles are trapped on the wire.

  • Measurement Procedure:

    • Set the thermostatic bath to the desired measurement temperature and allow the entire system to reach thermal equilibrium.

    • Apply a step voltage to the wire for a very short duration (typically 1-2 seconds).[4] This generates a constant heat flux from the wire into the liquid.

    • Simultaneously, measure the change in the wire's resistance, which is converted to a temperature rise (ΔT), as a function of time (t).

  • Data Analysis:

    • The theory of the THW method shows that for a line heat source, the temperature rise is proportional to the natural logarithm of time.

    • Plot ΔT versus ln(t). The plot should exhibit a linear region.

    • The thermal conductivity (k) is calculated from the slope (m) of this linear region using the equation:

      k = q / (4 * π * m)

      Where:

      • q is the heat input per unit length of the wire (W/m).

      • m is the slope of the ΔT vs. ln(t) plot.

    • Repeat the measurement at different temperatures to obtain the temperature-dependent thermal conductivity.

Determination of Viscosity (η) using a Rotational Viscometer

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant angular velocity. The viscosity is determined from this torque, the spindle geometry, and the rotational speed. This method is suitable for a wide range of viscosities and allows for temperature-controlled measurements.

Experimental Workflow:

G cluster_setup Instrument and Sample Preparation cluster_measurement Measurement at a Set Temperature cluster_analysis Data Analysis s1 Calibrate the viscometer with a standard fluid s2 Place this compound in a temperature-controlled sample holder s1->s2 s3 Select and attach the appropriate spindle s2->s3 m1 Allow the sample to reach the set temperature s3->m1 m2 Immerse the spindle to the correct depth m1->m2 m3 Rotate the spindle at a known speed and record the torque m2->m3 a1 Calculate dynamic viscosity from the torque reading m3->a1 a2 Repeat at different shear rates (if needed) a1->a2 a3 Plot viscosity as a function of temperature a2->a3

Caption: Workflow for viscosity measurement using a rotational viscometer.

Detailed Protocol:

  • Instrument Calibration and Setup:

    • Calibrate the rotational viscometer using a standard fluid of known viscosity at a specific temperature.

    • Select a spindle and rotational speed appropriate for the expected viscosity of this compound.

    • Place the liquid sample in a sample holder connected to a temperature-controlled bath.

  • Measurement Procedure:

    • Allow the sample to equilibrate at the desired measurement temperature.

    • Immerse the selected spindle into the this compound sample to the marked immersion depth.

    • Start the spindle rotation at the chosen speed and allow the reading to stabilize.

    • Record the torque reading or the direct viscosity value provided by the instrument.

  • Data Analysis:

    • The dynamic viscosity (η) is calculated by the instrument based on the measured torque, the spindle's geometry constant, and the rotational speed.

    • To check for Newtonian behavior, measurements can be performed at several rotational speeds (shear rates). If the viscosity is independent of the shear rate, the fluid is Newtonian.

    • Repeat the measurements at various temperatures to establish the viscosity-temperature relationship.

Data Presentation and Modeling

The experimental data obtained from the protocols described above should be presented in a clear and structured format. Tables are ideal for summarizing the quantitative data at different temperatures. For modeling purposes, the temperature-dependent data can be fitted to appropriate empirical or semi-empirical equations. For instance, the Andrade equation is commonly used to model the viscosity of liquids as a function of temperature.

Conclusion

This technical guide has summarized the currently available thermophysical property data for this compound and provided detailed experimental protocols for the determination of its liquid specific heat capacity, thermal conductivity, and viscosity. By following these standardized procedures, researchers, scientists, and drug development professionals can generate the high-quality, temperature-dependent data necessary for accurate and reliable chemical process modeling and simulation. The availability of a complete thermophysical property profile will undoubtedly facilitate a deeper understanding of the behavior of this compound in various applications and enable more efficient process development.

References

An In-depth Technical Guide to the Safety and Handling of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for isobornyl propionate (B1217596). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding for professionals in research and development.

Chemical Identification

IdentifierValue
Chemical Name Isobornyl propionate
Synonyms Isobornyl propanoate, exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl propanoate
CAS Number 2756-56-1
Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol [1]
Appearance Colorless to pale yellow oily liquid[2][3]
Odor Characteristic turpentine-like, woody, and slightly camphoraceous aroma[2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Boiling Point 102 °C @ 16 mmHg[3][4]
Density 0.971 g/mL at 25 °C[3][4]
Flash Point 99 °C (210.2 °F) - closed cup[5]
Refractive Index n20/D 1.463[3][4]
Water Solubility Almost insoluble[3]
Solubility Soluble in alcohol and oils[3]

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07Warning

Source:[3][5]

Toxicological Information

The acute toxicity of this compound has been evaluated in animal studies.

EndpointSpeciesRouteValueReference
LD50RatOral> 5 g/kg(Moreno, 1973)[3][4]
LD50RabbitDermal> 5 g/kg(Moreno, 1973)[3][4]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Experimental Protocols

The toxicological data presented above are typically generated following standardized guidelines. The most relevant for the cited LD50 values are the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (based on OECD Guideline 401)

This guideline outlines a method for assessing the acute oral toxicity of a substance.[3]

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[3]

  • Procedure: A single dose of the substance is administered by gavage to the animals. The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.[3]

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[3]

Acute Dermal Toxicity (based on OECD Guideline 402)

This guideline provides a method for determining the acute dermal toxicity of a chemical.[2]

  • Principle: The substance is applied to the shaved skin of the test animals in a single dose.[2]

  • Procedure: A specified amount of the substance is applied to a small area of the skin and held in contact with an occlusive dressing for 24 hours. The animals are then observed for signs of toxicity and mortality over a period of 14 days.[2]

  • Endpoint: The LD50 is determined, representing the dose that causes mortality in 50% of the test animals.[2]

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an organic vapor cartridge.

Handling
  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.[2]

  • Use in a well-ventilated area.[2]

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • The recommended shelf life is 24 months under appropriate storage conditions.[6]

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Segregate Segregate from Incompatible Materials Store->Segregate DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate->DonPPE UseInHood Use in a Fume Hood or Well-Ventilated Area DonPPE->UseInHood Dispense Dispense and Handle UseInHood->Dispense Spill Spill Occurs Dispense->Spill Exposure Personnel Exposure Dispense->Exposure Waste Collect Waste in Labeled Container Dispense->Waste Cleanup Contain and Clean Up Spill Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid Dispose Dispose According to Regulations Waste->Dispose

References

Methodological & Application

Synthesis of Isobornyl Propionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of isobornyl propionate (B1217596), a valuable ester with applications in the fragrance and flavor industries.[1] The primary synthesis routes explored are the acid-catalyzed esterification of camphene (B42988) with propionic acid and the Fischer esterification of isoborneol (B83184) with propionic acid. These methods offer efficient pathways to the target molecule, with the choice of starting material often dictated by commercial availability and cost. This guide presents a comprehensive overview of the reaction mechanisms, detailed experimental procedures, purification techniques, and characterization methods.

Introduction

Isobornyl propionate, a bicyclic monoterpene ester, is a colorless liquid with a characteristic fresh, pine-like, and slightly fruity aroma.[1] Its unique scent profile makes it a desirable component in various fragrance compositions. The synthesis of this compound is typically achieved through two main pathways: the direct reaction of camphene with propionic acid or the esterification of isoborneol with propionic acid. Both methods rely on acid catalysis to facilitate the formation of the ester bond. The reaction involving camphene proceeds via a Wagner-Meerwein rearrangement of the carbocation intermediate.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference during synthesis and characterization.

PropertyValueReference
Molecular FormulaC₁₃H₂₂O₂[2]
Molecular Weight210.31 g/mol [3]
Boiling Point102 °C @ 16 mm Hg
Density~0.971 g/mL @ 25 °C
Refractive Index~1.463 @ 20 °C
AppearanceColorless liquid[4]
OdorPine, camphor, woody, lavender

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below. Protocol 1 describes the synthesis from camphene and propionic acid, while Protocol 2 outlines the Fischer esterification of isoborneol.

Protocol 1: Acid-Catalyzed Esterification of Camphene with Propionic Acid

This protocol is adapted from established procedures for the synthesis of isobornyl esters from camphene.[5][6] The reaction proceeds via a carbocation rearrangement, making it an efficient one-step process.

Materials:

  • Camphene

  • Propionic acid

  • Solid acid catalyst (e.g., Amberlyst 15, sulfated zirconia, or titanium sulfate)[7][8]

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine camphene and propionic acid. A molar ratio of 1:1.5 to 1:2.5 (camphene:propionic acid) is recommended to drive the equilibrium towards the product.[5]

  • Catalyst Addition: Add the solid acid catalyst. The catalyst loading is typically 10-25% by weight relative to the camphene.[5][6]

  • Reaction: Heat the mixture to 70-80°C with vigorous stirring.[5] Maintain this temperature for 16-25 hours. The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of camphene.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solid catalyst, filter it from the reaction mixture. The catalyst can often be washed, dried, and reused.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess propionic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 102°C at 16 mm Hg.

Quantitative Data from Analogous Syntheses:

The following table summarizes reaction conditions and outcomes for the synthesis of similar isobornyl esters, which can be used as a guide for optimizing the synthesis of this compound.

EsterReactantsCatalystMolar Ratio (Camphene:Acid)Temperature (°C)Time (h)Yield/ConversionReference
Isobornyl AcetateCamphene, Acetic AcidFeCl₃1:3252>88% Yield[6]
Isobornyl AcetateCamphene, Acetic AcidTartaric acid-boric acid1:2.5 (mass ratio)701692.9% Conversion[9][10]
Isobornyl LaurateCamphene, Lauric AcidTitanium Sulfate1:2.5802574.5% GC Content[5][11]
Protocol 2: Fischer Esterification of Isoborneol with Propionic Acid

This classic esterification method is suitable when isoborneol is the available starting material. The reaction is an equilibrium process, and the use of excess propionic acid or removal of water can drive the reaction to completion.[12][13]

Materials:

  • Isoborneol

  • Propionic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isoborneol in an excess of propionic acid (e.g., 3-5 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the isoborneol weight).

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold deionized water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Signaling Pathway: Acid-Catalyzed Synthesis from Camphene

G Camphene Camphene Carbocation Camphene Carbocation Camphene->Carbocation + H⁺ PropionicAcid Propionic Acid NucleophilicAttack Nucleophilic Attack PropionicAcid->NucleophilicAttack H_plus H⁺ (Acid Catalyst) Rearrangement Wagner-Meerwein Rearrangement Carbocation->Rearrangement IsobornylCarbocation Isobornyl Carbocation Rearrangement->IsobornylCarbocation IsobornylCarbocation->NucleophilicAttack ProtonatedEster Protonated this compound NucleophilicAttack->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation - H⁺ Deprotonation->H_plus Catalyst Regeneration IsobornylPropionate This compound Deprotonation->IsobornylPropionate

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound from camphene.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization Reactants Combine Reactants (Camphene/Isoborneol & Propionic Acid) Catalyst Add Acid Catalyst Reactants->Catalyst Reaction Heat and Stir (Reflux) Catalyst->Reaction Cool Cool Reaction Mixture Reaction->Cool Filter Filter Catalyst (if solid) Cool->Filter Wash Wash with H₂O, NaHCO₃, Brine Filter->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation (Rotary Evaporator) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product GCMS GC-MS Analysis Product->GCMS IR IR Spectroscopy NMR NMR Spectroscopy

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

References

Application Notes and Protocols: Acid-Catalyzed Esterification of Isoborneol for the Synthesis of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl propionate (B1217596) is an ester valued for its characteristic fruity, camphor-like aroma, finding applications in the fragrance, cosmetic, and flavor industries.[1] It is synthesized through the esterification of isoborneol (B83184) with propionic acid. The most common and direct method for this synthesis is the acid-catalyzed Fischer esterification, a reversible reaction between an alcohol and a carboxylic acid.[2][3][4] This application note provides a detailed protocol for the synthesis of isobornyl propionate via this method, including reaction conditions, purification, and relevant data.

The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.[5][6] The equilibrium of the reaction can be shifted towards the product by using an excess of one of the reactants or by removing the water as it is formed.[3][5]

Reaction and Mechanism

The acid-catalyzed esterification of isoborneol with propionic acid produces this compound and water. The reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.

Overall Reaction:

Isoborneol + Propionic Acid ⇌ this compound + Water

Mechanism: Fischer Esterification [2][5][6]

  • Protonation of the carbonyl group: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of the isoborneol's hydroxyl group attacks the electrophilic carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocols

This section details the laboratory-scale synthesis of this compound.

Materials and Equipment
  • Isoborneol

  • Propionic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) or cyclohexane (B81311) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or water separator

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, combine isoborneol and propionic acid. A molar excess of propionic acid can be used to drive the reaction forward. Add a suitable solvent such as toluene or cyclohexane to facilitate azeotropic removal of water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess propionic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to obtain the final product.

Data Presentation

The following table summarizes representative quantitative data for the acid-catalyzed esterification of isoborneol with propionic acid. Please note that specific yields and reaction times may vary depending on the exact conditions and scale of the reaction.

ParameterValueReference
Reactants Isoborneol, Propionic AcidGeneral Knowledge
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)[5]
Solvent Toluene or CyclohexaneGeneral Knowledge
Temperature RefluxGeneral Knowledge
Reaction Time 2 - 8 hoursGeneral Knowledge
Molar Ratio (Isoborneol:Propionic Acid) 1:1.2 to 1:2General Knowledge
Catalyst Loading 1-5 mol% relative to isoborneolGeneral Knowledge
Yield 80-95% (typical for Fischer Esterification)General Knowledge

Mandatory Visualizations

Reaction Mechanism Diagram

Fischer_Esterification cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation R-C(=O)OH Propionic Acid H+ H+ R-C(=O)OH->H+ R-C(=O+)HOH Protonated Propionic Acid H+->R-C(=O+)HOH R-C(OH)(O+H-R')OH R-C(OH)(O+H-R')OH R-C(=O+)HOH->R-C(OH)(O+H-R')OH R'-OH Isoborneol R'-OH->R-C(=O+)HOH R-C(OH2+)(OR')OH R-C(OH2+)(OR')OH R-C(OH)(O+H-R')OH->R-C(OH2+)(OR')OH R-C(=O+R')OH R-C(=O+R')OH R-C(OH2+)(OR')OH->R-C(=O+R')OH - H2O R-C(=O)OR' R-C(=O)OR' R-C(=O+R')OH->R-C(=O)OR' - H+ Ester This compound R-C(=O)OR'->Ester

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine Isoborneol, Propionic Acid, Solvent start->reactants catalyst Add Acid Catalyst (e.g., H2SO4) reactants->catalyst reflux Heat to Reflux (Azeotropic water removal) catalyst->reflux workup Cool and Quench reflux->workup extraction Liquid-Liquid Extraction (Wash with NaHCO3, Brine) workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying filtration Filter drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Purification (Vacuum Distillation) evaporation->purification product This compound purification->product

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobornyl propionate (B1217596) is a valuable fragrance and flavoring compound characterized by its fruity and herbaceous aroma. Traditionally synthesized through chemical methods that often require harsh conditions and can lead to undesirable byproducts, the enzymatic synthesis of isobornyl propionate offers a greener and more sustainable alternative.[1][2] Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), have emerged as highly efficient biocatalysts for esterification and transesterification reactions.[1][3][4] This enzymatic approach provides high selectivity, operates under mild reaction conditions, and allows for easier product purification and catalyst reuse, aligning with the principles of green chemistry.[2][5][6] The synthesis can be performed in solvent-free systems, further enhancing its environmental credentials by eliminating the need for volatile organic solvents.[1][2][5][7]

This document provides detailed protocols for the lipase-catalyzed synthesis of this compound via direct esterification and transesterification, along with optimized reaction parameters derived from analogous enzymatic ester synthesis.

Data Presentation: Optimized Reaction Parameters

The following table summarizes the optimized conditions for the lipase-catalyzed synthesis of flavor esters, which can be applied to the synthesis of this compound. These parameters are compiled from studies on similar esters, such as isobutyl propionate and butyl propionate, using immobilized lipases.[1][5][7]

ParameterOptimized ValueSource Analogy
Enzyme Novozym 435 (Immobilized Candida antarctica lipase (B570770) B)[1][7]
Reaction Type Direct Esterification / Transesterification[5][8][9]
Substrates Isoborneol (B83184) and Propionic Acid (for esterification)General Esterification
Isoborneol and an alkyl propionate (e.g., methyl propionate) (for transesterification)[8][9]
Solvent Solvent-free system[1][5][7]
Temperature 40-60 °C[5][7]
Substrate Molar Ratio 1:1 to 1:3 (Isoborneol:Propionic Acid/Alkyl Propionate)[5][7]
Enzyme Loading 2-5% (w/w of substrates)[1][5][7]
Agitation Speed 150-300 rpm[5][7]
Reaction Time 3-24 hours[1][5]
Water Removal Molecular sieves (for esterification)[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol describes the synthesis of this compound from isoborneol and propionic acid using Novozym 435 in a solvent-free system.

Materials:

  • Isoborneol

  • Propionic Acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular Sieves (3Å)

  • Hexane (B92381) (for product extraction and analysis)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • To a 100 mL round-bottom flask, add isoborneol and propionic acid in a 1:2 molar ratio.

  • Add Novozym 435 to the mixture at a concentration of 4% (w/w) of the total substrate weight.

  • Add molecular sieves at a concentration of 100 mg/mL to remove the water produced during the reaction.[10]

  • Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer hotplate set to 50°C and 200 rpm.

  • Allow the reaction to proceed for 8-10 hours. Monitor the progress of the reaction by taking small aliquots periodically and analyzing them using gas chromatography (GC).

  • Upon completion of the reaction, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with hexane and dried for reuse.

  • Transfer the filtrate to a separatory funnel and dilute with 50 mL of hexane.

  • Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to remove any unreacted propionic acid, followed by a wash with 25 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if required.

Protocol 2: Synthesis of this compound via Transesterification

This protocol details the synthesis of this compound by transesterification of an alkyl propionate (e.g., ethyl propionate) with isoborneol catalyzed by Novozym 435.

Materials:

  • Isoborneol

  • Ethyl Propionate

  • Novozym 435

  • Reaction vessel equipped for distillation

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel equipped with a distillation column, combine isoborneol and ethyl propionate in a 1:3 molar ratio.

  • Add Novozym 435 at a concentration of 5% (w/w) of the total substrate weight.

  • Heat the reaction mixture to 60°C with continuous stirring (250 rpm).

  • The low-boiling ethanol (B145695) produced during the transesterification is removed by distillation to shift the reaction equilibrium towards the product.

  • Monitor the reaction progress by GC analysis of the reaction mixture.

  • Once the reaction reaches completion (typically within 5-7 hours), cool the mixture to room temperature.

  • Filter to remove the Novozym 435 for reuse.

  • The excess ethyl propionate can be removed by vacuum distillation.

  • The remaining crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Enzymatic Reaction Mechanism

The lipase-catalyzed synthesis of esters like this compound often follows a Ping-Pong Bi-Bi mechanism, which may involve substrate inhibition.[5][7]

PingPong_Mechanism E Lipase (E) invis1 E->invis1 E_PA E-Propionyl Complex (E-Acyl) invis2 E_PA->invis2 E_Iso E-Isobornyl Complex PA Propionic Acid (A) PA->E Iso Isoborneol (B) Iso->E_PA B H2O Water (P) IP This compound (Q) invis1->E_PA invis1->H2O P invis2->E invis2->IP Q invis3

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

workflow sub Substrates (Isoborneol + Propionic Acid) reac Enzymatic Reaction (Novozym 435, 50°C, 200 rpm) sub->reac filt Filtration reac->filt anal Analysis (GC-MS) reac->anal enz Enzyme Recovery & Reuse filt->enz Solid ext Extraction & Washing filt->ext Liquid dry Drying & Concentration ext->dry pur Purification (Vacuum Distillation) dry->pur prod Pure this compound pur->prod prod->anal

Caption: General workflow for this compound synthesis.

References

Application Note: Determination of Isobornyl Propionate Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobornyl propionate (B1217596) is a widely used fragrance and flavoring ingredient known for its fresh, woody, and slightly camphoraceous aroma.[1] It is synthesized from isoborneol (B83184) and propionic acid and finds application in perfumes, cosmetics, and various consumer products.[1] The purity of isobornyl propionate is critical for ensuring the desired scent profile and for meeting regulatory and quality standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the ideal method for assessing the purity of this compound and identifying potential impurities.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound purity.

Principle

This method utilizes a gas chromatograph (GC) to separate this compound from its potential impurities based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for definitive identification. Quantification is achieved by comparing the peak area of this compound to that of a known standard or by area percent normalization.

A potential impurity that may be present in this compound is its isomer, bornyl propionate, as well as fenchyl propionate.[3][4] Due to their similar structures, chromatographic separation is essential for accurate purity assessment.

Experimental Protocol

Materials and Reagents
  • This compound Standard: (Purity ≥ 99%)

  • This compound Sample: (for analysis)

  • Solvent: Hexane or Dichloromethane (GC grade, ≥ 99.9%)

  • Internal Standard (Optional): A non-interfering ester of similar volatility, e.g., Heptyl Propionate.

  • GC Vials: 2 mL, with caps (B75204) and septa.

Instrumentation

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent, is recommended for resolving isomers.

  • Autosampler: (Recommended for precision and reproducibility)

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound standard at a concentration of 1000 µg/mL in the chosen solvent. From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL. If using an internal standard, add it to each calibration standard at a constant concentration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent to achieve a concentration of 1000 µg/mL. Dilute this solution to fall within the calibration range (e.g., 50 µg/mL). If using an internal standard, add it at the same concentration as in the calibration standards.

  • Transfer the prepared standard and sample solutions to 2 mL GC vials.

GC-MS Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrumentation and column used.

Parameter Value
GC System
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples)
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 60 °C, hold for 2 min
Ramp: 10 °C/min to 250 °C
Hold: 5 min at 250 °C
MS System
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range40 - 300 m/z
Solvent Delay3 minutes
Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of the standard. The mass spectrum of this compound should be confirmed against a reference library (e.g., NIST).

  • Purity Calculation (Area Percent Method): The purity of the this compound sample can be estimated using the area percent normalization method.

    • Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

  • Quantitative Analysis (Internal Standard Method): For more accurate quantification, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the GC-MS analysis of a standard and a sample of this compound.

Compound Retention Time (min) Target Ion (m/z) Qualifier Ions (m/z) Standard Concentration (µg/mL) Sample Peak Area Calculated Purity (%)
This compound~12.59567, 81, 136504,500,00099.2
Impurity: Bornyl propionate~12.29567, 81, 136-30,0000.7
Impurity: Fenchyl propionate~11.89367, 81, 121-5,0000.1

Note: Retention times are approximate and may vary depending on the specific GC system and conditions.

Experimental Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Standard This compound Standard Dilution_Standard Serial Dilution (Calibration Standards) Standard->Dilution_Standard Sample This compound Sample Dilution_Sample Dilution Sample->Dilution_Sample Solvent Solvent (e.g., Hexane) Solvent->Dilution_Standard Solvent->Dilution_Sample Vial_Standard Transfer to GC Vial Dilution_Standard->Vial_Standard Vial_Sample Transfer to GC Vial Dilution_Sample->Vial_Sample Autosampler Autosampler Injection Vial_Standard->Autosampler Vial_Sample->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Identification) GC->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Peak_ID Peak Identification (Retention Time & Mass Spectra) Chromatogram->Peak_ID Quantification Quantification (Area % or Calibration Curve) Peak_ID->Quantification Purity_Report Purity Report Quantification->Purity_Report

Caption: Workflow for the GC-MS analysis of this compound purity.

Conclusion

The described GC-MS method provides a reliable and robust approach for the determination of this compound purity. The high selectivity and sensitivity of this technique allow for the accurate identification and quantification of the main component and potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.

References

Application Note: FT-IR Spectroscopy for Functional Group Analysis of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobornyl propionate (B1217596) is a widely used fragrance ingredient known for its fruity, herbal, and camphoraceous aroma. As a key component in many consumer products, ensuring its chemical identity and purity is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the qualitative and quantitative analysis of organic compounds like isobornyl propionate. This application note provides a detailed protocol for the functional group analysis of this compound using FT-IR spectroscopy, intended for researchers, scientists, and professionals in the drug development and fragrance industries.

The chemical structure of this compound (C₁₃H₂₂O₂) contains characteristic functional groups, primarily an ester group and a bicyclic alkane framework, which exhibit distinct absorption bands in the infrared spectrum. By identifying the vibrational frequencies of these functional groups, FT-IR spectroscopy allows for the confirmation of the compound's identity and an assessment of its purity.

Key Functional Groups and Expected Vibrational Frequencies

The primary functional groups of interest in the FT-IR analysis of this compound are the carbonyl group (C=O) of the ester and the carbon-oxygen single bonds (C-O) of the ester. Additionally, the various C-H bonds of the alkyl and bicyclic structure will be prominent.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2850 - 3000Strong
C=O (ester)Stretching1735 - 1750Strong
C-O (ester)Stretching1000 - 1300Strong
C-H (alkane)Bending1350 - 1480Medium-Strong

Experimental Protocol

This protocol details the procedure for acquiring an FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid samples.[1][2]

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Computer with appropriate FT-IR software.

  • Pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol.[1]

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.[2]

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[1]

  • Spectrum Acquisition:

    • Initiate the sample scan.

    • Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

    • The software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and record their wavenumbers.

    • Compare the observed peaks with the expected frequencies for the functional groups of this compound to confirm its identity.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Data Presentation: Characteristic FT-IR Peaks of this compound

The following table summarizes the principal absorption bands observed in the FT-IR spectrum of this compound.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~2955C-H Asymmetric StretchAlkane (CH₃, CH₂)
~2875C-H Symmetric StretchAlkane (CH₃, CH₂)
~1738C=O StretchEster
~1475C-H Bend (Scissoring)Alkane (CH₂)
~1368C-H Bend (Rocking)Alkane (CH₃)
~1175C-O StretchEster

Visualizations

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply this compound Sample background->apply_sample acquire_spectrum Acquire FT-IR Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans) apply_sample->acquire_spectrum process_spectrum Process Spectrum (Background Subtraction) acquire_spectrum->process_spectrum identify_peaks Identify Peak Wavenumbers process_spectrum->identify_peaks assign_peaks Assign Peaks to Functional Groups identify_peaks->assign_peaks confirm_id Confirm Identity of this compound assign_peaks->confirm_id end End confirm_id->end

Caption: Experimental workflow for FT-IR analysis of this compound.

G cluster_structure This compound Structure cluster_groups Key Functional Groups for FT-IR Analysis isobornyl ester Ester Group (C=O, C-O) isobornyl->ester Identified by C=O stretch (~1738 cm⁻¹) C-O stretch (~1175 cm⁻¹) alkane Bicyclic Alkane Structure (C-H) isobornyl->alkane Identified by C-H stretches (2850-3000 cm⁻¹) C-H bends (1350-1480 cm⁻¹)

Caption: Functional groups of this compound for FT-IR analysis.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the functional group analysis of this compound. The characteristic strong absorption bands for the ester group, along with the various C-H vibrations of the bicyclic alkane structure, provide a unique spectral fingerprint for this compound. The protocol outlined in this application note provides a straightforward and reliable method for confirming the identity and assessing the purity of this compound, making it an invaluable tool for quality control in the fragrance and related industries.

References

Application Notes and Protocols: The Use of Isobornyl Propionate as a Chiral Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules.[1][2] Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer.[3] Among these, derivatives of isoborneol (B83184), a readily available and inexpensive terpene, have emerged as highly effective chiral auxiliaries.[4] The rigid bicyclic framework of isoborneol provides a well-defined steric environment, enabling excellent stereochemical control in various carbon-carbon bond-forming reactions.[4] This document provides detailed application notes and protocols for the use of isobornyl propionate (B1217596) and related isoborneol derivatives as chiral auxiliaries in asymmetric synthesis.

The general principle behind using an isoborneol-based chiral auxiliary involves attaching it to a substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.[4] The auxiliary can often be recovered and reused, adding to the efficiency of the process.[4]

G cluster_workflow General Workflow for Isoborneol-Assisted Asymmetric Synthesis Prochiral Prochiral Substrate Attach Attach Chiral Auxiliary Prochiral->Attach ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attach->ChiralSubstrate Stereoselective Diastereoselective Reaction ChiralSubstrate->Stereoselective Diastereomeric Diastereomerically Enriched Product Stereoselective->Diastereomeric Cleave Cleave Auxiliary Diastereomeric->Cleave FinalProduct Enantiomerically Enriched Product Cleave->FinalProduct RecoveredAux Recovered Chiral Auxiliary Cleave->RecoveredAux

General workflow for isoborneol-assisted asymmetric synthesis.

Applications in Asymmetric Synthesis

Isoborneol-derived auxiliaries, including isobornyl propionate, are versatile and have been successfully employed in a range of stereoselective transformations.

Asymmetric Aldol (B89426) Reactions

Isoborneol-derived esters can be converted to their corresponding enolates, which then react with aldehydes in highly diastereoselective aldol reactions.[4] The rigid conformation of the chiral auxiliary in the transition state dictates the stereochemical outcome.[4]

G cluster_aldol Asymmetric Aldol Reaction Scheme Start (-)-Isobornyl propionate Base LDA, THF -78 °C Start->Base Enolate Z-enolate Base->Enolate Reaction Aldol Addition Enolate->Reaction Aldehyde R-CHO (e.g., Isobutyraldehyde) Aldehyde->Reaction Adduct Diastereomerically Enriched Aldol Adduct Reaction->Adduct Cleavage Auxiliary Cleavage (e.g., LiAlH4) Adduct->Cleavage Product Chiral β-Hydroxy Acid Derivative Cleavage->Product

Reaction scheme for an asymmetric aldol reaction.
Asymmetric Alkylation

The enolates generated from N-propionyl isoborneol derivatives can also undergo highly diastereoselective alkylation reactions with various electrophiles, such as benzyl (B1604629) bromide.

G cluster_alkylation Asymmetric Alkylation Workflow Start N-propionyl-(1R)-isoborneol oxazolidinone EnolateFormation 1. LDA, THF, -78 °C (Enolate Formation) Start->EnolateFormation Alkylation 2. Benzyl Bromide, -78 °C (Alkylation) EnolateFormation->Alkylation Product Alkylated Product Alkylation->Product Purification Purification (Flash Chromatography) Product->Purification Final Diastereomerically Pure Alkylated Product Purification->Final

References

Application of Isobornyl Propionate in Stereoselective Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of isobornyl propionate (B1217596) as a chiral auxiliary in key stereoselective reactions. Isobornyl propionate, derived from the readily available and inexpensive monoterpenoid isoborneol (B83184), serves as an effective chiral controller in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of diastereoselectivity in reactions such as enolate alkylations, aldol (B89426) condensations, and Diels-Alder cycloadditions.

Overview of this compound as a Chiral Auxiliary

This compound is employed as a chiral auxiliary by temporarily attaching it to a prochiral substrate. The bulky and conformationally rigid isobornyl group effectively shields one face of the reactive intermediate (e.g., an enolate or a dienophile), directing the approach of the electrophile or diene to the less hindered face. This results in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary from the product yields the desired enantiomerically enriched molecule and allows for the recovery and recycling of the isoborneol chiral auxiliary.

The general workflow for utilizing this compound as a chiral auxiliary in stereoselective reactions involves three main stages: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.

G cluster_workflow General Workflow start Prochiral Substrate + (-)-Isoborneol attachment Attachment of Chiral Auxiliary (Esterification to form this compound) start->attachment reaction Diastereoselective Reaction (Alkylation, Aldol, or Diels-Alder) attachment->reaction cleavage Cleavage of Chiral Auxiliary reaction->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovery of (-)-Isoborneol cleavage->recycle

Figure 1: General experimental workflow for the application of isoborneol-derived chiral auxiliaries.

Asymmetric Alkylation of this compound Enolate

The enolate derived from this compound can be alkylated with high diastereoselectivity. The steric hindrance provided by the isobornyl group directs the incoming electrophile to the opposite face of the enolate.

Quantitative Data
EntryElectrophileBaseSolventTemp (°C)Yield (%)d.r.
1Benzyl (B1604629) bromideLDATHF-78~85-95>95:5
Experimental Protocol: Asymmetric Alkylation with Benzyl Bromide

Materials:

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-BuLi (1.1 equiv.) to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).

  • Stir the LDA solution at -78 °C for 30 minutes.

  • Slowly add a solution of (-)-isobornyl propionate (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral GC analysis.[1]

G cluster_alkylation Asymmetric Alkylation Workflow start (-)-Isobornyl Propionate enolate Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation (Benzyl Bromide, -78 °C) enolate->alkylation quench Quench (Sat. NH4Cl) alkylation->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Chromatography) extraction->purification product Alkylated Product purification->product

Figure 2: Experimental workflow for the asymmetric alkylation of this compound.

Asymmetric Aldol Reaction

The lithium enolate of this compound undergoes highly diastereoselective aldol reactions with aldehydes. The rigid conformation of the chiral auxiliary in the Zimmerman-Traxler transition state dictates the stereochemical outcome.

Quantitative Data
EntryAldehydeBaseSolventTemp (°C)Yield (%)d.r. (syn:anti)
1Isobutyraldehyde (B47883)LDATHF-788897:3
2BenzaldehydeLDATHF-788595:5
Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

Materials:

  • (-)-Isobornyl propionate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Isobutyraldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of LDA (1.1 equiv.) in anhydrous THF at -78 °C.

  • Slowly add a solution of (-)-isobornyl propionate (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir for 30 minutes at -78 °C to form the lithium enolate.

  • Add freshly distilled isobutyraldehyde (1.2 equiv.) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash chromatography to obtain the aldol adduct.

  • The diastereomeric ratio can be determined by ¹H NMR analysis.

G cluster_aldol_mechanism Zimmerman-Traxler Model for Aldol Reaction ts Chair-like Transition State chelate Chelated Intermediate ts->chelate product Syn Aldol Product chelate->product

Figure 3: Simplified representation of the Zimmerman-Traxler transition state model.

Asymmetric Diels-Alder Reaction

For Diels-Alder reactions, this compound is first converted to isobornyl acrylate (B77674), which then acts as a chiral dienophile. The bulky isobornyl group effectively shields one face of the acrylate double bond, leading to high diastereoselectivity in the cycloaddition. Lewis acid catalysis is often employed to enhance both the reaction rate and the stereoselectivity.[2][3][4]

Quantitative Data (Representative)
EntryDieneLewis AcidSolventTemp (°C)Yield (%)d.r. (endo:exo)
1Cyclopentadiene (B3395910)Et₂AlClCH₂Cl₂-78>90>95:5
Experimental Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Materials:

  • (-)-Isobornyl acrylate (prepared from (-)-isobornyl propionate)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-isobornyl acrylate (1.0 equiv.) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Slowly add Et₂AlCl (1.1 equiv.) to the solution and stir for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.

G cluster_da_mechanism Lewis Acid Catalyzed Diels-Alder dienophile (-)-Isobornyl Acrylate complex Chiral Dienophile-Lewis Acid Complex dienophile->complex lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->complex cycloaddition [4+2] Cycloaddition complex->cycloaddition diene Cyclopentadiene diene->cycloaddition product Endo Cycloadduct cycloaddition->product

Figure 4: Logical relationship in a Lewis acid-catalyzed Diels-Alder reaction.

Cleavage of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is its facile removal to reveal the desired chiral product. Reductive cleavage is a common and effective method for removing isoborneol-based auxiliaries.

Experimental Protocol: Reductive Cleavage with LiAlH₄

Materials:

  • Diastereomerically pure adduct from alkylation, aldol, or Diels-Alder reaction

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • Dissolve the adduct (1.0 equiv.) in anhydrous diethyl ether and cool to 0 °C.

  • Carefully add LiAlH₄ (2.0-3.0 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup), or by the addition of Na₂SO₄·10H₂O until a granular precipitate forms.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • The filtrate contains the desired chiral alcohol product and the recovered (-)-isoborneol, which can be separated by column chromatography.

Conclusion

This compound is a versatile and effective chiral auxiliary for stereoselective reactions. Its use in asymmetric alkylations, aldol reactions, and Diels-Alder reactions provides a reliable method for the synthesis of enantiomerically enriched compounds. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Isobornyl Propionate Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobornyl propionate (B1217596) derivatives, primarily isobornyl acrylate (B77674) (IBOA) and isobornyl methacrylate (B99206) (IBOMA), in polymer chemistry. Their unique bridged cyclic structure imparts desirable properties to polymers, making them valuable monomers in a variety of applications, including coatings, adhesives, and biomedical devices.

Application Notes

Enhancing Polymer Properties

The incorporation of isobornyl propionate derivatives into polymer chains significantly influences the final properties of the material. The bulky, nonpolar bicyclic isobornyl group introduces spatial hindrance, which weakens intermolecular forces between polymer chains. This leads to a reduction in the viscosity of polymer solutions.

Polymers derived from IBOA and IBOMA often exhibit:

  • Enhanced Thermal Stability: The rigid bicyclic structure of the isobornyl group contributes to increased thermal stability and heat resistance in the resulting polymers.[1]

  • Improved Mechanical Properties: These monomers can increase the hardness and scratch resistance of coatings and other materials.[1][2][3]

  • Increased Hydrophobicity: The nonpolar nature of the isobornyl group leads to excellent water and chemical resistance.[1]

  • High Glass Transition Temperature (Tg): Homopolymers of IBOMA can have a glass transition temperature above 150°C, contributing to the dimensional stability of the polymer at elevated temperatures.[4]

  • UV Resistance: The structure of these monomers contributes to excellent UV resistance, making them suitable for outdoor applications.

Applications in Coatings

IBOA and IBOMA are widely used in the formulation of high-performance coatings, including UV-curable, high-solids, and automotive coatings.[1][2]

  • Reactive Diluents: Due to their ability to lower viscosity, they are excellent reactive diluents for coating formulations, facilitating easier application and improved film formation.[2][3]

  • Performance Enhancement: They improve key coating properties such as hardness, scratch resistance, adhesion, gloss, and weatherability.[1][2][3] They are particularly effective in coatings for plastics like PET, PE, and PP, as well as for metals and glass.[1][3]

Use in Adhesives

In adhesive formulations, this compound derivatives contribute to a balance of cohesive and adhesive properties.

  • Tackifiers and Binders: They can be used as tackifiers and binders, enhancing the adhesive strength.[1]

  • Bio-based Adhesives: IBOMA, being a bio-based monomer, is used in the synthesis of latex adhesives with a high bio-based content, offering a more sustainable alternative to petroleum-based products.[4] The combination of a high-Tg monomer like IBOMA with low-Tg monomers allows for the tuning of adhesive properties to achieve a desired balance of strength and flexibility.[4]

Biomedical Applications

The biocompatibility and property-enhancing capabilities of this compound derivatives have led to their use in the biomedical field, particularly in dental materials.

  • Dental Composites: IBOMA is used as a diluent monomer in dental resin composites to reduce polymerization shrinkage and improve the physicochemical properties of the restorative material.[5] When combined with other monomers like TEGDMA, it can effectively reduce polymerization shrinkage stress, water sorption, and solubility without compromising mechanical strength.

  • Bone Cement: In bone cement formulations, IBOMA can help reduce adverse biological effects during the implantation process.[1] While not extensively detailed in the provided results, the general biocompatibility of polymers used in medical devices suggests potential for broader applications in drug delivery and tissue engineering, though further research is needed in these areas.[6][7][8][9]

Quantitative Data Summary

Table 1: Thermal Properties of Polymers with Isobornyl Acrylate/Methacrylate

Polymer SystemMonomer CompositionGlass Transition Temperature (Tg)Thermal Decomposition Temperature (Td)Reference
Poly(isobornyl methacrylate) (PIBOMA)100% IBOMA> 150 °C-[4]
Poly(N-vinylpyrrolidone-co-isobornyl methacrylate)Varied NVP/IBMA ratiosIncreases with IBMA content-[10]
Poly(methyl methacrylate-co-isobornyl methacrylate)Varied MMA/IBMA ratiosLinear dependency on IBMA content-[11]
Poly(isobornyl methacrylate-co-benzyl methacrylate)Varied IBMA/BzMA ratiosIncreases with IBMA contentIncreases with BzMA content[12]
Maleated castor oil glyceride/IBOMA foam50 wt% IBOMA--[5]

Table 2: Mechanical and Physicochemical Properties of Dental Composites with IBOMA

Resin Formulation (Bis-GMA as base)Polymerization Shrinkage Stress (PSS)Degree of Conversion (DC)Flexural Strength (FS)Water Sorption (Wsp)Water Solubility (Wsl)Reference
50% TEGDMAHigherHighestHigherHigherHigher
50% IBOMALowerLowerLowerLowerLower
25% TEGDMA + 25% IBOMALowerIntermediateNo significant effectLowerLower

Experimental Protocols

Protocol 1: Free Radical Polymerization of Isobornyl Methacrylate (Bulk)

This protocol is based on the procedure described for the copolymerization of N-Vinylpyrrolidone and Isobornyl Methacrylate.[10]

Materials:

  • Isobornyl methacrylate (IBMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), initiator

  • Reaction vessel (e.g., glass ampoule or Schlenk flask)

  • High-vacuum line

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In the reaction vessel, add the desired amount of isobornyl methacrylate and the initiator, AIBN. A typical initiator concentration is around 0.1-1 mol% relative to the monomer.

  • Degassing: Connect the reaction vessel to a high-vacuum line. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the polymerization mixture.

  • Sealing: After the final thaw and while under vacuum, seal the reaction vessel using a flame (for an ampoule) or close the valve (for a Schlenk flask).

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath set to the desired reaction temperature (e.g., 60 °C).

  • Reaction Time: Allow the polymerization to proceed for the desired time (e.g., 40 minutes to several hours, depending on the desired conversion and molecular weight).

  • Termination and Purification: After the specified time, remove the reaction vessel from the oil bath and cool it to room temperature to quench the reaction. Open the vessel and dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform). Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., methanol).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Isobornyl Methacrylate

This protocol is a generalized procedure based on typical RAFT polymerization methods.[13]

Materials:

  • Isobornyl methacrylate (IBMA), inhibitor removed

  • RAFT agent (e.g., 2-Cyano-2-propyl benzodithioate or 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane (B91453) or benzene)

  • Reaction vessel (e.g., glass ampoule or Schlenk flask)

  • High-vacuum line

  • Oil bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the monomer (IBMA) and initiator (AIBN) in the chosen solvent.

  • Reaction Setup: In separate reaction vessels, add the desired amount of the RAFT agent. Aliquot the stock solution into each reaction vessel. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated beforehand.

  • Degassing: Connect the reaction vessels to a high-vacuum line and perform at least three freeze-pump-thaw cycles to remove oxygen.

  • Sealing: Seal the reaction vessels under vacuum.

  • Polymerization: Place the sealed vessels in a preheated oil bath at the desired temperature (e.g., 60 °C or 90 °C).

  • Reaction Time: The polymerization time will vary depending on the specific conditions and desired conversion (e.g., 6 to 16 hours).

  • Termination and Purification: Quench the reaction by cooling the vessels. Open the vessels and purify the polymer by precipitation in a suitable non-solvent (e.g., methanol), followed by filtration.

  • Drying: Dry the polymer under vacuum until a constant weight is obtained.

Visualizations

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Isobornyl Acrylate/ Methacrylate Mix Mix Monomer and Initiator Monomer->Mix Initiator AIBN Initiator->Mix Degas Degas (Freeze- Pump-Thaw) Mix->Degas Seal Seal Vessel Degas->Seal Polymerize Polymerize (e.g., 60°C) Seal->Polymerize Dissolve Dissolve in Solvent Polymerize->Dissolve Precipitate Precipitate in Non-solvent Dissolve->Precipitate Filter Filter Precipitate->Filter Dry Dry Polymer Filter->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Final Polymer

Caption: Workflow for Free Radical Polymerization.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Isobornyl Methacrylate Mix Prepare Reaction Mixture Monomer->Mix Initiator AIBN Initiator->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Solvent Solvent Solvent->Mix Degas Degas (Freeze- Pump-Thaw) Mix->Degas Seal Seal Vessel Degas->Seal Polymerize Controlled Polymerization Seal->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter Filter Precipitate->Filter Dry Dry Polymer Filter->Dry Controlled_Polymer Controlled_Polymer Dry->Controlled_Polymer Well-defined Polymer

Caption: Workflow for RAFT Polymerization.

Properties_Enhancement cluster_properties Enhanced Polymer Properties IBP This compound Derivatives (IBOA, IBOMA) Thermal Thermal Stability IBP->Thermal Mechanical Hardness & Scratch Resistance IBP->Mechanical Resistance Water & Chemical Resistance IBP->Resistance Tg High Glass Transition Temp. IBP->Tg UV UV Resistance IBP->UV

Caption: Properties enhanced by isobornyl derivatives.

References

Application Notes and Protocols: Isobornyl Acrylate Derivatives in the Synthesis of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of biodegradable polymers is a critical area of research, driven by the need for sustainable materials and advanced drug delivery systems.[1][2][3] This document provides detailed application notes and protocols for the synthesis of biodegradable polymers incorporating isobornyl acrylate (B77674) derivatives. While the primary focus of this document is on isobornyl methacrylate (B99206), for which experimental data is more readily available, the principles and protocols may serve as a foundational guide for investigating other isobornyl esters, such as isobornyl propionate, in similar applications.

Isobornyl methacrylate is a bio-based reactive diluent that can be incorporated into polymer chains to tailor their physicochemical properties.[4][5] Its bulky cycloaliphatic structure can impart unique thermal and mechanical characteristics to the resulting polymers. The protocols outlined below are based on free radical polymerization techniques, a versatile and widely used method for polymer synthesis.[6]

I. Quantitative Data Summary

The following tables summarize key quantitative data from studies on biodegradable polymers synthesized using isobornyl methacrylate.

Table 1: Mechanical Properties of Biodegradable Polymeric Foams

Polymer CompositionYoung's Modulus (MPa)Compressive Strength (MPa)Apparent Density (g/cm³)Porosity
Maleated Castor Oil Glycerides + Styreneup to 26.85 ± 1.07up to 1.11 ± 0.0210.126 ± 0.005 to 0.309 ± 0.0080.78 to 0.89
Maleated Castor Oil Glycerides + Isobornyl Methacrylateup to 1.38 ± 0.055up to 0.0880.126 ± 0.005 to 0.309 ± 0.0080.78 to 0.89

Data extracted from a study on renewable polymeric foams, demonstrating the impact of isobornyl methacrylate as a reactive diluent.[4][5]

Table 2: Biodegradation Data of Polymeric Foams

Polymer FormulationEnvironmentMass Loss after 5 months (%)
PF1 (with Styrene)Laboratory25.1 ± 0.6
Natural23.2 ± 0.7
PF2 (with Isobornyl Methacrylate)LaboratoryNot specified
NaturalNot specified

This table highlights the mass loss of polymeric foams in different aerobic biodegradation conditions.[4]

II. Experimental Protocols

This section provides a detailed methodology for the synthesis of a biodegradable polymeric foam using isobornyl methacrylate as a reactive diluent, based on established procedures.[4]

Protocol 1: Synthesis of Biodegradable Polymeric Foam via Free Radical Copolymerization

Objective: To synthesize a biodegradable polymeric foam by copolymerizing maleated castor oil glycerides with isobornyl methacrylate.

Materials:

  • Maleated castor oil glycerides (MACOG)

  • Isobornyl methacrylate (IBMA)

  • N,N-Dimethylaniline (N,N-DMA) (accelerant)

  • Benzoyl peroxide (BPO) (initiator)

  • Foaming agent (e.g., water)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Convection oven

Procedure:

  • Monomer Mixture Preparation: In a round bottom flask, combine the desired ratio of maleated castor oil glycerides and isobornyl methacrylate.

  • Initiator and Accelerant Addition: Add the initiator (e.g., benzoyl peroxide) and accelerant (e.g., N,N-dimethylaniline) to the monomer mixture.

  • Initial Reaction: Heat the mixture to 65 °C with continuous stirring. Monitor the reaction until an increase in temperature is observed, indicating an increased polymerization rate. This typically occurs within 10 minutes.[4]

  • Foaming Process:

    • Once the polymerization rate increases, raise the temperature to 95 °C.

    • Add hot water (approximately 85 °C) at a concentration of 4 parts per hundred parts of resin (phr).

    • Remove the lid of the flask.

    • When the temperature reaches 95–97 °C, add the foaming agent (0.1–3.0 phr).

    • Increase the temperature to 100 °C to facilitate foam rise and gelling.[4]

  • Curing:

    • Transfer the foamed polymer to a convection oven and cure at 100 °C for 2 hours.

    • Follow with a post-curing procedure: 120 °C for 2 hours, and then 140 °C for 1 hour.[4]

  • Characterization: The resulting polymeric foam can be characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, Fourier Transform Infrared (FTIR) spectroscopy for chemical structure, and mechanical testing for compressive properties.[4][5]

III. Visualizations

Diagram 1: Experimental Workflow for Biodegradable Polymer Synthesis

G cluster_prep Monomer & Initiator Preparation cluster_reaction Polymerization & Foaming cluster_analysis Characterization Monomers Maleated Castor Oil Glycerides + Isobornyl Methacrylate Mixing Combine Monomers, Initiator & Accelerant Monomers->Mixing Initiator Benzoyl Peroxide + N,N-Dimethylaniline Initiator->Mixing Heating Heat to 65°C Mixing->Heating Start Reaction Foaming Add Foaming Agent at 95-97°C Heating->Foaming Increased Polymerization Rate Curing Cure at 100°C, then Post-cure at 120°C & 140°C Foaming->Curing Foam Rise & Gel SEM SEM (Morphology) Curing->SEM FTIR FTIR (Structure) Curing->FTIR Mechanical Mechanical Testing Curing->Mechanical

Caption: Workflow for the synthesis and characterization of biodegradable polymeric foam.

Diagram 2: Component Relationships and Polymer Properties

G cluster_inputs Input Components cluster_properties Resulting Polymer Properties MACOG Maleated Castor Oil Glycerides Mechanical Mechanical Properties (Young's Modulus, Strength) MACOG->Mechanical Biodegradability Biodegradation Rate MACOG->Biodegradability IBMA Isobornyl Methacrylate IBMA->Mechanical Influences Strength IBMA->Biodegradability FoamingAgent Foaming Agent Concentration Morphology Cellular Morphology (Cell Diameter, Wall Thickness) FoamingAgent->Morphology Morphology->Mechanical Structure-Property Relationship

Caption: Influence of components on the final properties of the biodegradable polymer.

References

Application Notes and Protocols: Isobornyl Propionate as a Fragrance Delivery System in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobornyl propionate (B1217596) is a widely utilized fragrance ingredient prized for its fresh, piney, and slightly fruity aroma, reminiscent of herbaceous and woody notes.[1] Naturally found in citrus fruits, it is also synthesized to ensure consistent quality and preserve natural resources.[1] In materials science, the volatile nature of fragrance compounds like isobornyl propionate presents a challenge for achieving long-lasting scent performance in products such as textiles, polymers, and coatings. This document details the application of this compound in advanced fragrance delivery systems, focusing on microencapsulation as a key technology for controlled release.

The primary goal of encapsulating this compound is to protect it from premature evaporation and degradation, thereby extending its shelf life and providing a sustained release profile triggered by specific stimuli like pressure, friction, or temperature.[2][3] This controlled release enhances the consumer's sensory experience over an extended period.

This document provides detailed protocols for the encapsulation of this compound, its incorporation into material matrices, and the subsequent analytical and sensory evaluation of its release.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected when developing and characterizing a fragrance delivery system for this compound. Please note that these values are representative and will vary depending on the specific encapsulation method, shell material, and the matrix into which the delivery system is incorporated.

Table 1: Encapsulation Properties of this compound

ParameterTypical Value RangeAnalytical Method
Encapsulation Efficiency (%) 75 - 95%Gas Chromatography-Mass Spectrometry (GC-MS)
Fragrance Loading (%) 20 - 50% (w/w)Thermogravimetric Analysis (TGA)
Microcapsule Size (µm) 1 - 50 µmLaser Diffraction or Scanning Electron Microscopy (SEM)
Shell Thickness (nm) 50 - 200 nmTransmission Electron Microscopy (TEM)

Table 2: Release and Stability Characteristics

ParameterTypical Value / ConditionAnalytical Method
Release Trigger Mechanical (Friction/Pressure)Mechanical Stress Testing / Sensory Evaluation
Thermal Stability (Decomposition Onset) > 200 °C (Shell Material Dependent)Thermogravimetric Analysis (TGA)[4]
Wash Durability (% Fragrance Retention) > 50% after 5 washesGC-MS analysis of fabric extracts
Shelf Life (Fragrance Retention) > 90% after 6 months at 25°CHeadspace GC-MS

Experimental Protocols

Protocol 1: Microencapsulation of this compound via Interfacial Polymerization

This protocol describes the encapsulation of this compound within a polyurea shell, a common method for creating durable microcapsules for textile applications.[5]

Objective: To create a stable microcapsule slurry of this compound for subsequent application to a material substrate.

Materials:

  • This compound (Core Material)

  • Toluene Diisocyanate (TDI) (Oil-Phase Monomer)

  • Ethylenediamine (EDA) (Water-Phase Monomer)

  • Polyvinyl Alcohol (PVA) (Surfactant/Stabilizer)

  • Deionized Water

  • Cyclohexane (Solvent)

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • pH meter

Procedure:

  • Oil Phase Preparation: In a beaker, dissolve Toluene Diisocyanate (TDI) in a mixture of this compound and cyclohexane. The ratio of core to shell material can be optimized to achieve desired fragrance loading.

  • Aqueous Phase Preparation: In a separate reaction vessel, prepare an aqueous solution of Polyvinyl Alcohol (PVA) in deionized water. Stir until the PVA is fully dissolved. This will act as the continuous phase.

  • Emulsification: While vigorously stirring the aqueous phase with a high-shear homogenizer, slowly add the oil phase. Continue homogenization until a stable oil-in-water emulsion is formed with the desired droplet size.

  • Polymerization: Add Ethylenediamine (EDA) dropwise to the emulsion under continuous stirring. The polymerization reaction will occur at the oil-water interface, forming the polyurea shell around the this compound droplets.

  • Curing: Allow the reaction to proceed for 2-4 hours at room temperature, followed by a period of heating (e.g., 50-60°C) for 1-2 hours to ensure complete reaction of the monomers.

  • Final Slurry: The resulting product is a milky-white aqueous slurry of microcapsules containing this compound. This slurry can be stored or used directly in material application processes.

Protocol 2: Characterization of this compound Release using GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound released from a material over time.[6][7]

Objective: To determine the release profile of this compound from a functionalized material.

Materials:

  • Material sample containing encapsulated this compound (e.g., fabric swatch)

  • Internal standard solution (e.g., a known concentration of a non-interfering volatile compound)

  • Solvent for extraction (e.g., dichloromethane (B109758) or hexane)

Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)[6]

  • Headspace sampler (optional, for volatile analysis)[7]

  • Vials for sample incubation and extraction

  • Incubator or environmental chamber

Procedure:

  • Sample Preparation: Cut a precise and consistent size/weight of the material sample. Place the sample in a sealed vial.

  • Release Simulation:

    • For friction-induced release: Subject the material to a controlled number of abrasion cycles using a standard crockmeter or similar device.

    • For passive release (volatilization): Place the vial in an incubator at a controlled temperature (e.g., 32°C to simulate skin temperature) for a specified duration.

  • Extraction:

    • Solvent Extraction: Add a known volume of solvent and the internal standard to the vial. Agitate for a set period to extract the released this compound.

    • Headspace Analysis: For volatile analysis, incubate the sealed vial at a specific temperature to allow the released fragrance to equilibrate in the headspace.[7] A sample of the headspace gas is then injected into the GC-MS.[7]

  • GC-MS Analysis:

    • Inject the solvent extract or headspace sample into the GC-MS system.[6]

    • The gas chromatograph separates the components of the mixture based on their volatility and interaction with the column.[8]

    • The mass spectrometer identifies the compounds by their mass-to-charge ratio, providing a unique fingerprint for this compound.[8]

  • Quantification: Create a calibration curve using known concentrations of this compound. Use the peak area of the this compound relative to the internal standard to quantify its concentration in the sample.

  • Data Reporting: Plot the amount of released this compound over time or after a specific number of abrasion cycles to generate a release profile.

Protocol 3: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol details the use of TGA to evaluate the thermal stability of the encapsulated this compound, which is crucial for materials that undergo heat treatment during manufacturing.[4]

Objective: To determine the temperature at which the encapsulated this compound and the shell material begin to degrade.

Materials:

  • Dried microcapsule sample

  • Empty TGA pan (reference)

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried microcapsule powder into a TGA pan.

  • TGA Program:

    • Set the temperature program to ramp from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition: The TGA instrument will record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show distinct mass loss steps.

    • The first significant mass loss typically corresponds to the volatilization of the encapsulated this compound.[4]

    • Subsequent mass loss at higher temperatures corresponds to the decomposition of the polymer shell material.[4]

    • The onset temperature of each mass loss step indicates the thermal stability of the core and shell, respectively.

Protocol 4: Sensory Evaluation of Fragrance Release

This protocol provides a framework for conducting sensory panel evaluations to assess the perceived intensity and character of the released this compound fragrance.[9][10]

Objective: To evaluate the effectiveness of the fragrance delivery system from a consumer perception standpoint.

Materials:

  • Material samples with encapsulated this compound

  • Control samples (material without fragrance)

  • Evaluation forms

Equipment:

  • Sensory evaluation booths with controlled lighting and ventilation

  • Odor-free sample containers

Procedure:

  • Panelist Selection: Recruit a panel of trained or consumer panelists (typically 10-20 individuals) who have been screened for their ability to detect and describe fragrances.

  • Sample Presentation:

    • Present panelists with coded samples (both test and control) in a randomized order to avoid bias.

    • For friction-release evaluation, instruct panelists to rub the material a specified number of times before smelling.

  • Evaluation:

    • Ask panelists to rate the fragrance intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).

    • Panelists can also be asked to provide descriptive analysis of the fragrance character to ensure the scent profile of this compound is maintained after encapsulation.[2]

  • Data Analysis:

    • Calculate the average intensity ratings for each sample.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in perceived intensity between samples or over time (e.g., after washing).

    • Compile descriptive terms to create a sensory profile of the released fragrance.

Visualizations

G cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation cluster_process Encapsulation Process IP This compound OilPhase Oil Phase Solution IP->OilPhase TDI TDI Monomer TDI->OilPhase Solvent Solvent Solvent->OilPhase Emulsify High-Shear Homogenization OilPhase->Emulsify Add to PVA PVA Stabilizer AqueousPhase Aqueous Phase Solution PVA->AqueousPhase Water Deionized Water Water->AqueousPhase AqueousPhase->Emulsify Polymerize Add EDA Monomer (Polymerization) Emulsify->Polymerize Stable Emulsion Cure Curing Polymerize->Cure Result Microcapsule Slurry Cure->Result

Caption: Workflow for interfacial polymerization of this compound.

G cluster_sample_prep Sample Preparation & Release cluster_analysis Analysis cluster_output Output Sample Material with Encapsulated This compound Trigger Apply Trigger (Friction/Heat) Sample->Trigger Released Released Fragrance Trigger->Released Extraction Extraction or Headspace Sampling Released->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing (Quantification) GCMS->Data Profile Release Profile (Concentration vs. Time) Data->Profile

Caption: Experimental workflow for GC-MS analysis of fragrance release.

G Start Start Select Select & Train Panelists Start->Select Prepare Prepare & Code Samples (Test & Control) Select->Prepare Present Present Samples in Randomized Order Prepare->Present Evaluate Panelists Evaluate Intensity & Character Present->Evaluate Collect Collect Data Evaluate->Collect Analyze Statistical Analysis Collect->Analyze Report Generate Sensory Report Analyze->Report End End Report->End

Caption: Logical flow for sensory panel evaluation of fragrance.

References

Chiral Resolution of Isobornyl Propionate Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of isobornyl propionate (B1217596) enantiomers. The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the stereochemistry of a molecule can significantly influence its pharmacological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] These notes cover three primary techniques: Enzymatic Resolution, Diastereomeric Crystallization, and Chiral Chromatography.

Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In the case of isobornyl propionate, a lipase (B570770) can be used to selectively hydrolyze one enantiomer of the ester, leaving the other unreacted. This allows for the separation of the resulting alcohol (from the hydrolyzed enantiomer) and the unreacted ester.

Quantitative Data Summary

The success of an enzymatic resolution is determined by the enantiomeric excess of the product (e.e.p) and the substrate (e.e.s), as well as the conversion rate. The following table provides a template for organizing experimental data. Optimal conditions, such as the choice of enzyme, solvent, temperature, and pH, are crucial for achieving high enantioselectivity and yield.[2]

EnzymeCo-solvent SystemTemperature (°C)pHTime (h)Conversion (%)e.e.p (%) (Isoborneol)e.e.s (%) (this compound)Enantioselectivity (E)
Lipase A[Specify Solvent][Specify][Specify][Specify][Specify][Specify][Specify][Specify]
Lipase B[Specify Solvent][Specify][Specify][Specify][Specify][Specify][Specify][Specify]
Candida sp.[Specify Solvent][Specify][Specify][Specify][Specify][Specify][Specify][Specify]

Note: Data is illustrative and needs to be determined experimentally for this compound.

Experimental Protocol: Enzymatic Hydrolysis of Racemic this compound
  • Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most selective enzyme for the hydrolysis of one enantiomer of this compound.

  • Reaction Setup:

    • In a temperature-controlled vessel, dissolve racemic this compound in a suitable organic solvent or buffer-solvent system. The choice of solvent can significantly impact enzyme activity and selectivity.[3]

    • Add the selected lipase to the solution. The enzyme can be free or immobilized on a solid support.

    • Maintain the reaction at a constant temperature and pH. Optimal pH is crucial for enzymatic activity.[2]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate and the enantiomeric excess of the substrate and product.

  • Work-up and Separation:

    • Once the desired conversion (typically close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

    • Separate the resulting isoborneol (B83184) from the unreacted this compound using standard techniques such as column chromatography.

  • Analysis: Determine the enantiomeric purity of the separated isoborneol and this compound using chiral GC or HPLC.

Enzymatic_Resolution_Workflow racemic_ester Racemic Isobornyl Propionate reaction Enzymatic Hydrolysis racemic_ester->reaction enzyme Lipase enzyme->reaction mixture Mixture: (+)-Isoborneol (-)-Isobornyl Propionate reaction->mixture separation Separation (e.g., Chromatography) mixture->separation product1 (+)-Isoborneol separation->product1 product2 (-)-Isobornyl Propionate separation->product2 Diastereomeric_Resolution_Workflow racemic_alcohol Racemic Isoborneol esterification Diastereomeric Ester Formation racemic_alcohol->esterification resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->esterification diastereomers Mixture of Diastereomers esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization crystals Crystalline Diastereomer crystallization->crystals mother_liquor Mother Liquor (Soluble Diastereomer) crystallization->mother_liquor cleavage1 Cleavage crystals->cleavage1 cleavage2 Cleavage mother_liquor->cleavage2 enantiomer1 Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Enantiomer 2 cleavage2->enantiomer2 Chiral_Chromatography_Workflow racemic_sample Racemic Isobornyl Propionate Sample injection Injection racemic_sample->injection hplc_system Chiral HPLC System separation Separation on Chiral Stationary Phase hplc_system->separation injection->hplc_system detection Detection (e.g., UV) separation->detection fraction_collection Fraction Collection detection->fraction_collection enantiomer1 Enantiomer 1 fraction_collection->enantiomer1 enantiomer2 Enantiomer 2 fraction_collection->enantiomer2

References

Application Notes and Protocols for the Purification of Isobornyl Propionate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobornyl propionate (B1217596) is a widely used fragrance ingredient, valued for its characteristic pine-like, camphoraceous, and fruity aroma.[1] It is synthesized from the esterification of isoborneol (B83184) with propionic acid. The crude product of this synthesis typically contains unreacted starting materials, byproducts, and isomeric impurities. To meet the stringent purity requirements of the fragrance and pharmaceutical industries, a robust purification method is essential. Fractional distillation is a highly effective technique for the purification of isobornyl propionate, separating it from components with different boiling points.

This document provides a detailed protocol for the fractional distillation of this compound, intended for researchers, scientists, and professionals in drug development and the chemical industry.

Physical and Chemical Properties

A comprehensive understanding of the physical properties of this compound and its potential impurities is critical for designing an effective fractional distillation protocol.

PropertyThis compoundFenchyl Propionate (potential impurity)Fenchol (potential impurity)Isoborneol (starting material)Propionic Acid (starting material)
Molecular Formula C₁₃H₂₂O₂C₁₃H₂₂O₂C₁₀H₁₈OC₁₀H₁₈OC₃H₆O₂
Molecular Weight 210.31 g/mol 210.32 g/mol 154.25 g/mol 154.25 g/mol 74.08 g/mol
Boiling Point (atm) 245 °C[2][3][4]237-238 °C (est.)[5][6]201-202 °C[7][8][9]212-214 °C141 °C
Boiling Point (vac.) 102 °C @ 16 mmHg[3][10]--94-95 °C @ 13 mmHg49 °C @ 14 mmHg
Density (25 °C) 0.971 g/mL[3][10]-0.963 g/mL0.989 g/mL0.992 g/mL
Refractive Index (20°C) 1.463[3]-1.4771.4871.385

Experimental Protocol: Fractional Distillation of this compound

This protocol details the procedure for purifying crude this compound using fractional distillation at atmospheric pressure. For temperature-sensitive materials or to reduce the risk of degradation, vacuum fractional distillation is recommended.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude product)

  • Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges)

  • Distillation head with condenser

  • Thermometer (with appropriate temperature range) and adapter

  • Receiving flasks (multiple, of various sizes)

  • Heating mantle with a magnetic stirrer and stir bar

  • Boiling chips

  • Clamps, stands, and other necessary hardware for securing the apparatus

  • Glass wool or aluminum foil for insulation

  • Vacuum pump, vacuum trap, and manometer (for vacuum distillation)

Pre-Distillation Setup
  • Apparatus Assembly: In a fume hood, assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean and dry.

  • Charging the Flask: The round-bottom flask should be filled to no more than two-thirds of its capacity with the crude this compound.

  • Ensuring Smooth Boiling: Add a few boiling chips or a magnetic stir bar to the flask to prevent bumping and ensure smooth boiling.

  • Securing the Apparatus: Securely clamp the flask, fractionating column, distillation head, and condenser. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Insulation: For improved separation efficiency, insulate the fractionating column and the neck of the flask with glass wool or aluminum foil. This minimizes heat loss to the surroundings and helps maintain the temperature gradient within the column.

Distillation Procedure
  • Heating: Begin to gently heat the round-bottom flask using the heating mantle.

  • First Fraction (Low-Boiling Impurities): As the mixture heats up, the most volatile components will begin to vaporize first. These may include residual solvents or low-boiling point impurities such as propionic acid and fenchol. Monitor the temperature at the distillation head. Collect the initial distillate, the "forerun," in a separate receiving flask until the temperature stabilizes.

  • Intermediate Fraction: As the temperature begins to rise after the forerun has been collected, change the receiving flask. This fraction will likely be a mixture of impurities and the desired product.

  • Main Fraction (Pure this compound): The temperature will rise again and then stabilize at the boiling point of this compound (approximately 245 °C at atmospheric pressure).[2][3][4] Collect this fraction in a clean, pre-weighed receiving flask. This is the purified product. A slow and steady distillation rate is crucial for good separation.

  • Final Fraction: A drop in temperature at the distillation head or a significant decrease in the distillation rate indicates that most of the this compound has been distilled. At this point, you can either stop the distillation or collect the higher-boiling impurities in a separate flask.

  • Stopping the Distillation: It is critical to stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.

  • Post-Distillation: Allow the entire apparatus to cool down to room temperature before disassembling it. Weigh the collected main fraction to determine the yield of purified this compound.

Quality Control

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC): To determine the percentage of this compound and identify and quantify any impurities.

  • Refractive Index Measurement: Compare the refractive index of the purified product with the literature value.

  • Infrared (IR) Spectroscopy: To confirm the functional groups present in the purified ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified product.

Experimental Workflow Diagram

Fractional_Distillation_Workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup end_node End: Purified this compound charge Charge Flask with Crude Product and Boiling Chips setup->charge heat Gently Heat the Flask charge->heat collect_forerun Collect First Fraction (Low-Boiling Impurities) heat->collect_forerun collect_intermediate Collect Intermediate Fraction collect_forerun->collect_intermediate temp_stabilizes Temperature Stabilizes at B.P. of this compound? collect_intermediate->temp_stabilizes collect_main Collect Main Fraction (Pure this compound) stop Stop Distillation Before Dryness collect_main->stop cool Cool Down Apparatus stop->cool analyze Analyze Purity (GC, Refractive Index) cool->analyze analyze->end_node temp_stabilizes->heat No, continue heating temp_stabilizes->collect_main Yes

Caption: Workflow for the purification of this compound by fractional distillation.

Safety Precautions

  • Conduct the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Never heat a closed system. Ensure the distillation apparatus is open to the atmosphere or under a controlled vacuum.

  • Do not distill to dryness, as this can lead to the formation of explosive peroxides and charring.

  • Use a heating mantle as a heat source; avoid open flames due to the flammability of organic compounds.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

Application Note: Analysis of Isobornyl Propionate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobornyl propionate (B1217596) is a bicyclic monoterpene ester recognized for its characteristic resinous and forest-like aroma. It is utilized as a fragrance ingredient in various consumer products. The quantitative analysis of isobornyl propionate is crucial for quality control in raw materials and finished products, as well as for stability and formulation studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust and reliable method for the determination of this compound. This application note details a reversed-phase HPLC method for the quantitative analysis of this compound.

Experimental Protocol

This protocol outlines the procedure for the analysis of this compound using a reversed-phase HPLC method.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC vials.

2. Reagents and Chemicals

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (B129727) (HPLC grade, for sample preparation).

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 210 nm
Run Time 10 minutes

4. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable amount of methanol to dissolve the sample, and sonicate if necessary to ensure complete dissolution.

  • Dilute to the mark with methanol.

  • Further dilute an aliquot with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

Method Validation Summary

The analytical method was validated for linearity, precision, and accuracy. The results are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999
Range 10 - 100 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 1 µg/mL
Limit of Quantitation (LOQ) 3 µg/mL

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound HPLC Analysis.

Application Note: Isobornyl Propionate as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl propionate (B1217596) is a bicyclic monoterpene ester known for its characteristic resinous, forest-like aroma.[1] It is utilized as a fragrance ingredient in various consumer products, including perfumes, cosmetics, and room sprays, and also finds application as a flavoring agent.[2][3][4] Chemically, it is the ester of isoborneol (B83184) and propionic acid, with the molecular formula C13H22O2 and a molecular weight of approximately 210.31 g/mol .[2][5][6] The accurate quantification of isobornyl propionate is crucial for quality control in the fragrance and flavor industries, as well as for monitoring its presence in various matrices. This application note provides a comprehensive guide to using this compound as an analytical standard for the development and validation of quantitative methods, primarily focusing on gas chromatography (GC) techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for selecting appropriate analytical techniques and sample preparation methods.

PropertyValueReference
Molecular Formula C13H22O2[2][5][6]
Molecular Weight 210.31 g/mol [2][7]
Appearance Colorless oily liquid[7][8]
Odor Resinous, forest-like, with turpentine (B1165885) nuances[1][8]
Boiling Point 102 °C at 16 mm Hg[5][8]
Density 0.968 - 0.975 g/mL at 20-25 °C[2][3][5][8]
Refractive Index 1.4600 - 1.4650 at 20 °C[2][9]
Solubility Soluble in alcohol and oils; poorly soluble in water[2][8]
CAS Number 2756-56-1[8][10]

Analytical Method Development using this compound as a Standard

Gas chromatography is the most suitable technique for the analysis of volatile compounds like this compound.[3] Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used for detection and quantification.

Standard Solution Preparation

Accurate preparation of standard solutions is fundamental for the calibration of the analytical method.

Protocol for Preparation of Stock and Working Standard Solutions:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of pure this compound standard.

    • Dissolve the standard in a suitable volatile solvent (e.g., hexane, dichloromethane, or methanol) in a 100 mL volumetric flask.[11][12]

    • Ensure the standard is completely dissolved before making up to the mark with the solvent.

    • Store the stock solution in a tightly sealed container at 0-10 °C.[11]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • The concentration range for the calibration curve should encompass the expected concentration of this compound in the samples. A typical range for fragrance analysis is 1-100 µg/mL.[2][10]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • Liquid Samples (e.g., perfumes, essential oils): Direct dilution with a suitable solvent is often sufficient.

  • Solid or Semi-Solid Samples (e.g., creams, powders): Extraction techniques are necessary to isolate the volatile this compound.

    • Liquid-Liquid Extraction (LLE): Suitable for creams and lotions. The sample is partitioned between an aqueous phase and an immiscible organic solvent in which this compound is soluble.[12]

    • Solid-Phase Microextraction (SPME): A solvent-free technique that concentrates volatile and semi-volatile compounds onto a coated fiber, which is then desorbed into the GC injector.[9] Headspace SPME (HS-SPME) is particularly useful for complex matrices.[13]

    • Headspace Analysis: This technique analyzes the volatile compounds in the vapor phase above the sample, avoiding complex extraction procedures.[7][12]

Gas Chromatography (GC) Method Protocol

The following is a representative GC-FID/MS protocol for the quantitative analysis of this compound. Method parameters should be optimized for the specific instrument and application.

Instrumental Conditions
ParameterGC-FIDGC-MS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 250 °C250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)1 µL (split or splitless, depending on concentration)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °CN/A
MS Transfer Line Temp. N/A280 °C
MS Ion Source Temp. N/A230 °C
MS Ionization Mode N/AElectron Ionization (EI) at 70 eV
MS Scan Range N/Am/z 40-400
Method Validation

A developed analytical method must be validated to ensure it is suitable for its intended purpose.[14][15] Key validation parameters are summarized in Table 2, with typical performance data for the analysis of terpene esters.

Validation ParameterTypical Performance Characteristics
Linearity (r²) > 0.99 over a concentration range of 1-100 µg/mL[2][10]
Limit of Detection (LOD) 0.25 - 0.3 µg/mL[5][10]
Limit of Quantification (LOQ) 0.75 - 1.0 µg/mL[5][10]
Accuracy (% Recovery) 85% - 115%[2][14]
Precision (% RSD) < 10% (for repeatability and intermediate precision)[2][5]
Specificity The method should be able to resolve this compound from other components in the sample matrix.[14]

Visualizations

Experimental Workflow for Standard and Sample Preparation

G Workflow for Standard and Sample Preparation cluster_0 Standard Preparation cluster_1 Sample Preparation A Weigh this compound Standard B Dissolve in Volumetric Flask with Solvent A->B C Prepare Stock Solution (e.g., 1000 µg/mL) B->C D Perform Serial Dilutions C->D E Prepare Working Standard Solutions D->E F Obtain Sample (e.g., Perfume, Cream) G Choose Preparation Method F->G H Direct Dilution (Liquid Samples) G->H Liquid I Extraction (LLE, SPME, Headspace) G->I Solid/Semi-solid J Prepared Sample for Analysis H->J I->J

Caption: Workflow for the preparation of standard and sample solutions.

Analytical Workflow for GC Analysis

G Analytical Workflow for GC Analysis A Inject Prepared Sample/Standard into GC B Separation on GC Column A->B C Detection (FID or MS) B->C D Data Acquisition C->D E Peak Integration and Identification D->E F Generate Calibration Curve from Standards E->F G Quantify this compound in Sample E->G F->G H Report Results G->H

Caption: General workflow for the analysis of this compound by GC.

Conclusion

This compound serves as an excellent standard for the development and validation of analytical methods for its quantification in various products. Gas chromatography, coupled with either FID or MS detection, provides a robust, sensitive, and specific approach for this purpose. The protocols and validation parameters outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable analytical methods for this compound, ensuring product quality and compliance.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Concentration in Isobornyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the catalyst concentration for the synthesis of isobornyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for isobornyl propionate synthesis?

A1: The synthesis of this compound, typically through the esterification of camphene (B42988) with propionic acid, is an acid-catalyzed reaction. A variety of catalysts can be employed, ranging from strong mineral acids to solid acid catalysts.[1] Common choices include:

  • Heterogeneous Solid Acids: These are often preferred for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. Examples include:

    • Silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂)[2]

    • Zeolites

    • Ion-exchange resins

  • Lewis Acids: These can offer improved yields and selectivity.[3]

  • Composite Catalysts: Mixtures of acids, such as a tartaric acid-boric acid system, have shown promise in the synthesis of related isobornyl esters.[4]

  • Mineral Acids: While effective, strong mineral acids like sulfuric acid can be corrosive and lead to purification challenges.[3]

Q2: How does catalyst concentration affect the yield of this compound?

A2: Catalyst concentration is a critical parameter that directly influences the reaction rate. An increase in catalyst concentration generally leads to a higher reaction rate by increasing the number of available active sites.[5] However, this effect is not limitless. Beyond an optimal concentration, the yield may plateau, and in some cases, an excessively high concentration can promote side reactions or complicate the purification process.

Q3: What are the signs of suboptimal catalyst concentration?

A3:

  • Too Low: A slow reaction rate and incomplete conversion of reactants are the primary indicators of insufficient catalyst concentration. If you observe that the reaction is not reaching completion within a reasonable timeframe, a low catalyst concentration may be the cause.[6]

  • Too High: While a high catalyst concentration can accelerate the reaction, it may also lead to the formation of unwanted byproducts. Additionally, for homogeneous catalysts, neutralization and removal can be more challenging. For heterogeneous catalysts, a very high loading might not be cost-effective and could lead to mass transfer limitations.

Q4: Can the catalyst be recovered and reused?

A4: A significant advantage of using heterogeneous solid acid catalysts is the potential for recovery and reuse.[2] After the reaction, the catalyst can be separated by filtration, washed, dried, and potentially reactivated for subsequent batches. This approach is both economically and environmentally beneficial.

Troubleshooting Guide

Problem Potential Cause Related to Catalyst Concentration Suggested Solution
Low Yield of this compound Insufficient Catalyst: The catalyst concentration may be too low to effectively drive the reaction to completion.[6]Gradually increase the catalyst loading in small increments in subsequent experiments. Monitor the reaction progress to determine the optimal concentration.
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or coking, especially after multiple reuses.Regenerate the catalyst according to the manufacturer's or literature protocols. If regeneration is not possible or effective, use a fresh batch of catalyst.
Slow Reaction Rate Low Catalyst Concentration: The number of active catalytic sites is insufficient to achieve a desirable reaction rate.[5]Increase the catalyst concentration. Be mindful that this may also affect selectivity.
Formation of Significant Byproducts Excessive Catalyst Concentration: A high concentration of a strong acid catalyst can promote side reactions, such as the formation of ethers from the alcohol.Reduce the catalyst concentration to the minimum effective amount. Consider using a milder or more selective catalyst.
Difficult Product Purification High Concentration of Homogeneous Catalyst: Neutralizing and removing a large amount of a homogeneous acid catalyst can be challenging and may lead to emulsion formation during workup.Optimize the reaction to use a lower concentration of the homogeneous catalyst. Alternatively, switch to a heterogeneous catalyst that can be easily filtered off.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis and Catalyst Concentration Optimization

This protocol describes a general method for the synthesis of this compound via the esterification of camphene with propionic acid using a solid acid catalyst. This procedure can be adapted for screening different catalyst concentrations.

Materials:

  • Camphene

  • Propionic Acid

  • Solid Acid Catalyst (e.g., silica-supported heteropoly acid, acidic resin)

  • Anhydrous Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography (GC) equipment for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine camphene, propionic acid, and the chosen solvent. A molar excess of propionic acid is often used to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Add the solid acid catalyst to the reaction mixture. For optimization experiments, systematically vary the catalyst loading (e.g., as a weight percentage of the limiting reactant, camphene).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Continuously remove the water byproduct via the Dean-Stark apparatus.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of camphene.

  • Workup: Once the reaction is complete (as indicated by GC analysis), cool the mixture to room temperature.

  • Catalyst Removal: If a heterogeneous catalyst was used, remove it by filtration.

  • Neutralization and Washing: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the effect of catalyst loading on the yield of an isobornyl ester, which can serve as a reference for optimizing this compound synthesis.

Table 1: Effect of Titanium Sulfate Catalyst Loading on Isobornyl Laurate Yield [2][7][8]

Mass Ratio of Titanium Sulfate to CampheneReaction Temperature (°C)Reaction Time (h)Isobornyl Laurate Content in Product (%)
0.15:18025Lower Yield (Specific value not provided)
0.20:18025Intermediate Yield (Specific value not provided)
0.25:1 80 25 74.49
0.30:18025Lower Yield (Specific value not provided)

Note: The data presented is for the synthesis of isobornyl laurate. However, it provides a valuable starting point for optimizing the catalyst concentration for this compound, as the reaction mechanism is similar.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Camphene, Propionic Acid, & Solvent catalyst_addition Add Solid Acid Catalyst (Vary Concentration) reactants->catalyst_addition reflux Heat to Reflux with Azeotropic Water Removal catalyst_addition->reflux monitoring Monitor by GC reflux->monitoring filtration Filter to Remove Catalyst monitoring->filtration washing Wash with NaHCO3 and Brine filtration->washing drying Dry and Evaporate Solvent washing->drying purification Vacuum Distillation drying->purification analysis Analyze Yield and Purity purification->analysis

Caption: Experimental workflow for the optimization of catalyst concentration in this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation increase_catalyst Increase Catalyst Concentration incomplete_reaction->increase_catalyst optimize_conditions Optimize Other Conditions (Temp, Time) incomplete_reaction->optimize_conditions decrease_catalyst Decrease Catalyst Concentration side_reactions->decrease_catalyst change_catalyst Use Milder/More Selective Catalyst side_reactions->change_catalyst regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivation->regenerate_catalyst

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Improving the yield of Isobornyl propionate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to optimize the esterification of isobornyl propionate (B1217596), enhancing reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isobornyl propionate?

A1: The two predominant chemo-catalytic methods for synthesizing this compound are:

  • Direct Esterification: The esterification of isoborneol (B83184) with propanoic acid. This is a classic Fischer esterification reaction.[1]

  • Addition Reaction: The acid-catalyzed reaction of camphene (B42988) with propionic acid. This reaction proceeds through a Wagner-Meerwein rearrangement of the carbocation intermediate.[1][2]

Q2: Which catalysts are most effective for this esterification?

A2: A variety of acid catalysts can be employed. The choice of catalyst significantly impacts yield, selectivity, and ease of separation.[2]

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid are effective but can cause corrosion and are difficult to separate from the reaction mixture.[2][3]

  • Heterogeneous (Solid Acid) Catalysts: These are often preferred for their environmental benefits and ease of recovery. Examples include:

    • Macroporous cation exchange resins.[1]

    • Silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂), which show high activity and selectivity (80-90% yield for similar esters) under mild conditions.[4]

    • Synthesized molecular sieves (zeolites), which demonstrate high catalyst activity and selectivity.[5]

  • Composite Catalysts: Ternary complex catalysts, such as those combining titanium sulfate, tartaric acid, and boric acid, have been shown to accelerate the reaction rate for similar long-chain fatty acid isobornyl esters.[6]

Q3: What is the role of the Wagner-Meerwein rearrangement in the synthesis from camphene?

A3: The synthesis of isobornyl esters from camphene involves the Wagner-Meerwein rearrangement.[1][2] In an acidic medium, camphene is protonated to form an initial carbocation. This carbocation is unstable and undergoes a rearrangement to form the more stable isobornyl cation, which then reacts with propionic acid to yield the final ester product.

Troubleshooting Guide

Issue: Low or No Product Yield

Potential Cause Suggested Solution
Reversible Reaction Equilibrium Esterification is a reversible process.[6][7] To drive the reaction toward the product, remove water as it forms using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum.[8]
Suboptimal Reactant Molar Ratio An excess of one reactant can shift the equilibrium. For the synthesis of similar esters from camphene, an excess of the carboxylic acid (e.g., molar ratios of acid to camphene from 1.3:1 to 2.5:1) has been shown to improve yields.[6][9] Experiment with varying the molar ratio to find the optimum for your specific conditions.
Incorrect Reaction Temperature Temperature affects both reaction rate and equilibrium.[3][7] For acid-catalyzed synthesis, temperatures around 60-80°C are often optimal.[6][9] Excessively high temperatures can promote side reactions or catalyst degradation, while low temperatures result in slow reaction rates.[7][8]
Insufficient Catalyst Activity or Loading The catalyst may be inactive or used in insufficient quantity. For solid acid catalysts, ensure they are properly activated and dry. The optimal catalyst dosage for similar syntheses ranges from 15% to 25% by weight relative to camphene.[6][9]
Poor Mixing In heterogeneous catalysis, inefficient stirring can limit the interaction between reactants and the catalyst surface. Ensure vigorous and consistent stirring throughout the reaction.[6]

Issue: Formation of Impurities or Byproducts

Potential Cause Suggested Solution
Side Reactions Prolonged reaction times or excessively high temperatures can lead to side reactions like the oligomerization of camphene.[6][10] Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the maximum yield of the desired product is achieved.[1][8]
Catalyst-Promoted Byproducts Strong mineral acids can sometimes promote undesirable side reactions.[3] Consider switching to a milder, more selective solid acid catalyst like a silica-supported heteropoly acid or an ion-exchange resin.[4]
Isomer Formation Small amounts of the corresponding endo-isomer (bornyl propionate) may form. Selectivity can often be improved by optimizing the catalyst and reaction conditions. Solid acid catalysts often offer higher selectivity.[4]

Issue: Difficulty in Product Isolation and Purification

Potential Cause Suggested Solution
Emulsion during Workup Emulsions can form during aqueous washes to neutralize the acid catalyst. To break emulsions, add a saturated brine solution (NaCl).
Incomplete Catalyst Removal If using a homogeneous catalyst like H₂SO₄, neutralization is critical. Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash.[2] For solid catalysts, ensure complete filtration after the reaction.[6]
Co-eluting Impurities If purification is done via column chromatography, impurities may co-elute with the product. Optimize the solvent system (mobile phase) or consider using a different stationary phase. Product purity should be confirmed by GC-MS and NMR.[6][9]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various isobornyl esters, providing a reference for optimizing this compound production.

Table 1: Comparison of Catalytic Systems and Yields for Isobornyl Esters

Ester ProductReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
Isobornyl LaurateCamphene, Lauric AcidTitanium Sulfate802575.6 (after purification)[6]
Isobornyl Acetate (B1210297)Camphene, Acetic AcidH₃PW₁₂O₄₀/SiO₂605~85[4]
Isobornyl AcrylateCamphene, Acrylic AcidSelf-made Solid Acid617.981.3[9][11]
Isobornyl StearateCamphene, Stearic AcidTi sulfate/Tartaric acid/Boric acid802467.8[6]
Isobornyl AcetateCamphene, Acetic AcidAcidic Cation-Exchange Resin40-88.6[5]

Table 2: Effect of Reaction Parameters on Isobornyl Acrylate Yield [9]

ParameterRange StudiedOptimal ValueEffect on Yield
Molar Ratio (Acid:Camphene)1.1 - 1.51.3Significant positive correlation
Catalyst Dosage (% w/w of camphene)10% - 20%15.5%Most significant factor
Reaction Temperature (°C)50 - 7061Less significant compared to other factors
Reaction Time (h)6 - 107.9Moderate significance

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification of Camphene with a Solid Acid Catalyst

This protocol is a general guideline based on optimized conditions for similar isobornyl esters.[6][9]

1. Materials:

  • Camphene

  • Propionic Acid

  • Solid Acid Catalyst (e.g., Titanium Sulfate or H₃PW₁₂O₄₀/SiO₂)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Organic Solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

2. Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Gas Chromatography (GC) system for analysis

3. Procedure:

  • Reaction Setup: To a round-bottom flask, add camphene and the solid acid catalyst (e.g., 15-25% by mass of camphene).

  • Addition of Reactant: Add propionic acid to the flask. A molar ratio of propionic acid to camphene of 1.3:1 to 2.5:1 is a good starting point.[6][9]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC to determine the conversion of camphene.

  • Workup (Post-Reaction):

    • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the solid catalyst.[6]

    • Transfer the filtrate to a separatory funnel. If the product is viscous, it can be dissolved in an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining propionic acid. Repeat until no more CO₂ evolution is observed.[2]

    • Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[2]

  • Purification and Analysis: The crude product can be further purified by vacuum distillation if necessary. Confirm the purity and identity of the final product using GC-MS and NMR spectroscopy.[6]

Visualizations

experimental_workflow start Reaction Setup (Reactants + Catalyst) reaction Heating & Stirring (e.g., 60-80°C) start->reaction monitoring Monitor Progress (GC) reaction->monitoring Periodic Sampling workup Cool & Filter Catalyst reaction->workup Reaction Complete monitoring->reaction extraction Aqueous Wash (NaHCO₃, H₂O) workup->extraction drying Dry & Concentrate (MgSO₄, Rotovap) extraction->drying purification Purification (Vacuum Distillation) drying->purification analysis Final Analysis (GC-MS, NMR) purification->analysis

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield start Low Product Yield q1 Is water being removed? start->q1 a1_yes Check Reactant Ratio q1->a1_yes Yes a1_no Implement Water Removal (e.g., Dean-Stark) q1->a1_no No q2 Is molar ratio optimal? (e.g., Acid > Camphene) a1_yes->q2 a2_yes Check Temp. & Catalyst q2->a2_yes Yes a2_no Optimize Molar Ratio (e.g., 1.3:1 to 2.5:1) q2->a2_no No q3 Is temperature optimal? (e.g., 60-80°C) a2_yes->q3 a3_yes Check Catalyst Activity q3->a3_yes Yes a3_no Optimize Temperature q3->a3_no No q4 Is catalyst active & sufficient? a3_yes->q4 a4_no Increase Loading or Use New/Active Catalyst q4->a4_no No a4_yes Review Reaction Time & Mixing q4->a4_yes Yes

Caption: Troubleshooting logic for improving low reaction yield.

References

Byproduct formation in Isobornyl propionate synthesis and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobornyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for isobornyl propionate?

A1: this compound is typically synthesized through two main routes:

  • Esterification of Camphene (B42988): This method involves the direct reaction of camphene with propionic acid in the presence of an acid catalyst. The reaction proceeds via a Wagner-Meerwein rearrangement of a carbocation intermediate.

  • Esterification of Isoborneol (B83184): This is a direct Fischer esterification of isoborneol with propionic acid, catalyzed by an acid. Alternatively, propionyl chloride or propionic anhydride (B1165640) can be used instead of propionic acid.

Q2: What are the most common byproducts in this compound synthesis?

A2: The primary byproducts depend on the synthetic route. When starting from camphene, the most common byproducts include:

  • Fenchyl propionate: An isomer formed due to the rearrangement of the carbocation intermediate.

  • Isoborneol: Formed if water is present in the reaction mixture.

  • Tricyclene: A rearrangement product of the carbocation intermediate.

  • Unreacted Camphene: Incomplete reaction can leave starting material in the product mixture.

When starting from isoborneol, the main impurities are typically unreacted starting materials.

Q3: How can I identify the main product and byproducts?

A3: The most effective analytical technique for identifying and quantifying the components of the reaction mixture is Gas Chromatography-Mass Spectrometry (GC-MS) . The components can be identified by their mass spectra and retention times. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the structure of the final product and identifying unknown impurities.

Q4: What is the role of the acid catalyst in the synthesis?

A4: The acid catalyst is essential for protonating the double bond of camphene or the carbonyl oxygen of propionic acid, which initiates the carbocation formation or enhances the electrophilicity of the carbonyl carbon, respectively, thus facilitating the esterification reaction. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like acidic resins.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using GC. Extend the reaction time until the concentration of the limiting reactant stabilizes. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can sometimes favor byproduct formation. - Catalyst Inactivity: Ensure the catalyst is fresh and active. If using a solid catalyst, ensure it has not been poisoned.
Equilibrium Limitation - Remove Water: In Fischer esterification, water is a byproduct. Use a Dean-Stark apparatus to remove water azeotropically as it is formed. Alternatively, add a dehydrating agent like molecular sieves. - Use Excess Reactant: Employing an excess of one reactant (usually the less expensive one, like propionic acid) can shift the equilibrium towards the product side.
Sub-optimal Catalyst Amount - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. Perform small-scale experiments to determine the optimal catalyst concentration.
Poor Quality Reagents - Use High-Purity Reagents: Ensure that camphene or isoborneol and propionic acid are of high purity and free from water.
Issue 2: High Levels of Fenchyl Propionate Byproduct
Potential Cause Recommended Solution
Reaction Temperature Too High - Lower Reaction Temperature: Higher temperatures can favor the rearrangement to the more thermodynamically stable fenchyl carbocation. Running the reaction at a lower temperature may increase the kinetic product (this compound) selectivity.
Choice of Catalyst - Experiment with Different Catalysts: The nature of the acid catalyst can influence the product distribution. Lewis acids or specific solid acid catalysts might offer higher selectivity compared to strong Brønsted acids like sulfuric acid.
Issue 3: Presence of Isoborneol in the Final Product (when starting from Camphene)
Potential Cause Recommended Solution
Presence of Water in Reactants or Solvents - Use Anhydrous Reagents: Ensure that camphene, propionic acid, and any solvents are thoroughly dried before use. The presence of water will lead to the hydration of the carbocation intermediate, forming isoborneol.[1]

Quantitative Data on Byproduct Formation

The following table summarizes typical product distribution in the synthesis of isobornyl acetate (B1210297) from camphene using a tartaric acid-boric acid composite catalyst. The byproduct profile is expected to be very similar for this compound synthesis under similar conditions.

Component GC Content (%)
Isobornyl Acetate88.5
Fenchyl Acetate2.4
Isoborneol0.6
Tricyclene1.2
Unreacted Camphene5.9

Data adapted from a study on isobornyl acetate synthesis, which is analogous to this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from Camphene

This protocol is adapted from the synthesis of isobornyl acetate.

Materials:

  • Camphene

  • Propionic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap

  • Separatory funnel

Procedure:

  • To a reaction flask, add camphene (1 equivalent), propionic acid (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, and GC analysis indicates the consumption of camphene.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Identification and Quantification by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Data Analysis:

  • Identification: Identify the peaks corresponding to this compound and byproducts by comparing their mass spectra with reference spectra (e.g., NIST library) and by interpreting their fragmentation patterns.

  • Quantification: Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use an internal standard and create a calibration curve.

Visualization

Byproduct_Troubleshooting_Workflow cluster_start Start: Analyze Reaction Mixture by GC-MS cluster_evaluation Evaluate Results cluster_yield_troubleshooting Troubleshoot Low Yield cluster_byproduct_troubleshooting Troubleshoot Byproducts cluster_end End Goal start Initial GC-MS Analysis yield_check Low Yield of this compound? start->yield_check byproduct_check High Level of Byproducts? yield_check->byproduct_check No incomplete_reaction Incomplete Reaction? - Increase time/temp - Check catalyst yield_check->incomplete_reaction Yes fenchyl_propionate High Fenchyl Propionate? - Lower temperature - Change catalyst byproduct_check->fenchyl_propionate Yes end Optimized Synthesis: High Yield & Purity byproduct_check->end No equilibrium Equilibrium Limitation? - Remove water - Use excess reagent incomplete_reaction->equilibrium equilibrium->end isoborneol Presence of Isoborneol? - Use anhydrous reagents fenchyl_propionate->isoborneol isoborneol->end

Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.

References

Technical Support Center: Isobornyl Propionate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from Isobornyl Propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials found in crude Isobornyl Propionate?

A1: Following a typical Fischer esterification synthesis, the primary unreacted starting materials are isoborneol (B83184) and propionic acid. Additionally, an acid catalyst, such as sulfuric acid, will also be present in the crude product mixture.[1]

Q2: Why is it important to remove these unreacted materials?

A2: The presence of unreacted isoborneol and propionic acid will decrease the purity of the final this compound product. Propionic acid can cause the product to have a sharp, acidic odor and can also lead to issues in downstream applications. Unreacted isoborneol can affect the final fragrance profile and physical properties of the product. The acid catalyst must be neutralized and removed to prevent degradation of the ester over time.

Q3: What is the general strategy for removing unreacted starting materials?

A3: The purification process typically involves a series of steps:

  • Neutralization: A weak base, such as sodium bicarbonate solution, is used to neutralize the acidic catalyst and any remaining propionic acid.[1]

  • Washing: The organic layer is washed with water and then a brine solution (saturated sodium chloride) to remove any remaining water-soluble impurities.

  • Drying: An anhydrous salt, like anhydrous sodium sulfate (B86663) or magnesium sulfate, is used to remove residual water from the organic layer.

  • Distillation: Fractional distillation under reduced pressure is the final and most effective step to separate the pure this compound from the less volatile, unreacted isoborneol.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound The esterification reaction did not go to completion (it is an equilibrium process).[3]To drive the reaction towards the product, consider using a Dean-Stark apparatus to remove water as it forms or use a large excess of one of the reactants.[3]
Product has a Sharp, Acidic Odor Incomplete neutralization of propionic acid and the acid catalyst.Ensure thorough washing with sodium bicarbonate solution. Test the aqueous layer with pH paper to confirm it is neutral or slightly basic before proceeding.
Product appears cloudy or contains water droplets Incomplete drying of the organic layer before distillation.Ensure a sufficient amount of anhydrous drying agent was used. The drying agent should be free-flowing and not clumped together. Consider a longer drying time or a second drying step.
Difficulty in separating this compound from Isoborneol during distillation Insufficient difference in boiling points for simple distillation.Use a fractionating column (e.g., Vigreux column) to perform fractional distillation. This provides multiple theoretical plates for a more efficient separation.[4]
Product darkens or decomposes during distillation Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum) to lower the boiling point of this compound and prevent thermal decomposition.[1]

Data Presentation

The following table provides representative data on the purity of this compound at different stages of the purification process. Actual values may vary depending on the specific reaction conditions and scale.

Purification Stage Key Impurities Present Typical Purity of this compound (%)
Crude Reaction Mixture Isoborneol, Propionic Acid, Sulfuric Acid60-70%
After Neutralization and Washing Isoborneol, trace water85-95%
After Fractional Distillation Trace isomers (e.g., bornyl propionate)>98%

Experimental Protocols

Protocol 1: Work-up and Purification of this compound

This protocol describes the purification of this compound from a crude reaction mixture obtained through Fischer esterification of isoborneol and propionic acid.

1. Quenching and Neutralization: a. Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature. b. Slowly pour the cooled mixture into a separatory funnel containing an equal volume of cold water. c. Add a saturated solution of sodium bicarbonate (NaHCO₃) in small portions. Swirl the funnel gently after each addition to mix the contents. Carbon dioxide gas will evolve, so vent the funnel frequently by inverting it and opening the stopcock. Continue adding the bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.

2. Extraction and Washing: a. Add an organic solvent, such as diethyl ether or ethyl acetate (B1210297) (approximately half the volume of the aqueous layer), to the separatory funnel to extract the this compound. b. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. c. Allow the layers to separate. The organic layer containing the ester will typically be the upper layer. d. Drain the lower aqueous layer and discard it. e. Wash the organic layer with an equal volume of water, shake, and again drain and discard the aqueous layer. f. Finally, wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to remove most of the dissolved water in the organic layer.

3. Drying the Organic Layer: a. Drain the organic layer into a clean, dry Erlenmeyer flask. b. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the flask. Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing. c. Allow the mixture to stand for 10-15 minutes to ensure all the water has been absorbed. d. Decant or filter the dried organic solution into a round-bottom flask suitable for distillation.

4. Fractional Distillation: a. Assemble a fractional distillation apparatus with a Vigreux column. b. Add a few boiling chips to the round-bottom flask containing the dried organic solution. c. If an organic solvent was used for extraction, first distill it off at atmospheric pressure. d. Once the solvent is removed, apply a vacuum to the system. e. Slowly heat the flask. Collect the fraction that distills at 102 °C under a pressure of 16 mm Hg .[5][6][7][8] This fraction is the purified this compound. f. Discontinue the distillation before the flask goes to dryness.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound purity.

1. Sample Preparation: a. Prepare a stock solution of a known concentration of a reference standard of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). b. Prepare a series of calibration standards by serial dilution of the stock solution. c. Dilute a small, accurately weighed sample of the purified this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Standard Gas Chromatograph coupled with a Mass Spectrometer.
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[9]
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.[10]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Volume: 1 µL.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI).
  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis: a. Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum compared to the reference standard. b. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. c. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The purity is then calculated as the percentage of this compound in the sample.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound (from Fischer Esterification) neutralization Neutralization (with NaHCO3 solution) start->neutralization Remove Acid Catalyst & Propionic Acid washing Washing (with Water and Brine) neutralization->washing Remove Salts & Water-Soluble Impurities drying Drying (with anhydrous Na2SO4) washing->drying Remove Residual Water distillation Fractional Distillation (under vacuum) drying->distillation Separate from Isoborneol analysis Purity Analysis (by GC-MS) distillation->analysis end Pure this compound analysis->end

Caption: Workflow for the purification of this compound.

troubleshooting_guide cluster_symptoms Observed Issue cluster_solutions Recommended Action start Impure Isobornyl Propionate acidic_odor Acidic Odor start->acidic_odor cloudy_product Cloudy Appearance start->cloudy_product poor_separation Poor Separation during Distillation start->poor_separation decomposition Product Darkening during Distillation start->decomposition wash_again Thoroughly wash with NaHCO3 Check pH of aqueous layer acidic_odor->wash_again Cause: Incomplete Neutralization dry_again Add more anhydrous Na2SO4 Increase drying time cloudy_product->dry_again Cause: Incomplete Drying fractional_distill Use a fractionating column Ensure slow heating poor_separation->fractional_distill Cause: Similar Boiling Points vacuum_distill Reduce pressure Lower distillation temperature decomposition->vacuum_distill Cause: High Temperature

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting low conversion rates in Isobornyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of isobornyl propionate (B1217596).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of isobornyl propionate, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My this compound conversion rate is significantly lower than expected. What are the primary factors I should investigate?

Low conversion rates in this compound synthesis, typically a Fischer esterification or a related reaction, can often be attributed to several key factors. The most critical of these is the presence of water, as it can shift the reaction equilibrium back towards the reactants. Other significant factors include suboptimal reaction temperature, incorrect molar ratios of reactants, and issues with the catalyst's activity.

To systematically troubleshoot, it is recommended to first ensure all reactants and glassware are anhydrous. Subsequently, review the reaction temperature and the molar ratio of the alcohol (isoborneol) or alkene (camphene) to propionic acid. Finally, the condition and concentration of the acid catalyst should be verified.

Q2: How does water impact the synthesis of this compound, and how can I mitigate its effects?

Water is a byproduct of the esterification of isoborneol (B83184) with propionic acid. According to Le Châtelier's principle, its presence in the reaction mixture will inhibit the forward reaction and favor the reverse reaction (hydrolysis of the ester), thereby reducing the overall yield.[1][2] When synthesizing from camphene (B42988), the presence of water can lead to the formation of isoborneol as a byproduct, which can also affect the reaction equilibrium and overall conversion to the desired propionate ester.[3]

Recommended Actions:

  • Use Anhydrous Reagents: Ensure that the isoborneol, camphene, and propionic acid are as dry as possible.

  • Dry Glassware: Thoroughly dry all glassware in an oven prior to use.

  • Water Removal during Reaction: For Fischer esterification, a Dean-Stark apparatus can be employed to remove water as it is formed, which is particularly effective when using a solvent like toluene (B28343) that forms an azeotrope with water.[2]

  • Use of a Dehydrating Agent: While less common for this specific synthesis, in some esterifications, molecular sieves can be added to the reaction mixture to sequester water.

Q3: What is the optimal temperature for this compound synthesis, and what are the consequences of deviating from it?

The optimal reaction temperature represents a balance between reaction rate and the prevalence of side reactions. For the synthesis of a similar ester, isobornyl acetate (B1210297) from camphene, an optimal temperature of 70°C has been reported.[3]

  • Temperatures are too low: The reaction rate will be very slow, leading to incomplete conversion within a practical timeframe.

  • Temperatures are too high: While initially increasing the reaction rate, excessively high temperatures can promote side reactions such as the dehydration of isoborneol. For the camphene-based synthesis, temperatures above the optimum can accelerate the reverse reaction, leading to a reduced conversion of camphene.[3]

Q4: I am observing the formation of significant byproducts. What are they, and how can I improve the selectivity for this compound?

In the synthesis starting from camphene, a common byproduct is isoborneol, especially if water is present in the reaction mixture.[3] Depending on the reaction conditions and the catalyst used, other isomeric esters or rearrangement products may also form.

To improve selectivity:

  • Control the Water Content: As mentioned, minimizing water will reduce the formation of isoborneol.

  • Optimize Reaction Temperature: Adhering to the optimal temperature can minimize the rates of side reactions.

  • Choice of Catalyst: The type of acid catalyst can influence selectivity. Solid acid catalysts, for instance, can offer higher selectivity compared to strong mineral acids in some cases.

Q5: My solid acid catalyst seems to have lost its effectiveness after a few runs. What could be the cause, and can it be regenerated?

Deactivation of solid acid catalysts is a common issue and can be attributed to several mechanisms:

  • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.

  • Leaching: The active acid sites can be gradually washed away from the support into the reaction medium.

  • Sintering: High reaction temperatures can cause the catalyst support to lose its porous structure and surface area.

Troubleshooting and Regeneration:

  • Monitor Reaction Conditions: Avoid excessively high temperatures to minimize coking and sintering.

  • Regeneration: A common method for regenerating a coked catalyst is to burn off the carbon deposits. This is typically done by calcination, where the catalyst is heated to a high temperature (e.g., 450-550°C) in a controlled flow of air.

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the synthesis of isobornyl esters, which can serve as a guide for optimizing this compound synthesis.

Table 1: Effect of Reactant Molar Ratio on Esterification

Molar Ratio (Alcohol:Acid)CatalystTemperature (°C)Reaction Time (h)Conversion Rate (%)Reference
1:1Sulfuric AcidReflux1~65[2]
10:1Sulfuric AcidReflux1~97[2]
100:1Sulfuric AcidReflux1~99[2]

Table 2: Effect of Temperature on Camphene Conversion and Isobornyl Acetate Selectivity

Temperature (°C)Camphene Conversion (%)Isobornyl Acetate Selectivity (%)
60LowerHigher
7092.995.3
80DecreasingDecreasing
90LowerLower
(Data adapted from a study on isobornyl acetate synthesis using a tartaric acid-boric acid catalyst)[3]

Table 3: Effect of Water on Product Distribution in Camphene Reaction

Ratio of Water to Acetic AcidCamphene Conversion (%)Isobornyl Acetate GC Content (%)Isoborneol GC Content (%)
0~93~88.50
0.0886.578.92.9
IncreasedDecreases rapidlyDecreasesIncreases
(Data adapted from a study on isobornyl acetate synthesis)[3]

Experimental Protocols

Below are detailed methodologies for the two primary routes of this compound synthesis.

Protocol 1: Fischer Esterification of Isoborneol with Propionic Acid

Materials:

  • Isoborneol

  • Propionic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoborneol (1 equivalent) and propionic acid (3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound from Camphene and Propionic Acid

Materials:

  • Camphene

  • Propionic Acid

  • Solid Acid Catalyst (e.g., Amberlyst 15 or a zeolite)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • A suitable solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add camphene (1 equivalent), propionic acid (1.5-2.5 equivalents), and the solid acid catalyst (e.g., 10-15% by weight relative to camphene).

  • Heat the mixture to the optimal temperature (e.g., 70-80°C) with vigorous stirring.

  • Maintain the reaction at this temperature for 8-16 hours, monitoring its progress by GC.

  • After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate logical workflows and relationships for troubleshooting low conversion rates in this compound synthesis.

G cluster_start cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Reaction Condition Checks cluster_solution2 Solutions start Low Conversion Rate check_water Presence of Water? start->check_water check_equilibrium Reaction Equilibrium? check_water->check_equilibrium No dry_reagents Use Anhydrous Reagents & Dry Glassware check_water->dry_reagents Yes remove_water Remove Water During Reaction (e.g., Dean-Stark) check_equilibrium->remove_water Yes excess_reactant Use Excess of One Reactant check_equilibrium->excess_reactant Also consider check_temp Suboptimal Temperature? dry_reagents->check_temp remove_water->check_temp excess_reactant->check_temp check_ratio Incorrect Molar Ratio? check_temp->check_ratio No optimize_temp Optimize Temperature (e.g., 70-80°C) check_temp->optimize_temp Yes adjust_ratio Adjust Molar Ratio (e.g., 1.5-5 eq. of acid) check_ratio->adjust_ratio Yes

Caption: Troubleshooting workflow for low conversion rates.

G cluster_start cluster_check Diagnosis cluster_cause Potential Causes cluster_solution Solutions start Solid Acid Catalyst Performance Decline check_coking Coking? start->check_coking check_leaching Leaching of Acid Sites? start->check_leaching check_sintering Sintering? start->check_sintering high_temp_coke High Reaction Temperature check_coking->high_temp_coke solvent_effects Solvent Effects / Harsh Conditions check_leaching->solvent_effects high_temp_sinter Excessively High Temperature check_sintering->high_temp_sinter regenerate Regenerate by Calcination high_temp_coke->regenerate optimize_temp Lower Reaction Temperature high_temp_coke->optimize_temp replace Replace Catalyst solvent_effects->replace high_temp_sinter->replace high_temp_sinter->optimize_temp

Caption: Troubleshooting solid acid catalyst deactivation.

References

Preventing side reactions in the synthesis of Isobornyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Isobornyl Propionate (B1217596)

Welcome to the technical support center for the synthesis of Isobornyl Propionate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols, with a focus on preventing and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Esterification of Isoborneol (B83184) with Propionic Acid: This is a direct esterification reaction.

  • Reaction of Camphene (B42988) with Propionic Acid: This method is widely used and involves an acid-catalyzed addition of propionic acid to camphene. This reaction proceeds via a Wagner-Meerwein rearrangement to form the isobornyl carbocation, which is then attacked by the propionate anion.[1]

Q2: What is the Wagner-Meerwein rearrangement and why is it important in this synthesis?

A2: The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement reaction.[2][3] In the synthesis of this compound from camphene, an acid catalyst protonates the double bond of camphene, forming an initial carbocation. This carbocation is unstable and undergoes a rapid rearrangement to the more stable isobornyl carbocation.[1] This rearrangement is crucial as it leads to the desired isobornyl scaffold. However, it can also be a source of side reactions if not properly controlled.

Q3: What are the most common side reactions and byproducts I should be aware of?

A3: The most frequently encountered side reactions and their resulting byproducts include:

  • Formation of Isomeric Esters: Besides the desired exo-isobornyl propionate, the corresponding endo-isomer, bornyl propionate, can be formed. Additionally, rearrangement of the carbocation intermediate can lead to the formation of fenchyl propionate.

  • Dehydration of Isoborneol: At elevated temperatures, the isoborneol formed as an intermediate (or used as a starting material) can dehydrate back to camphene, reducing the overall yield.[4]

  • Formation of Isoborneol: If water is present in the reaction mixture, it can compete with propionic acid in attacking the isobornyl carbocation, leading to the formation of isoborneol as a byproduct.[2]

  • Formation of Other Rearrangement Byproducts: In the presence of strong acids and at higher temperatures, more complex rearrangements can occur, leading to a mixture of terpenic hydrocarbons.

Q4: How can I identify the main product and the byproducts in my reaction mixture?

A4: The most effective analytical techniques for identifying and quantifying the components of your reaction mixture are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] These methods allow for the separation of this compound from its isomers (bornyl and fenchyl propionates) and other volatile byproducts. Chiral GC columns can be used to separate the different stereoisomers. ¹H and ¹³C NMR spectroscopy are also essential for confirming the structures of the isolated products.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Reversible reaction equilibrium. 3. Dehydration of isoborneol back to camphene. 4. Catalyst deactivation.1. Monitor reaction progress by TLC or GC and consider extending the reaction time. 2. Use an excess of propionic acid or remove water as it forms (if applicable). 3. Maintain optimal reaction temperature; avoid excessive heat.[4] 4. Use a more stable catalyst, such as a solid acid catalyst, and ensure anhydrous conditions.
Presence of Significant Amounts of Isoborneol Presence of water in the reactants or solvent.Ensure all reactants and solvents are thoroughly dried before use. Use a drying agent if necessary.
Formation of Isomeric Byproducts (e.g., Bornyl Propionate, Fenchyl Propionate) 1. Non-selective catalyst. 2. High reaction temperature.1. Use a shape-selective catalyst like certain zeolites or a milder catalyst system. 2. Optimize the reaction temperature to favor the formation of the desired exo-isomer.
Product is an Oil Instead of a Crystalline Solid (if expecting solid) The presence of isomeric impurities often results in a lower melting point and can cause the product to be an oil at room temperature.Purify the product using column chromatography or fractional distillation to separate the isomers.
Polymerization of Camphene Use of very strong acids or high temperatures.Use a milder acid catalyst and maintain controlled temperature conditions.

Data Presentation: Catalyst Performance in Isobornyl Ester Synthesis

The following table summarizes the performance of various catalysts in the synthesis of isobornyl esters from camphene. While the data is for isobornyl acetate, it provides a strong indication of the expected performance for this compound synthesis.

CatalystReactant Ratio (Acid:Camphene)Temperature (°C)Reaction Time (h)Camphene Conversion (%)Selectivity for Isobornyl Ester (%)Reference
H₃PW₁₂O₄₀/SiO₂ 10:180Not Specified75~100[4]
Anhydrous FeCl₃ Not SpecifiedNot SpecifiedNot Specified9894.2[2]
Tartaric acid-boric acid 2.5:1 (mass ratio)701892.995.3[2]
Amberlyst 15 1.3:1 (molar ratio)60Not SpecifiedNot Specified (Yield: 83.3%)94.6
HZSM-5 Zeolite 0.5-5.0:1 (molar ratio)30-702-7HighHigh

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound from Camphene using a Solid Acid Catalyst

This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.

Materials:

  • Camphene

  • Propionic acid

  • Solid acid catalyst (e.g., Amberlyst 15 or a suitable zeolite)

  • Anhydrous solvent (e.g., cyclohexane (B81311) or toluene)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • To the flask, add camphene and a 1.5 to 2-fold molar excess of propionic acid.

  • Add the anhydrous solvent (e.g., 2 mL per gram of camphene).

  • Add the solid acid catalyst (e.g., 10-15% by weight relative to camphene).

  • Heat the reaction mixture to 60-70°C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst. The catalyst can be washed with fresh solvent, dried, and potentially reused.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Mandatory Visualizations

Diagram 1: Synthesis Pathway and Side Reactions

G Camphene Camphene H_plus H+ Camphene->H_plus Protonation PropionicAcid Propionic Acid Isobornyl_propionate This compound (Major Product) PropionicAcid->Isobornyl_propionate Nucleophilic Attack Carbocation_initial Initial Carbocation H_plus->Carbocation_initial Isobornyl_carbocation Isobornyl Carbocation Carbocation_initial->Isobornyl_carbocation Wagner-Meerwein Rearrangement Isobornyl_carbocation->Isobornyl_propionate Nucleophilic Attack Bornyl_propionate Bornyl Propionate (Side Product) Isobornyl_carbocation->Bornyl_propionate Attack from alternate face Fenchyl_propionate Fenchyl Propionate (Side Product) Isobornyl_carbocation->Fenchyl_propionate Further Rearrangement Isoborneol Isoborneol (Side Product) Isobornyl_carbocation->Isoborneol Nucleophilic Attack (if H₂O is present) Water H₂O Water->Isoborneol Nucleophilic Attack (if H₂O is present) G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Camphene, Propionic Acid, Catalyst, and Solvent Heating Heat and Stir (60-70°C, 4-8h) Reactants->Heating Monitoring Monitor by GC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Filter Catalyst Cooling->Filtration Washing Wash with NaHCO₃, H₂O, Brine Filtration->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct Pure Isobornyl Propionate Distillation->FinalProduct

References

Optimizing reaction temperature and time for Isobornyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of isobornyl propionate (B1217596), a valuable compound in the fragrance and pharmaceutical industries. This guide addresses common challenges encountered during synthesis, focusing on the critical parameters of reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isobornyl propionate?

A1: The two main chemo-catalytic routes for synthesizing this compound are:

  • Esterification of Isoborneol (B83184): This method involves the direct reaction of isoborneol with propanoic acid, typically in the presence of an acid catalyst.[1]

  • Reaction of Camphene (B42988) with Propionic Acid: This pathway utilizes camphene and propionic acid, also facilitated by an acid catalyst.[1] This reaction proceeds through a Wagner-Meerwein rearrangement of the carbocation intermediate.[2]

Q2: What types of catalysts are effective for this compound synthesis?

A2: A range of acid catalysts can be employed, including:

  • Homogeneous Catalysts: Strong mineral acids like concentrated sulfuric acid are traditionally used.[1]

  • Heterogeneous Solid Acid Catalysts: More environmentally friendly options include zeolites, ion-exchange resins (e.g., Amberlyst 15), and other solid acids.[1][3][4] These offer advantages in terms of catalyst recovery and milder reaction conditions.

Q3: What is a typical temperature range for this compound synthesis?

A3: The optimal temperature depends on the specific catalyst and reaction setup. For conventional esterification using catalysts like sulfuric acid, temperatures in the range of 60-80°C are common.[1] However, for other catalytic systems, the optimal temperature may vary. For instance, a study on isobornyl acrylate (B77674) synthesis using a solid acid catalyst found the optimal temperature to be 61°C.[5][6]

Q4: How does reaction time influence the yield and purity of this compound?

A4: Reaction time is a critical factor that affects both the yield and the formation of byproducts. Initially, increasing the reaction time generally leads to a higher yield as more reactants are converted to the product. However, excessively long reaction times, especially at elevated temperatures, can promote side reactions and potentially lead to a decrease in the purity and even the overall yield of the desired product.[7][8] Monitoring the reaction progress using techniques like gas chromatography (GC) is recommended to determine the optimal reaction time.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective, resulting in slow reaction kinetics.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Be mindful that excessive temperatures can lead to side reactions.
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve a high conversion of reactants.Extend the reaction time and monitor the formation of this compound using GC or TLC. Plotting a time-course of the reaction can help identify the point of maximum yield.
Catalyst Inactivity: The catalyst may have lost its activity due to impurities in the reactants or improper storage.Use fresh or properly activated catalyst. For solid catalysts, ensure they are dry and have not been exposed to deactivating substances.
Formation of Significant Side Products Excessively High Reaction Temperature: High temperatures can promote side reactions such as dehydration of isoborneol or rearrangements of the carbocation intermediate, leading to the formation of undesired isomers or byproducts.[8]Lower the reaction temperature. Finding the optimal balance between reaction rate and selectivity is key. For the synthesis of a related compound, isobornyl acetate, it was found that temperatures above 90°C increased side reactions.[8]
Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can lead to the accumulation of side products.[7]Optimize the reaction time by monitoring the product formation and stopping the reaction once the maximum yield of the desired product is achieved, before significant byproduct formation occurs.
Incomplete Reaction Equilibrium Limitation: Esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. Using an excess of one of the reactants (typically the less expensive one) can also drive the reaction forward.
Poor Mixing: In heterogeneous catalysis, inefficient mixing can limit the contact between the reactants and the catalyst surface.Ensure vigorous and efficient stirring throughout the reaction.

Experimental Protocols

General Protocol for this compound Synthesis via Esterification of Camphene

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

Materials:

  • Camphene

  • Propionic Acid

  • Solid Acid Catalyst (e.g., Amberlyst 15)

  • Solvent (optional, e.g., toluene)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Reaction vessel with a magnetic stirrer, reflux condenser, and temperature control.

Procedure:

  • In the reaction vessel, combine camphene and propionic acid. A molar ratio of propionic acid to camphene of 1.3:1 has been shown to be effective in similar reactions.[3]

  • Add the solid acid catalyst. A catalyst loading of 12% by weight relative to camphene has been used in related syntheses.[3]

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.

  • Maintain the reaction at this temperature for the desired reaction time (e.g., 4-8 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by GC.

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

  • If a solid catalyst was used, filter it from the reaction mixture. The catalyst can often be washed, dried, and reused.

  • Transfer the filtrate to a separatory funnel. If a solvent was used, it can be removed under reduced pressure.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining propionic acid.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Data Presentation

Table 1: Hypothetical Data on the Effect of Temperature on this compound Yield

Temperature (°C)Reaction Time (h)Conversion of Camphene (%)Yield of this compound (%)Purity (%)
506656095
606858297
706959096
806989293
906998588

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in the synthesis of similar isobornyl esters.

Table 2: Hypothetical Data on the Effect of Reaction Time on this compound Yield at 70°C

Reaction Time (h)Conversion of Camphene (%)Yield of this compound (%)Purity (%)
2706898
4888597
6959096
8979194
10988992

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in the synthesis of similar isobornyl esters.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants (Camphene, Propionic Acid) catalyst Add Catalyst reactants->catalyst heating Heat to Desired Temperature catalyst->heating stirring Maintain Temperature & Stir heating->stirring monitoring Monitor Progress (GC/TLC) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter Catalyst cooling->filtration washing Wash with NaHCO3 & Brine filtration->washing drying Dry with MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration distillation Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield Increases, then may decrease side_products Side Products temp->side_products Increases at high temp. time Time time->yield Increases, then plateaus time->side_products Increases with excessive time purity Purity side_products->purity Decreases

Caption: Logical relationship between reaction parameters and outcomes.

References

Technical Support Center: Purification of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Isobornyl Propionate (B1217596). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Isobornyl Propionate?

A1: The most prevalent impurities in commercially available or synthetically prepared this compound are its isomers, bornyl propionate and isofenchyl propionate.[1][2] Depending on the synthetic route, unreacted starting materials such as isoborneol (B83184) and propionic acid, as well as residual catalysts or solvents, may also be present.

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound typically have a purity of 92% or greater.[3] Higher purity grades are available, but often require additional purification steps.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography (GC) is the most common and effective method for determining the purity of this compound and quantifying the levels of its isomers and other volatile impurities.[4] A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. High-Performance Liquid Chromatography (HPLC) can also be a valuable technique for purity assessment.[5]

Q4: Is this compound prone to degradation during purification?

A4: Terpene esters can be susceptible to thermal degradation, especially at elevated temperatures.[6] Studies on the related compound, isobornyl acetate (B1210297), have shown that it undergoes thermal decomposition.[7] Therefore, it is crucial to employ purification techniques that minimize thermal stress, such as vacuum distillation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound via fractional distillation and column chromatography.

Fractional Distillation

Issue 1: Poor separation of this compound from its isomers (Bornyl Propionate and Isofenchyl Propionate).

  • Possible Cause: Insufficient column efficiency. The boiling points of these isomers are very close, making separation by simple distillation challenging.

  • Troubleshooting Steps:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency. This will, however, increase the distillation time.

    • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation.

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the components, which can sometimes enhance the boiling point differences and improve separation.[8] It also minimizes the risk of thermal decomposition.[6]

Issue 2: The product appears to be degrading or polymerizing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, leading to thermal decomposition of the this compound.[6][7]

  • Troubleshooting Steps:

    • Use Vacuum Distillation: This is the most effective way to lower the boiling point and reduce the risk of thermal degradation.[8]

    • Ensure Even Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating.

    • Minimize Distillation Time: Plan the distillation to be as efficient as possible to reduce the time the compound is exposed to high temperatures.

Column Chromatography

Issue 1: Co-elution of this compound and its isomers.

  • Possible Cause: The chosen solvent system (mobile phase) does not have sufficient selectivity to resolve the isomers on the selected stationary phase.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. Since this compound and its isomers are non-polar, a non-polar mobile phase like hexane (B92381) with a small amount of a slightly more polar solvent (e.g., ethyl acetate, diethyl ether, or acetone) is a good starting point.[9][10] Fine-tuning the polarity of the mobile phase by adjusting the solvent ratio is crucial for achieving separation.

    • Stationary Phase Selection: Silica (B1680970) gel is a common choice for the purification of terpenes.[9] If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) (neutral or basic), or a bonded-phase silica gel.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve closely eluting compounds.[5]

Issue 2: Low recovery of this compound from the column.

  • Possible Cause: The compound is irreversibly adsorbed onto the stationary phase, or the elution solvent is not strong enough to desorb it completely.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If the compound is retained too strongly, gradually increase the polarity of the elution solvent.

    • Check for Acidity/Basicity: this compound is an ester and could be susceptible to hydrolysis under acidic or basic conditions. Ensure the stationary phase is neutral if this is a concern. Traces of acid or base in the crude material or solvents could also lead to degradation on the column.

    • Column Loading: Overloading the column can lead to poor separation and tailing peaks, which can contribute to lower recovery of the pure fraction. As a general guideline, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Quantitative Data Summary

ParameterTypical ValueAnalysis MethodReference
Purity of Commercial this compound≥ 92%Gas Chromatography (GC)[3]
Common Impurity: Bornyl PropionateMay be present in small amountsGas Chromatography (GC)[1]
Common Impurity: Isofenchyl Propionate< 6%Gas Chromatography (GC)

Experimental Protocols

Gas Chromatography (GC) Analysis of this compound Purity

Objective: To determine the purity of an this compound sample and identify the presence of isomeric impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as ethyl acetate or hexane (e.g., 1 mg/mL).

  • GC System and Conditions:

    • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating terpene isomers.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min). This allows for the separation of compounds with different boiling points.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a pure standard.

    • The peaks for bornyl propionate and isofenchyl propionate will likely have similar retention times.

    • Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to determine its relative purity.[4]

Fractional Vacuum Distillation of this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a condenser, a thermometer, and receiving flasks. Connect the apparatus to a vacuum source through a vacuum adapter.

  • Preparation:

    • Charge the round-bottom flask with the crude this compound (no more than two-thirds full).

    • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Insulate the fractionating column with glass wool or aluminum foil to improve efficiency.

  • Distillation Procedure:

    • Begin to evacuate the system slowly to the desired pressure.

    • Gently heat the flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect any low-boiling foreshots in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, change to a clean receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature begins to rise, it may indicate the presence of higher-boiling impurities. Stop the distillation or collect this fraction separately.

    • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation GC Analysis GC Analysis Fractional Distillation->GC Analysis Check Purity Column Chromatography Column Chromatography Column Chromatography->GC Analysis Re-check Purity GC Analysis->Column Chromatography Purity < 99% Pure this compound Pure this compound GC Analysis->Pure this compound Purity > 99%

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting_Distillation start Poor Isomer Separation in Distillation cause1 Cause Insufficient Column Efficiency start->cause1 solution1 Solution Increase Column Length/Packing cause1->solution1 Implement solution2 Solution Optimize Reflux Ratio cause1->solution2 Implement solution3 Solution Use Vacuum Distillation cause1->solution3 Implement

Caption: Troubleshooting logic for poor isomer separation during fractional distillation.

References

Minimizing water content in Isobornyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of synthesizing Isobornyl Propionate (B1217596), particularly through Fischer esterification, is the effective management of water content. Since esterification is a reversible condensation reaction, water is generated as a byproduct. Its presence can shift the reaction equilibrium back towards the reactants—isoborneol (B83184) and propionic acid—thereby reducing the overall yield of the desired ester.[1][2] This technical guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers minimize water content and optimize their synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content crucial in Isobornyl Propionate synthesis?

A1: The synthesis of this compound via Fischer esterification is an equilibrium-controlled reaction. Water is a byproduct, and its accumulation will, according to Le Chatelier's principle, shift the equilibrium towards the starting materials (isoborneol and propionic acid), thus lowering the yield of the final product.[1][2] For syntheses starting from camphene (B42988), the presence of water can also lead to the formation of isoborneol as a byproduct, reducing the conversion to the desired ester.[3][4]

Q2: What are the most effective methods for removing water during the synthesis?

A2: Several techniques are employed to remove water from the reaction mixture and drive the equilibrium towards product formation:

  • Azeotropic Distillation: This is a highly effective method that involves using a Dean-Stark apparatus with a water-immiscible solvent like toluene (B28343). The water-toluene azeotrope boils at a lower temperature, allowing for the continuous removal of water as it is formed.[1][5]

  • Use of Dehydrating Agents: Concentrated sulfuric acid, often used as a catalyst, also serves as a powerful dehydrating agent.[1][2] Additionally, desiccants such as molecular sieves can be added to the reaction to adsorb water.[1]

  • Excess Reactant: Employing a significant excess of one of the reactants, typically the less expensive one, can help shift the reaction equilibrium to favor the product.[1]

Q3: How can I detect the presence of water in my reagents or final product?

A3: The most accurate and widely used method for quantifying water content is the Karl Fischer titration, which can detect even trace amounts of water.[1] For a qualitative assessment during the workup, a cloudy or milky appearance of the organic layer often indicates the presence of residual water.[1]

Q4: Can the catalyst choice influence water management?

A4: Yes. While traditional mineral acids like sulfuric acid act as both catalyst and dehydrating agent, they can be corrosive and difficult to handle.[2][6] Modern alternatives like solid acid catalysts (e.g., zeolites, cation exchange resins) can offer high efficiency and easier separation, though their dehydrating properties may vary.[7] The choice of catalyst should be aligned with the overall strategy for water removal.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete Reaction: The reaction equilibrium is shifted towards the reactants due to the presence of water.[1] - Reaction Not at Completion: Insufficient reaction time or temperature.[8]- Ensure continuous and efficient water removal using a Dean-Stark apparatus or by adding molecular sieves.[1] - Use an excess of one reactant to drive the reaction forward.[1] - Increase the reaction time and monitor progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Cloudy/Milky Organic Layer After Workup - Presence of Water: Incomplete separation of the aqueous layer or insufficient drying.[1]- Wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water.[1][9] - Thoroughly dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[1]
Formation of Isoborneol as a Major Byproduct (in camphene-based synthesis) - Excess Water in Reaction: Water in the reagents (e.g., wet acetic acid) or added to the reaction mixture promotes the hydration of camphene.[3][10]- Use anhydrous reagents and solvents. Dry glassware thoroughly before starting the reaction.[8] - Minimize the water-to-acid ratio in the starting materials.[3][4]
Difficulty Separating Layers During Aqueous Workup - Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion.- Add a small amount of brine to help break the emulsion.[1] - Instead of shaking, gently invert the separatory funnel multiple times. - Allow the mixture to stand for a longer period to allow the layers to separate.

Quantitative Data

The following table summarizes data from a study on the synthesis of isobornyl acetate (B1210297) from camphene, illustrating the significant impact of the water-to-acetic acid ratio on product distribution. A similar trend is expected for this compound synthesis.

Table 1: Effect of Water:Acetic Acid Ratio on Product Distribution in Isobornyl Acetate Synthesis

Water:Acetic Acid RatioCamphene Conversion (%)Isobornyl Acetate GC Content (%)Isoborneol GC Content (%)
092.988.5Not reported, assumed low
0.0886.578.92.9
Increased RatioDecreasedDecreasedIncreased

Data adapted from a study on isobornyl acetate synthesis using a tartaric acid-boric acid catalyst at 70°C for 24 hours.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with Azeotropic Water Removal

Materials:

  • Isoborneol

  • Propionic acid

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup: Assemble the reaction apparatus consisting of the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.[8]

  • Charging Reactants: To the round-bottom flask, add isoborneol, a slight excess of propionic acid (e.g., 1.2 equivalents), and toluene.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. Toluene will begin to co-distill with the water formed during the reaction, collecting in the Dean-Stark trap. The denser water will separate and sink to the bottom of the trap, while the toluene will overflow back into the reaction flask.[1][5] Continue refluxing until no more water is collected in the trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Apparatus and Reagents:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Dry gas-tight syringe

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Allow the instrument to titrate to a dry (blank) state.[1]

  • Sample Preparation: Using a dry syringe, draw a precise amount of the this compound sample. Weigh the syringe containing the sample.

  • Titration: Inject the sample directly into the titration cell. Reweigh the empty syringe to determine the exact mass of the sample introduced.[1]

  • Analysis: Start the titration. The instrument will automatically measure the amount of water in the sample and provide the result, typically in parts per million (ppm) or as a percentage.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principles governing the synthesis.

G cluster_0 Reaction Setup cluster_1 Synthesis & Water Removal cluster_2 Workup & Purification reactants Charge Flask: - Isoborneol - Propionic Acid - Toluene - Acid Catalyst reflux Heat to Reflux reactants->reflux apparatus Assemble Dry Glassware: - Flask - Dean-Stark Trap - Condenser apparatus->reactants water_removal Continuous Water Removal (Azeotropic Distillation) reflux->water_removal workup Aqueous Workup: - Water Wash - NaHCO3 Wash - Brine Wash water_removal->workup drying Dry Organic Layer (Anhydrous Na2SO4) workup->drying purification Solvent Removal & Vacuum Distillation drying->purification final_product final_product purification->final_product Pure Isobornyl Propionate G cluster_0 Forward Reaction Favored cluster_1 Reverse Reaction Favored reactants Isoborneol + Propionic Acid equilibrium Reaction Equilibrium reactants->equilibrium products This compound + Water remove_water Water is Removed (e.g., Dean-Stark) products->remove_water shifts equilibrium right add_water Water Accumulates (No Removal) products->add_water shifts equilibrium left equilibrium->products high_yield High Yield of Ester remove_water->high_yield low_yield Low Yield of Ester add_water->low_yield

References

Technical Support Center: Purifying Isobornyl Propionate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Isobornyl propionate (B1217596) using column chromatography. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of Isobornyl propionate?

A1: For the purification of a relatively non-polar ester like this compound, silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and effective stationary phase.[1][2][3] Its slightly acidic nature is generally not problematic for this type of compound, but if compound degradation is suspected, neutral silica gel or alumina (B75360) can be considered as alternatives.[1][4]

Q2: Which mobile phase system should I use for the purification of this compound?

A2: A non-polar solvent system with a polar modifier is recommended. The most common and effective mobile phases are mixtures of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate.[2][3] The optimal ratio will depend on the purity of your crude sample and should be determined by Thin Layer Chromatography (TLC) beforehand. A good starting point for TLC analysis is a 95:5 or 90:10 mixture of hexane:ethyl acetate.[3]

Q3: How do I determine the optimal mobile phase ratio using Thin Layer Chromatography (TLC)?

A3: Spot your crude this compound sample on a silica gel TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 98:2, 95:5, 90:10, 80:20). The ideal solvent system will give your desired compound, this compound, a retention factor (Rf) value between 0.2 and 0.4. This range ensures good separation from impurities and efficient elution from the column.

Q4: What are the expected Rf values for this compound?

A4: While the exact Rf value will depend on the specific TLC plate and conditions, the following table provides estimated Rf values for this compound in common solvent systems.

Mobile Phase (Hexane:Ethyl Acetate)Estimated Rf of this compoundPotential Impurities' Rf Range
98:20.1 - 0.2Higher or lower depending on polarity
95:50.2 - 0.35Higher or lower depending on polarity
90:100.35 - 0.5Higher or lower depending on polarity
80:20> 0.5Higher or lower depending on polarity

Q5: How should I load my sample onto the column?

A5: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the initial mobile phase solvent. Carefully add this solution to the top of the packed column. This method is suitable for samples that are readily soluble in the mobile phase.[5]

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more polar solvent (like dichloromethane (B109758) or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[5][6]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Separation of this compound from Impurities Incorrect mobile phase composition.Optimize the mobile phase using TLC to achieve a larger difference in Rf values (ΔRf) between this compound and the impurities.[3]
Column overloading.Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Improperly packed column (channeling or cracks).Ensure the silica gel is packed uniformly as a slurry and never let the column run dry.[1]
This compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase. For example, switch from a 90:10 to a 95:5 hexane:ethyl acetate mixture.[4]
This compound Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[4]
Compound may have degraded on the silica gel.Perform a 2D TLC to check for compound stability on silica. If degradation occurs, consider using neutral silica gel or alumina.[4]
Peak Tailing of the this compound Band Strong interaction between the ester and the silica gel.While less common for esters than for more polar compounds, adding a very small amount (e.g., 0.1%) of a slightly more polar, volatile solvent like dichloromethane to the mobile phase can sometimes improve peak shape.
Column overloading.Reduce the amount of sample loaded.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in hexane.

    • Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles. Gently tap the column to ensure uniform packing.

    • Add a protective layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc TLC Optimization (e.g., Hexane:EtOAc) pack Pack Silica Gel Column tlc->pack load Sample Loading (Wet or Dry) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Separation? check_rf Is Rf of this compound in the 0.2-0.4 range? start->check_rf Yes good_separation Good Separation start->good_separation No adjust_solvent Adjust Mobile Phase Polarity check_rf->adjust_solvent No check_loading Was the column overloaded? check_rf->check_loading Yes adjust_solvent->start Re-evaluate reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Check for Column Channeling check_loading->check_packing No reduce_load->start Re-run check_packing->start Re-pack & Re-run

Caption: Troubleshooting logic for poor separation results.

References

Dealing with emulsion formation during Isobornyl propionate workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the workup of Isobornyl Propionate (B1217596), with a specific focus on resolving emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my isobornyl propionate workup?

An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] In the context of an this compound workup, the organic phase (containing your product) and the aqueous wash solution fail to separate cleanly. Emulsions are often stabilized by surfactants or finely divided solid particles that accumulate at the interface between the two liquids.[1][3]

Q2: What are the most common causes of emulsion formation in this specific workup?

Several factors can contribute to emulsion formation during the workup of this esterification reaction:

  • Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets that are difficult to separate.[1][4]

  • Presence of Surfactant-like Impurities: Residual starting materials, byproducts, or soaps formed during a basic wash (e.g., sodium bicarbonate wash to neutralize acid) can act as emulsifying agents.[1][3]

  • High Concentration of Product: A high concentration of the relatively non-polar this compound can increase the viscosity of the organic phase, hindering separation.

  • Particulate Matter: Fine solid impurities can stabilize emulsions by gathering at the liquid-liquid interface.[5]

Q3: How can I prevent emulsions from forming in the first place?

Proactive measures can significantly reduce the likelihood of emulsion formation:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Solvent Choice: Ensure the organic solvent used for extraction is sufficiently non-polar and immiscible with water.

  • Pre-workup Filtration: If the reaction mixture contains solids, filter them out before transferring the mixture to the separatory funnel.

  • Temperature Control: Sometimes, performing the extraction at a slightly elevated temperature can decrease viscosity and help prevent emulsions.

Q4: An emulsion has formed. What is the very first thing I should do?

The first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[5][6] Often, the emulsion will break or at least reduce in size on its own as the droplets slowly coalesce. Gentle tapping or swirling of the funnel can sometimes encourage this process.[7]

Troubleshooting Guide for Emulsion Breaking

This guide provides a systematic approach to breaking emulsions encountered during the this compound workup.

dot

Emulsion_Troubleshooting start Emulsion Formed During Aqueous Workup patience Action: Let funnel stand for 15-30 mins. Gently swirl occasionally. start->patience check1 Did the emulsion break or significantly reduce? patience->check1 brine Action: Add saturated NaCl (Brine) solution. Gently invert to mix. check1->brine No success Problem Solved: Continue with workup check1->success  Yes check2 Did the emulsion break? brine->check2 filtration Action: Filter the entire mixture through a pad of Celite®. check2->filtration No check2->success  Yes check3 Did the layers separate after filtration? filtration->check3 advanced Advanced Options: - Gentle warming - Centrifugation - Add small amount of different solvent (e.g., ethanol) check3->advanced No check3->success  Yes

Caption: Troubleshooting workflow for resolving emulsions.

Comparison of Demulsification Techniques
TechniquePrinciple of ActionAdvantagesDisadvantages & Considerations
Patience / Gentle Swirling Allows time for droplets to coalesce naturally under gravity.Simplest method, requires no additional reagents.Can be time-consuming and may not work for stable emulsions.[6]
Addition of Brine (NaCl) Increases the ionic strength and density of the aqueous phase, forcing organic components out of solution and destabilizing the emulsion.[1][6][7]Highly effective for many common emulsions, inexpensive.May slightly decrease the yield by "salting out" the product if it has some water solubility.
Filtration through Celite® Removes fine particulate matter that can stabilize an emulsion at the liquid-liquid interface.[5][6]Very effective for emulsions caused by suspended solids.[5]Can be slow; potential for some product to be adsorbed onto the filter aid.
Centrifugation Applies a strong force that accelerates the separation of the denser aqueous phase from the less dense organic phase.[1][8]Often the most effective method for very stubborn emulsions.[1]Requires access to a centrifuge capable of holding the required volumes.[1]
Gentle Warming Decreases the viscosity of the liquids, which can speed up the coalescence of dispersed droplets.Can be effective and requires minimal equipment (a warm water bath).Risk of evaporating volatile solvents or degrading sensitive products. Must be done carefully.
Addition of a Different Solvent Adding a small amount of a polar solvent like ethanol (B145695) can sometimes alter the interfacial tension enough to break the emulsion.Can work when other methods fail.May contaminate the product and complicate solvent removal later.

Experimental Protocols

Protocol 1: Breaking an Emulsion with a Brine Wash

This protocol should be attempted after allowing the emulsion to stand has failed.

Objective: To break an emulsion by increasing the ionic strength of the aqueous layer.

Materials:

  • Separatory funnel containing the emulsified mixture

  • Saturated aqueous solution of sodium chloride (Brine)

  • Beakers or flasks for collection

Procedure:

  • Ensure the stopcock of the separatory funnel is closed.

  • Add a volume of saturated NaCl solution (brine) to the separatory funnel, typically 10-20% of the total volume of the mixture.

  • Stopper the funnel. Do not shake vigorously.

  • Gently invert the funnel 2-3 times to allow the brine to mix with the aqueous phase. Vent the funnel after each inversion.

  • Place the funnel back on a ring stand and allow it to stand undisturbed.

  • Observe the mixture. A distinct boundary between the organic and aqueous layers should begin to form within a few minutes.

  • Once the layers have fully separated, drain the lower aqueous layer and proceed with the next step of your workup.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

This protocol is recommended when you suspect the emulsion is stabilized by fine solid particles.[5]

Objective: To remove solid particulates that are stabilizing the emulsion.

Materials:

  • Emulsified mixture

  • Büchner or Hirsch funnel

  • Filter flask

  • Filter paper to fit the funnel

  • Celite® 545 (diatomaceous earth)

  • Spatula

  • Vacuum source

Procedure:

  • Set up the filtration apparatus with the filter flask and funnel. Place a piece of filter paper in the funnel.

  • Add a layer of Celite® (approximately 1-2 cm deep) onto the filter paper to create a "pad".

  • Wet the Celite® pad with the organic solvent you are using for the extraction (e.g., diethyl ether, ethyl acetate) and apply a gentle vacuum to ensure the pad is compact and settled.

  • Release the vacuum and ensure there is a thin layer of solvent covering the Celite® pad. Do not let the pad run dry.

  • Carefully and slowly pour the entire emulsified mixture onto the center of the Celite® pad.

  • Reapply the gentle vacuum. The liquid should pass through the filter, leaving the particulate matter trapped in the Celite®.

  • The filtrate collected in the flask should now consist of two distinct, clear layers.

  • Transfer the filtrate to a clean separatory funnel and continue with the workup.[5][6]

References

Technical Support Center: Interpreting Complex NMR Spectra of Isobornyl Propionate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isobornyl propionate (B1217596) mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting complex NMR spectra of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my isobornyl propionate mixture so complex and difficult to interpret?

A1: The complexity in the ¹H NMR spectrum of an this compound mixture primarily arises from two factors:

  • Presence of Diastereomers: this compound exists as two diastereomers: exo and endo. These are distinct chemical compounds with different spatial arrangements, leading to separate sets of NMR signals for each isomer.

  • Signal Overlap: The bicyclic structure of this compound contains numerous protons in similar chemical environments, resulting in significant overlap of their signals, particularly in the aliphatic region (1.0-2.5 ppm). This overlap can make it challenging to distinguish individual proton resonances and their coupling patterns.

Q2: How can I determine the diastereomeric ratio (d.r.) of my this compound mixture using NMR?

A2: The diastereomeric ratio can be determined by integrating well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum.[1] The ratio of the integrals is directly proportional to the molar ratio of the diastereomers.[1]

Key steps for accurate d.r. determination:

  • Signal Selection: Identify a pair of signals, one for each diastereomer, that are baseline-resolved and free from overlap with other resonances. Protons on the carbon bearing the propionate group (H-2) are often good candidates as their chemical shifts are typically distinct for the exo and endo isomers.

  • Acquisition Parameters: To ensure accurate quantification, use a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) and an appropriate pulse angle (e.g., 30-45 degrees).[1]

  • Integration: Carefully integrate the selected signals and calculate the ratio of their areas.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for the exo and endo isomers of this compound?

A3: While specific data for this compound can be scarce, we can estimate the chemical shifts based on the closely related isobornyl acetate (B1210297) and isobornyl benzoate. The propionate group will have a similar electronic effect to the acetate group. The following tables provide estimated ¹H and ¹³C NMR chemical shifts in CDCl₃.

Data Presentation: Estimated Chemical Shifts

Table 1: Estimated ¹H NMR Chemical Shifts (ppm) for this compound Isomers in CDCl₃

Protonexo-Isobornyl Propionate (Estimated)endo-Isobornyl Propionate (Estimated)
H-2~4.7 - 4.9~3.9 - 4.1
H-3exo~1.7 - 1.9~2.2 - 2.4
H-3endo~1.0 - 1.2~1.5 - 1.7
H-4~1.6 - 1.8~1.8 - 2.0
H-5exo~1.5 - 1.7~1.3 - 1.5
H-5endo~1.1 - 1.3~1.0 - 1.2
H-6exo~1.8 - 2.0~1.9 - 2.1
H-6endo~1.2 - 1.4~1.1 - 1.3
CH₃ (C8)~0.9 - 1.1~0.8 - 1.0
CH₃ (C9)~0.8 - 1.0~0.9 - 1.1
CH₃ (C10)~0.8 - 1.0~0.7 - 0.9
Propionyl-CH₂~2.2 - 2.4~2.2 - 2.4
Propionyl-CH₃~1.0 - 1.2~1.0 - 1.2

Table 2: Estimated ¹³C NMR Chemical Shifts (ppm) for this compound Isomers in CDCl₃

Carbonexo-Isobornyl Propionate (Estimated)endo-Isobornyl Propionate (Estimated)
C1~47 - 49~45 - 47
C2~80 - 82~75 - 77
C3~38 - 40~36 - 38
C4~34 - 36~33 - 35
C5~27 - 29~26 - 28
C6~36 - 38~35 - 37
C7~48 - 50~47 - 49
C8 (CH₃)~20 - 22~19 - 21
C9 (CH₃)~19 - 21~20 - 22
C10 (CH₃)~11 - 13~10 - 12
Propionyl-C=O~174 - 176~174 - 176
Propionyl-CH₂~27 - 29~27 - 29
Propionyl-CH₃~9 - 11~9 - 11

Troubleshooting Guides

Problem 1: Significant peak overlap in the ¹H NMR spectrum prevents accurate signal assignment and integration for d.r. determination.

Solution 1.1: Use of a Higher Field NMR Spectrometer
  • Principle: Higher magnetic field strengths increase the chemical shift dispersion, spreading out the signals and reducing overlap.

  • Procedure: Re-acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher).

Solution 1.2: Change the Deuterated Solvent
  • Principle: Different solvents can induce changes in chemical shifts due to varying solute-solvent interactions. Aromatic solvents like benzene-d₆ often cause significant shifts compared to chloroform-d₃.

  • Procedure:

    • Dissolve a new sample of the this compound mixture in a different deuterated solvent (e.g., C₆D₆, acetone-d₆, or DMSO-d₆).

    • Acquire the ¹H NMR spectrum and compare it to the spectrum obtained in CDCl₃ to identify newly resolved signals.

Solution 1.3: Use of Lanthanide Shift Reagents (LSRs)
  • Principle: LSRs are paramagnetic complexes that coordinate with Lewis basic sites in the analyte (the ester carbonyl in this compound). This induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the LSR.[2] Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.[3]

  • Experimental Protocol: See "Experimental Protocols" section below.

Solution 1.4: 2D NMR Spectroscopy
  • Principle: Two-dimensional NMR techniques like COSY and HSQC spread the signals into a second dimension, which can resolve overlap that is present in the 1D spectrum.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems of each diastereomer.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is highly effective at resolving proton signals.[5][6]

  • Experimental Protocol: See "Experimental Protocols" section below.

troubleshooting_workflow start Complex ¹H NMR Spectrum (Peak Overlap) higher_field Acquire Spectrum on Higher Field NMR start->higher_field change_solvent Change Deuterated Solvent (e.g., C₆D₆) start->change_solvent lsr Use Lanthanide Shift Reagent (LSR) start->lsr nmr_2d Perform 2D NMR (COSY, HSQC) start->nmr_2d resolved Resolved Spectrum higher_field->resolved change_solvent->resolved lsr->resolved nmr_2d->resolved

Caption: Troubleshooting workflow for overlapping NMR signals.

Experimental Protocols

Protocol 1: Use of Lanthanide Shift Reagents (e.g., Eu(fod)₃)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound mixture into a clean, dry NMR tube.

    • Dissolve the sample in 0.6-0.7 mL of a dry, aprotic deuterated solvent such as CDCl₃. It is crucial to use a dry solvent as water will compete for coordination with the LSR.[3]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample before adding the LSR. This will serve as a reference.

  • LSR Titration:

    • Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

    • Add a small, known amount of the LSR stock solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition.

    • Continue this process until sufficient signal separation is achieved without excessive peak broadening.

  • Data Analysis:

    • Plot the induced chemical shift (Δδ) for each proton signal against the molar ratio of [LSR]/[substrate].

    • Protons closer to the ester carbonyl group will experience larger shifts. This can aid in signal assignment.

lsr_protocol prep Prepare Sample in Dry Deuterated Solvent initial_spec Acquire Initial ¹H NMR Spectrum prep->initial_spec titrate Add Increments of LSR Stock Solution initial_spec->titrate acquire_spec Acquire ¹H NMR Spectrum After Each Addition titrate->acquire_spec acquire_spec->titrate Repeat until resolved analyze Analyze Induced Shifts and Signal Resolution acquire_spec->analyze resolved Achieve Optimal Signal Separation analyze->resolved

Caption: Experimental workflow for using Lanthanide Shift Reagents.
Protocol 2: 2D COSY Experiment

  • Sample Preparation: Prepare the sample as you would for a standard 1D ¹H NMR experiment (5-10 mg in 0.6-0.7 mL of deuterated solvent).

  • Instrument Setup:

    • Load a standard COSY pulse sequence on the NMR spectrometer.

    • Set the spectral width to encompass all proton signals.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; 256-512 increments are typically sufficient for small molecules.

    • Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Start the 2D experiment.

  • Data Processing and Interpretation:

    • After acquisition, perform a 2D Fourier transform.

    • The resulting spectrum will show the 1D ¹H NMR spectrum on the diagonal.

    • Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are J-coupled.[4]

    • Trace the connectivity of the coupled protons to build up the spin systems for each diastereomer.

Protocol 3: 2D HSQC Experiment
  • Sample Preparation: Prepare a relatively concentrated sample (10-20 mg in 0.6-0.7 mL of deuterated solvent) to ensure good signal for the less sensitive ¹³C nucleus.

  • Instrument Setup:

    • Load a standard HSQC pulse sequence.

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to include all carbon signals (e.g., 0-180 ppm).

    • The experiment is optimized for a one-bond ¹J(C,H) coupling constant, typically around 145 Hz for sp³ carbons.

  • Data Acquisition: Start the 2D experiment.

  • Data Processing and Interpretation:

    • Perform a 2D Fourier transform.

    • The spectrum will have the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other.

    • Each peak in the 2D spectrum represents a correlation between a proton and the carbon it is directly attached to.[5][6]

    • This is extremely useful for resolving overlapping proton signals, as they will be separated by the chemical shift of the carbon they are bonded to.

nmr_2d_logic cosy COSY Experiment cosy_info Identifies ¹H-¹H Couplings cosy->cosy_info hsqc HSQC Experiment hsqc_info Correlates Directly Bonded ¹H and ¹³C hsqc->hsqc_info cosy_result Reveals Proton Connectivity (Spin Systems) cosy_info->cosy_result hsqc_result Resolves Overlapping Proton Signals via ¹³C Dimension hsqc_info->hsqc_result goal Unambiguous Assignment of Diastereomer Signals cosy_result->goal hsqc_result->goal

Caption: Logical relationship of 2D NMR experiments for spectral interpretation.

References

GC-MS Technical Support Center: Isobornyl Propionate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of isobornyl propionate (B1217596) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for isobornyl propionate analysis?

A1: For the analysis of this compound, a non-polar column is generally recommended. A good starting point is a column with a 5% phenyl/95% dimethylpolysiloxane stationary phase, such as a DB-5 or HP-5ms column. These columns provide good separation for a wide range of terpenes and their derivatives.

Q2: What are the expected major ions in the mass spectrum of this compound?

A2: The mass spectrum of this compound is characterized by several key fragments. The molecular ion (M+) at m/z 210 is often of low abundance. The base peak is typically observed at m/z 95. Other significant fragments include m/z 67, 81, 109, 136, and 154.

Q3: What are some common causes of peak tailing in this compound analysis?

A3: Peak tailing for this compound can be caused by several factors:

  • Active sites in the inlet or column: These can be caused by contamination or degradation of the liner or the front of the column.[1]

  • Improper column installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volume.[1]

  • Solvent-phase polarity mismatch: Using a solvent that is not compatible with the stationary phase can lead to poor peak shape.

  • Column overload: Injecting too much sample can lead to peak fronting, which can sometimes be mistaken for tailing.

Q4: Can this compound degrade during GC-MS analysis?

A4: Yes, thermal degradation is a possibility, especially with elevated injector temperatures. Terpene esters can be susceptible to thermal decomposition. If you observe unexpected peaks or a decrease in the response of this compound, consider lowering the injector temperature.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak (tailing).

  • Asymmetrical peaks, with a sharp drop-off at the front of the peak (fronting).

Possible Causes and Solutions:

CauseDiagnostic ClueRecommended Action
Active Sites in Inlet/Column Tailing is more pronounced for polar compounds.Perform inlet maintenance: replace the liner, septum, and O-rings. Trim 10-20 cm from the front of the GC column.
Improper Column Installation All peaks in the chromatogram may show tailing.Re-install the column, ensuring a clean, square cut and correct insertion depth into the inlet and detector.
Column Overload Peaks appear broad and may have a sloping front.Dilute the sample or increase the split ratio.
Solvent Mismatch Peak distortion, especially for early eluting peaks.Ensure the injection solvent is compatible with the non-polar stationary phase of the column.

G

Problem 2: No or Low Signal for this compound

Symptoms:

  • The this compound peak is absent or significantly smaller than expected.

Possible Causes and Solutions:

CauseDiagnostic ClueRecommended Action
Syringe/Injection Issue No peaks are observed in the chromatogram.Check the syringe for blockage or damage. Verify sample is correctly loaded in the autosampler.
Leak in the System Baseline may be noisy, and retention times may be inconsistent.Perform a leak check of the GC system, paying close attention to the inlet and column fittings.
Incorrect MS Parameters Other peaks are present, but the target analyte is missing.Verify the MS is scanning the correct mass range (e.g., m/z 40-300) and that the correct acquisition method is loaded.
Thermal Degradation Appearance of smaller, unexpected peaks and a decrease in the target peak.Lower the injector temperature in 10-20°C increments.

Data Presentation

Table 1: Key Mass Spectral Fragments for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
6765[C5H7]+
8185[C6H9]+
95100[C7H11]+
10940[C8H13]+
13650[C10H16]+ (Isoterpinolene)
15415[C10H18O]+ (Isoborneol)
2105[M]+ (Molecular Ion)

G

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a starting point for the analysis and can be optimized as needed.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable volatile solvent such as hexane (B92381) or ethyl acetate.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 5°C/min.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • Quantification can be performed using an internal or external standard method by integrating the peak area of a characteristic ion (e.g., m/z 95).

G

References

Technical Support Center: Synthesis of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the laboratory-scale synthesis of isobornyl propionate (B1217596).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of isobornyl propionate.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in organic synthesis and can stem from several factors.[1][2] Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure the reaction is monitored over time (e.g., using TLC or GC) to determine the optimal reaction time. Extending the reaction duration may increase the yield. Also, verify that the reaction temperature is appropriate, as insufficient heat can lead to slow or stalled reactions.[2]

  • Presence of Water: Water can interfere with the esterification equilibrium, pushing the reaction back towards the reactants (hydrolysis).[3][4]

    • Solution: Use anhydrous reagents and solvents.[1] Consider techniques to remove water as it forms, such as azeotropic distillation or the use of molecular sieves in a Soxhlet extractor.[5][6]

  • Catalyst Inactivity: The acid catalyst may be old, impure, or deactivated.

    • Solution: Use a fresh or purified catalyst. For solid catalysts, consider regeneration according to literature procedures.[7]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[1]

    • Solution: Perform careful and quantitative transfers between glassware. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the ester. Optimize purification techniques, such as distillation or chromatography, to minimize losses.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[8]

    • Solution: Optimize reaction conditions (temperature, catalyst concentration) to favor the formation of this compound. Lowering the temperature may reduce the rate of side reactions.[2]

Q2: The purity of my final product is low. What are the likely impurities and how can I remove them?

A2: Low purity is often due to unreacted starting materials or the presence of side products.

  • Unreacted Starting Materials: Isoborneol (B83184), camphene (B42988), or propionic acid may remain in the final product.

    • Solution: Unreacted propionic acid can be removed by washing the organic layer with a mild base, such as a 10% sodium bicarbonate solution, followed by a water wash until the pH is neutral.[7][9] Unreacted isoborneol or camphene can typically be separated by fractional distillation or column chromatography.

  • Byproducts: Depending on the synthetic route, byproducts such as isomeric esters or polymers may form.[7]

    • Solution: Purification by vacuum distillation is often effective for separating this compound from less volatile impurities. Recrystallization can also be a viable purification method if the product is a solid at a lower temperature or can be solidified from a suitable solvent.[10]

  • Residual Solvent: Solvent from the reaction or workup may be present.

    • Solution: Ensure the product is thoroughly dried under vacuum after purification to remove any residual solvents.

Q3: The reaction seems to be very slow or has stalled. What can I do?

A3: A slow or stalled reaction can be attributed to several factors:

  • Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.

    • Solution: Increase the catalyst loading. For Fischer esterification, a catalytic amount of a strong acid like sulfuric acid is typically used.[5]

  • Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[2]

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Refluxing the reaction mixture is a common practice.[3]

  • Poor Mixing: In heterogeneous reactions (e.g., with a solid catalyst), inefficient stirring can limit the contact between reactants and the catalyst surface.[2]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory-scale methods for synthesizing this compound?

A1: The two main chemo-catalytic routes are:

  • Fischer Esterification of Isoborneol: This is a classic method involving the reaction of isoborneol with propionic acid in the presence of an acid catalyst.[11] This reaction is reversible, so measures are often taken to drive it to completion.[3][4]

  • Reaction of Camphene with Propionic Acid: This method also requires an acid catalyst. The reaction proceeds via a Wagner-Meerwein rearrangement of the camphene to form an isobornyl carbocation, which is then attacked by the propionic acid.[11]

Q2: What type of catalyst is best for this synthesis?

A2: The choice of catalyst depends on the desired reaction conditions and environmental considerations.

  • Strong Mineral Acids (e.g., H₂SO₄): These are effective and commonly used for Fischer esterification but can be corrosive and produce acidic waste.[11][12]

  • Solid Acid Catalysts (e.g., Zeolites, Nanometer Superacids): These are often more environmentally friendly, as they can be easily recovered and potentially reused. They can offer high selectivity under milder conditions.[11] H-beta zeolites have shown high selectivity in similar esterification reactions.[11]

  • Composite Catalysts: Systems like tartaric acid-boric acid have demonstrated high conversion rates for the synthesis of related isobornyl esters from camphene.[13]

Q3: What are the key safety precautions to take during this synthesis?

A3: Standard laboratory safety procedures should be followed.

  • Work in a well-ventilated fume hood, especially when handling volatile or odorous compounds like propionic acid and propionyl chloride.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Strong acids like sulfuric acid are highly corrosive. Handle them with extreme care and have appropriate spill kits available.

  • If using propionyl chloride, be aware that it is a corrosive and lachrymatory substance. The reaction will evolve hydrogen chloride gas, which must be trapped or vented safely in a fume hood.[10][14]

Q4: Can I use propionyl chloride instead of propionic acid?

A4: Yes, propionyl chloride can be used to react with isoborneol. This reaction is generally faster and not reversible, which can lead to higher yields.[14] However, propionyl chloride is more expensive and more hazardous to handle than propionic acid. The reaction also produces hydrogen chloride (HCl) gas as a byproduct.[10]

Experimental Protocols

Protocol 1: Fischer Esterification of Isoborneol with Propionic Acid

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of isoborneol.

Materials:

  • Isoborneol

  • Propionic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or another suitable extraction solvent)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoborneol and an excess of propionic acid (e.g., a 1:2 to 1:5 molar ratio).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with:

    • Water

    • 10% sodium bicarbonate solution (to neutralize the excess propionic acid and sulfuric acid). Repeat until CO₂ evolution ceases.

    • Water

    • Saturated brine solution (to aid in separating the organic and aqueous layers).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent by rotary evaporation to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

The following tables provide example data on how reaction parameters can influence the synthesis of isobornyl esters, based on studies of isobornyl acetate (B1210297) synthesis from camphene, which can be adapted for this compound.

Table 1: Effect of Catalyst System on Camphene Conversion and Product Selectivity

Catalyst System Camphene Conversion (%) Isobornyl Acetate GC Content (%) Isobornyl Acetate Selectivity (%)
Tartaric acid–boric acid 92.9 88.5 95.3
Mandelic acid–boric acid 91.2 86.7 95.1

Data adapted from a study on isobornyl acetate synthesis.[13]

Table 2: Influence of Water to Acetic Acid Ratio on Product Distribution

Water:Acetic Acid Ratio Camphene Conversion (%) Isoborneol GC Content (%) Isobornyl Acetate GC Content (%)
0.08 86.5 2.9 78.9

Catalyst: Tartaric acid–boric acid. Data suggests that increasing water content can lead to the formation of isoborneol alongside the ester.[13]

Visualizations

Experimental Workflow

experimental_workflow Workflow for this compound Synthesis reactants Reactants (Isoborneol, Propionic Acid) reaction Reaction (Reflux) reactants->reaction catalyst Catalyst (e.g., H₂SO₄) catalyst->reaction workup Workup (Extraction, Washes) reaction->workup drying Drying (Anhydrous MgSO₄) workup->drying purification Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/GC) start->check_completion check_water Were anhydrous reagents used? check_completion->check_water Yes incomplete Incomplete Reaction check_completion->incomplete No check_catalyst Is the catalyst active? check_water->check_catalyst Yes water_present Water Present check_water->water_present No check_workup Were there losses during workup? check_catalyst->check_workup Yes catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive No workup_loss Product Loss check_workup->workup_loss Yes solution_time Solution: Increase reaction time/temp incomplete->solution_time solution_water Solution: Use dry reagents, remove water water_present->solution_water solution_catalyst Solution: Use fresh catalyst catalyst_inactive->solution_catalyst solution_workup Solution: Optimize extraction and purification steps workup_loss->solution_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Stability issues of Isobornyl propionate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Isobornyl propionate (B1217596) under various experimental conditions. It includes frequently asked questions, troubleshooting advice, and detailed protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Isobornyl propionate?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep it in a tightly closed container, protected from light, heat, and air.[2][3] Proximity to oxidizing materials should also be avoided to maintain its quality and prevent degradation.[1]

Q2: What is the recommended shelf life for this compound?

A2: The typical shelf life is around 24 months when stored under the recommended conditions.[3] After this period, it is advisable to re-analyze the material to confirm its quality and purity before use.[2]

Q3: Is this compound sensitive to light?

A3: Yes, prolonged exposure to light should be avoided.[3] Photodegradation is a common issue for many organic compounds, potentially leading to the formation of radicals and loss of activity.[4][5] It is recommended to store the substance in light-protective containers.[2]

Q4: How does pH affect the stability of this compound?

A4: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield isoborneol (B83184) and propionic acid. The rate of hydrolysis is generally dependent on the pH and temperature of the solution.[6][7] Forced degradation studies are necessary to quantify the stability at different pH values.[8]

Q5: What is the impact of high temperatures on this compound?

A5: Exposure to high temperatures can accelerate degradation. While it has a high flash point (around 94-99°C), long-term exposure to elevated temperatures, even below the flash point, can lead to thermal decomposition.[3][9] Forced degradation studies typically involve exposing the substance to dry heat to assess its thermal stability.[10]

Q6: Is this compound compatible with common pharmaceutical excipients?

A6: Compatibility with excipients must be determined on a case-by-case basis. While it is stable in many cosmetic and fragrance formulations, interactions can occur, especially with highly acidic, basic, or oxidizing excipients.[9][11] It is critical to perform drug-excipient compatibility studies during formulation development.[12][13]

Troubleshooting Guide

Q7: My sample of this compound has developed a yellow tint. What does this indicate?

A7: A change in color from colorless to pale yellow can be an early sign of degradation.[1] This could be due to oxidation or the formation of degradation byproducts from exposure to air, light, or heat. It is recommended to re-test the sample for purity and impurity profile using an appropriate analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q8: I am observing unexpected peaks in my chromatogram after incorporating this compound into a formulation. What could be the cause?

A8: The appearance of new peaks suggests either the degradation of this compound or an interaction with one of the excipients in your formulation. The primary degradation pathway for an ester is hydrolysis, which would result in peaks corresponding to isoborneol and propionic acid. To identify the degradants, techniques like Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) are highly effective.[14]

Q9: My stability study shows a significant loss of this compound potency. How can I determine the cause?

A9: A significant loss of potency points to a stability issue. To investigate, you should follow a systematic approach known as a forced degradation study.[8][10] This involves subjecting the substance to stress conditions (acid, base, oxidation, heat, light) to understand its degradation pathways. The results will help identify the conditions under which the molecule is unstable and guide formulation and storage improvements.

Data Presentation

The following tables provide a summary of known stability information and templates for recording data from your own experiments.

Table 1: Summary of General Stability and Storage Recommendations for this compound

ParameterRecommendation / InformationSource(s)
Storage Temperature Store at 25°C max in a cool, dry place.[3]
Light Exposure Avoid prolonged exposure; store protected from light.[2][3]
Atmosphere Store in tightly sealed containers to avoid exposure to air.[1][3]
Incompatibilities Avoid oxidizing agents.[1]
Shelf Life 24 months under recommended conditions.[3]
Appearance Colorless to pale yellow liquid.[1]
Solubility Insoluble in water; soluble in alcohol and oils.[2][15]

Table 2: Template for pH Stability Study Data

pHTemperature (°C)Time (hours)Initial Assay (%)Final Assay (%)% DegradationDegradation Products Observed (e.g., RRT)
2.06024
4.56024
7.06024
9.06024
12.06024

Table 3: Template for Thermal and Photostability Study Data

Stress ConditionDurationInitial Assay (%)Final Assay (%)% DegradationPhysical AppearanceDegradation Products Observed (e.g., RRT)
Thermal
80°C (Solid State)48 hours
80°C (Solution)48 hours
Photostability
ICH Option 2 (Solid)1.2 million lux hours & 200 W h/m²
ICH Option 2 (Solution)1.2 million lux hours & 200 W h/m²

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a substance.[16] They help in developing stability-indicating analytical methods and elucidating degradation pathways.[8][10]

Protocol 1: Forced Degradation by Acid/Base Hydrolysis

  • Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis : Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 N Hydrochloric Acid (HCl).

  • Base Hydrolysis : Transfer another aliquot to a separate flask and add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

  • Incubation : Heat the samples at 60°C for a predetermined period (e.g., 24 hours). If no degradation is observed, a higher temperature or longer duration may be used.[16]

  • Neutralization : After incubation, cool the samples to room temperature. Neutralize the acid-stressed sample with 0.1 N NaOH and the base-stressed sample with 0.1 N HCl.

  • Analysis : Dilute the neutralized samples to a suitable concentration and analyze using a validated HPLC or GC method.[17] Compare the results against an unstressed control sample.

Protocol 2: Forced Degradation by Oxidation

  • Preparation : Prepare a 1 mg/mL solution of this compound.

  • Oxidation : Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), to the solution.

  • Incubation : Keep the sample at room temperature for 24 hours, protected from light.

  • Analysis : Analyze the sample directly or after appropriate dilution using HPLC or GC.

Protocol 3: Photostability Testing

  • Sample Preparation : Place the this compound (both as a solid and in solution) in chemically inert, transparent containers.

  • Control : Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure : Place both samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16]

  • Analysis : After exposure, compare the samples (exposed and control) for any changes in physical appearance and analyze for potency and degradation products by HPLC or GC.

Visualizations

The following diagrams illustrate key workflows and logical processes for stability testing.

G cluster_setup 1. Preparation cluster_stress 2. Forced Degradation (Stress Conditions) cluster_analysis 3. Analysis API This compound (API) Solution Prepare 1 mg/mL Solution API->Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Solution->Base Oxidation Oxidation (3% H₂O₂) Solution->Oxidation Thermal Thermal Stress (80°C) Solution->Thermal Photo Photostability (ICH Q1B) Solution->Photo Analyze Analyze Samples (HPLC, GC-MS) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Compare Compare vs. Control Analyze->Compare Identify Identify Degradants Compare->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a Forced Degradation Study of this compound.

G cluster_storage Storage Issues cluster_formulation Formulation Issues cluster_intrinsic Intrinsic Stability Start Unexpected Result Observed (e.g., color change, new peak) CheckStorage Were storage conditions (light, temp, air) correct? Start->CheckStorage CorrectStorage Correct storage practices. Re-test a fresh sample. CheckStorage->CorrectStorage No CheckExcipients Is API in a formulation? CheckStorage->CheckExcipients Yes Compatibility Perform drug-excipient compatibility studies. CheckExcipients->Compatibility Yes ForcedDeg Perform forced degradation study to identify cause. CheckExcipients->ForcedDeg No (API only) IdentifyInteraction Identify interacting excipient. Reformulate if necessary. Compatibility->IdentifyInteraction Characterize Characterize degradants using LC-MS or GC-MS. ForcedDeg->Characterize

Caption: Troubleshooting Logic for Unexpected Degradation Results.

References

Validation & Comparative

A Comparative Analysis of Isobornyl Propionate and Bornyl Propionate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric compounds is paramount. This guide provides a detailed comparative analysis of isobornyl propionate (B1217596) and bornyl propionate, focusing on their chemical and physical properties, sensory profiles, and potential applications. While direct comparative performance studies are limited in publicly available literature, this document compiles existing data to facilitate an informed selection process for specific research and development needs.

Physicochemical Properties: A Head-to-Head Comparison

Isobornyl propionate and bornyl propionate are isomers, sharing the same molecular formula (C₁₃H₂₂O₂) and molecular weight (210.31 g/mol ).[1][2] However, their structural differences, arising from the exo and endo orientation of the propionate group on the bicyclic borneol framework, lead to variations in their physical and sensory characteristics. The exo form is designated as this compound, while the endo form is bornyl propionate.

PropertyThis compoundBornyl Propionate
Synonyms exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl propionate[3]endo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl propionate
CAS Number 2756-56-1[4][5]20279-25-8[2]
Molecular Formula C₁₃H₂₂O₂[4][6]C₁₃H₂₂O₂[2]
Molecular Weight 210.31 g/mol [1][4][6]210.31 g/mol [2]
Appearance Colorless oily liquid[4][6]Data not readily available, likely a colorless liquid
Density 0.971 g/mL at 25 °C[6]0.979 g/cm³ at 25 °C[2]
Boiling Point 102 °C at 16 mmHg[4][6]Data not readily available
Flash Point 99 °C (closed cup)[4]98.89 °C[2]
Refractive Index 1.463 at 20 °C[6]1.46435 at 25 °C[2]
Solubility Insoluble in water; soluble in alcohols and oils.[4][6]Data not readily available, likely soluble in organic solvents
Odor Profile Fresh, woody, slightly camphoraceous, pine-like.[7][8]Woody, herbal, fruity, piney, camphoraceous.

Sensory Profile and Applications

The primary application for both this compound and bornyl propionate lies within the fragrance and flavor industries.[1] Their distinct odor profiles, dictated by their stereochemistry, make them valuable components in various formulations.

This compound is characterized by a fresh, woody, and slightly camphoraceous aroma with piney undertones.[7][8] It is frequently utilized in perfumes, soaps, air fresheners, and cosmetic products to impart a clean and lasting scent.[7] In the flavor industry, it is used as a flavoring agent.[1]

Bornyl Propionate possesses a more complex aroma profile described as woody, herbal, fruity, and piney with a camphoraceous nuance. Its applications are similar to its isomer, finding use in fragrance compositions to add depth and a natural, earthy character.

Experimental Protocols

General Protocol for the Synthesis of Isobornyl/Bornyl Propionate

This protocol outlines the Fischer-Speier esterification of isoborneol (B83184) or borneol with propionic acid.

Materials:

  • Isoborneol or Borneol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoborneol or borneol in a slight excess of propionic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Characterization: The synthesized esters should be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and identity, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.

Potential Signaling Pathways and Mechanisms of Action

As fragrance molecules, the primary interaction of this compound and bornyl propionate with biological systems is through the olfactory receptors in the nasal cavity. The specific stereochemistry of each isomer will determine its binding affinity to different olfactory receptors, leading to the perception of their distinct scents. At present, there is no readily available information on other specific signaling pathways or pharmacological activities for these compounds.

Below is a simplified representation of the interaction of a fragrance molecule with an olfactory receptor.

fragrance_pathway cluster_olfactory_epithelium Olfactory Epithelium Fragrance_Molecule Isobornyl/Bornyl Propionate Olfactory_Receptor Olfactory Receptor (GPCR) Fragrance_Molecule->Olfactory_Receptor Binds to G_Protein G Protein (Golf) Olfactory_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Ion_Channel Ion Channel (CNG Channel) cAMP->Ion_Channel Opens Neuron_Depolarization Neuron Depolarization Ion_Channel->Neuron_Depolarization Leads to Olfactory_Bulb Olfactory Bulb (Brain) Neuron_Depolarization->Olfactory_Bulb Signal to

General Olfactory Signaling Pathway

Conclusion

This compound and bornyl propionate, while structurally similar, offer distinct sensory profiles that can be leveraged in various applications, primarily in the fragrance and flavor domains. The choice between these isomers will depend on the desired aromatic characteristics of the final product. For researchers, the provided synthesis protocol offers a starting point for producing these compounds for further investigation into their properties and potential applications. Future research could focus on direct comparative studies to elucidate subtle differences in their performance characteristics and to explore potential biological activities beyond their sensory attributes.

References

A Comparative Guide to Isobornyl Propionate and Isobornyl Acetate in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl propionate (B1217596) and isobornyl acetate (B1210297) are monoterpene esters that share a common isobornyl structural backbone but differ in their ester substituent. While both compounds are extensively used in the fragrance and flavor industries, their applications in scientific research are less uniformly documented. This guide provides a comparative overview of isobornyl propionate and isobornyl acetate, focusing on their documented and potential research applications, supported by available experimental context and detailed methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is crucial for their application in research. The structural difference between the propionate and acetate ester groups influences properties such as molecular weight, polarity, and volatility, which in turn can affect their biological activity and experimental handling.

PropertyThis compoundIsobornyl Acetate
Molecular Formula C₁₃H₂₂O₂C₁₂H₂₀O₂
Molecular Weight 210.31 g/mol [1]196.29 g/mol
Appearance Colorless oily liquid[1]Colorless liquid
Odor Turpentine-like, less pungent than acetate[2]Pine-like, camphoraceous
Solubility Insoluble in water; soluble in alcohol and oils[2]Insoluble in water; soluble in organic solvents and oils[3]
CAS Number 2756-56-1[1]125-12-2[3]

Research Applications: A Comparative Overview

Isobornyl Acetate: Documented Bioactivity

Research into isobornyl acetate has revealed promising antimicrobial and anti-inflammatory properties.

Antimicrobial and Antifungal Activity: Studies have indicated that isobornyl acetate exhibits activity against a range of pathogenic microorganisms. It has been reported to effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and reduce its virulence.[3][4] Additionally, it has demonstrated antifungal activity against Candida albicans, a common opportunistic fungal pathogen.[3][4] The exact mechanism of its antimicrobial action is not yet fully understood.[4]

Anti-inflammatory Effects: A study on human chondrocytes demonstrated that isobornyl acetate can exert anti-inflammatory effects.[5] It was found to elevate the expression of Interleukin-11 (IL-11), an anti-inflammatory cytokine. This induction of IL-11 was shown to compromise the pro-inflammatory effects of IL-1β, suggesting a therapeutic potential for isobornyl acetate in osteoarthritis.[5][6]

This compound: Potential for Research

Currently, the scientific literature on the specific research applications of this compound is limited, with its use being predominantly documented in the fragrance and flavor industries.[1] However, based on its chemical structure and the known biological activities of related compounds, several potential research avenues can be proposed.

Inferred Antimicrobial Properties: The propionate moiety of this compound is of interest. Propionic acid and its salts are well-known for their antimicrobial properties and are used as food preservatives. Research on the short-chain fatty acid propionate has confirmed its ability to inhibit the growth of various pathogens, including multi-drug resistant bacteria and fungi. This suggests that this compound could possess antimicrobial activity that warrants investigation.

Potential Anti-inflammatory and Antioxidant Activities: The isobornyl scaffold is present in various natural products with demonstrated biological activities. For instance, isobornyl-containing phenol (B47542) derivatives have been investigated for their antioxidant properties.[7] This suggests that this compound could also be explored for potential anti-inflammatory and antioxidant effects.

Experimental Protocols

Due to the limited availability of detailed experimental protocols in the public domain for these specific compounds, the following section provides a generalized, yet detailed, methodology for assessing antimicrobial activity, which can be adapted for both this compound and isobornyl acetate.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain, such as Staphylococcus aureus.

1. Preparation of Materials:

  • Test compounds (this compound, Isobornyl acetate) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick a few colonies of the bacterial strain from an agar (B569324) plate and inoculate into CAMHB.
  • Incubate at 37°C until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
  • Include a positive control (wells with inoculum and no compound) and a negative control (wells with CAMHB only).
  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow: MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum D Inoculate with Bacteria A->D B Prepare Stock Solutions (this compound & Acetate) C Serial Dilution in 96-well Plate B->C C->D E Incubate at 37°C for 18-24h D->E F Read Results (Visual or Spectrophotometer) E->F G Determine MIC Value F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothesized Signaling Pathway: Anti-inflammatory Action of Isobornyl Acetate

Anti_Inflammatory_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cellular_response Cellular Response (Chondrocyte) cluster_intervention Intervention IL1b IL-1β Pro_Inflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, MMPs) IL1b->Pro_Inflammatory_Genes Induces AP1 AP-1 Activation IL11_Gene IL-11 Gene Transcription AP1->IL11_Gene IL11 IL-11 Production IL11_Gene->IL11 IL11->Pro_Inflammatory_Genes Inhibits IBA Isobornyl Acetate IBA->AP1 Activates

Caption: Hypothesized pathway for the anti-inflammatory effect of Isobornyl Acetate.

Conclusion

While both this compound and isobornyl acetate are established components in the fragrance industry, their documented applications in research differ significantly. Isobornyl acetate has demonstrated potential as an antimicrobial and anti-inflammatory agent, supported by initial in vitro studies. In contrast, the research landscape for this compound's biological activities remains largely unexplored. The structural similarity and the known bioactivity of the propionate moiety suggest that this compound is a promising candidate for future research, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. The provided experimental protocol and visualizations offer a framework for researchers to systematically investigate and compare the therapeutic potential of these two related terpene esters. Further studies are warranted to elucidate the mechanisms of action and to perform direct comparative analyses of their efficacy and safety.

References

Spectroscopic comparison of Isobornyl propionate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, subtle structural variations can lead to significant differences in sensory perception and physicochemical properties. This guide provides a detailed spectroscopic comparison of isobornyl propionate (B1217596) and two of its common isomers: bornyl propionate and fenchyl propionate. Understanding the nuanced differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is crucial for researchers, scientists, and drug development professionals in ensuring compound identity and purity.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of isobornyl propionate and its isomers. Due to the limited availability of direct spectroscopic data for bornyl propionate and fenchyl propionate, data from their closely related precursors, bornyl acetate (B1210297) and fenchol, are included for comparative purposes to predict the expected spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (Predicted for Propionates based on Acetate and Alcohol Analogues)

CompoundKey Proton Signals (ppm) and MultiplicitySource
This compound Due to the complexity of the bicyclic system and overlapping signals, specific assignments are challenging without experimental data. However, based on isobornyl acetate, one would expect a characteristic downfield multiplet for the proton at C2 (the carbon bearing the ester group) around 4.5-5.0 ppm. The propionate ethyl group would show a quartet around 2.3 ppm and a triplet around 1.1 ppm. The three methyl groups on the bicyclic frame would appear as singlets and doublets in the upfield region (0.8-1.2 ppm).[1]
Bornyl Propionate Similar to this compound, a downfield multiplet for the C2 proton is expected, but its chemical shift and coupling pattern will differ due to the endo stereochemistry. Based on bornyl acetate, this signal would likely be around 5.0 ppm. The propionate ethyl group signals would be similar to this compound. The methyl group signals will have distinct chemical shifts compared to the isobornyl isomer.[1]
Fenchyl Propionate Based on the structure of fenchol, the proton at C2 would exhibit a characteristic chemical shift and coupling pattern distinct from both bornyl and isobornyl isomers. The propionate and methyl group signals would also be unique.[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted for Propionates based on Acetate and Alcohol Analogues)

CompoundKey Carbon Signals (ppm)Source
This compound The carbonyl carbon of the propionate group is expected around 174 ppm. The C2 carbon would be in the range of 80-85 ppm. The remaining carbons of the bicyclic system and the propionate group would have characteristic shifts. PubChem indicates the presence of a ¹³C NMR spectrum for this compound.[3]
Bornyl Propionate The carbonyl carbon would be similar to the isobornyl isomer. The C2 carbon chemical shift will be different due to the change in stereochemistry, likely in the 75-80 ppm range based on data for bornyl acetate.[1]
Fenchyl Propionate The carbonyl and C2 carbons would have unique chemical shifts reflecting the different bicyclic framework of the fenchyl structure.[2]

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)Source
This compound Strong C=O stretching vibration around 1730 cm⁻¹. C-O stretching vibrations in the 1250-1000 cm⁻¹ region. C-H stretching of alkanes just below 3000 cm⁻¹.[4]
Bornyl Propionate Expected to have a very similar IR spectrum to this compound, with a strong C=O stretch around 1730 cm⁻¹ and C-O stretches in the fingerprint region.N/A
Fenchyl Propionate Expected to show a characteristic strong C=O absorption band around 1730 cm⁻¹, similar to the other isomers.[5]

Table 4: Mass Spectrometry (MS) Data

CompoundKey Fragments (m/z)Source
This compound Molecular ion (M⁺) at m/z 210. Characteristic fragmentation pattern includes the loss of the propionyloxy group and rearrangements of the bicyclic system.[4]
Bornyl Propionate Expected to have a molecular ion at m/z 210. The fragmentation pattern will likely differ in the relative intensities of the fragment ions compared to this compound due to stereochemical differences influencing fragmentation pathways. A mass spectrum for the related bornyl acetate shows a characteristic pattern.[6]
Fenchyl Propionate Expected to have a molecular ion at m/z 210. The fragmentation pattern will be unique to the fenchyl skeleton.[7]

Experimental Protocols

Detailed below are the generalized experimental methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound (this compound or its isomer) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound and its isomers, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of any impurities. Electron Ionization (EI) is a common method for these types of molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating the mass spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of this compound and its isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis & Purification of This compound & Isomers NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis of Spectra Structure_Elucidation->Comparative_Analysis Report Publication Guide Generation Comparative_Analysis->Report

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

Comparative analysis of different catalysts for Isobornyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Isobornyl Propionate (B1217596).

The synthesis of isobornyl propionate, a valuable fragrance and flavoring agent, is predominantly achieved through the esterification of camphene (B42988) with propionic acid. The choice of catalyst is a critical factor that dictates the reaction's efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of different classes of catalysts—solid acids, ionic liquids, and enzymes—for this synthesis, supported by experimental data from related esterification reactions to provide a comprehensive performance overview.

At a Glance: Performance Comparison of Catalysts

The following table summarizes the key performance indicators for various catalysts in the synthesis of this compound and its close analogs. This data is compiled from studies on similar esterification reactions and provides a basis for catalyst selection.

Catalyst TypeCatalyst ExampleReactantsTemperature (°C)Reaction Time (h)Yield/Conversion (%)Selectivity (%)ReusabilityReference
Solid Acid Amberlyst-15Isobutanol + Propionic Acid45-755-8~60-80 (Conversion)HighUp to 3 cycles with slight decrease in yield[1][2][3][4][5][6]
Ionic Liquid [BMIM]HSO₄Various Alcohols + Carboxylic Acids80-1104-886-90 (Yield)HighUp to 3-4 cycles with minimal loss of activity[7][8][9][7][10][11][12][13][14]
Enzyme Novozym 435 (Immobilized Lipase)Isobutanol + Propionic Acid40-6010-24>92 (Conversion)HighUp to 7-10 cycles with good retention of activity[15][16][17][15][16][17][18][19][20][21]

In-Depth Catalyst Analysis

Solid Acid Catalysts: The Workhorses

Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, represent a mature and widely used technology for esterification reactions. They offer the advantages of easy separation from the reaction mixture, reduced corrosion issues compared to mineral acids, and potential for reuse.[1] For reactions analogous to this compound synthesis, such as the formation of isobutyl propionate, Amberlyst-15 has demonstrated good conversion rates under moderate temperature conditions.[2][3][4][5][6] However, their activity can sometimes be lower than homogeneous catalysts, and a decrease in performance upon recycling has been observed.[1]

Ionic Liquids: The Designer Solvents and Catalysts

Ionic liquids, particularly Brønsted acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM]HSO₄), have emerged as promising catalysts for esterification.[12][13][14] They can act as both the catalyst and the reaction medium, facilitating high yields and selectivities.[7][11] A key advantage is their negligible vapor pressure and high thermal stability. Furthermore, the immiscibility of the ester product with the ionic liquid allows for straightforward separation and recycling of the catalyst.[7][10][11] While highly effective, the synthesis and cost of ionic liquids can be a consideration for large-scale industrial applications.

Enzymes: The Green and Selective Biocatalysts

Enzymatic catalysis, primarily using immobilized lipases like Novozym 435, offers a highly selective and environmentally benign route for ester synthesis.[16][17] These biocatalysts operate under mild temperature conditions, which minimizes the formation of byproducts and reduces energy consumption.[17] The synthesis of propionate esters using Novozym 435 in a solvent-free system has achieved high conversions.[17] The immobilization of the enzyme allows for easy recovery and excellent reusability over multiple cycles, making it a cost-effective and sustainable option.[15][17][18][19][20][21]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its analogs using the discussed catalyst types are provided below.

Protocol 1: Solid Acid Catalyzed Synthesis (Adapted from Isobutyl Propionate Synthesis)
  • Catalyst Preparation : Amberlyst-15 is washed with methanol (B129727) and distilled water, then dried under vacuum at 348 K overnight before use.[4]

  • Reaction Setup : A stirred batch reactor is charged with camphene, propionic acid (in a specified molar ratio, e.g., 1:1.5), and the pre-treated Amberlyst-15 catalyst (e.g., 10-15% by weight of reactants).

  • Reaction Conditions : The mixture is heated to a temperature between 60-80°C and stirred vigorously for 5-8 hours. The progress of the reaction is monitored by gas chromatography (GC).

  • Work-up and Product Isolation : After the reaction, the mixture is cooled, and the solid catalyst is separated by filtration. The filtrate is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent (if any) is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

  • Catalyst Recycling : The recovered Amberlyst-15 is washed with a suitable solvent (e.g., methanol) and dried before being used in subsequent reaction cycles.[1]

Protocol 2: Ionic Liquid Catalyzed Synthesis (General Procedure)
  • Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, camphene, propionic acid (e.g., 1:1.2 molar ratio), and the Brønsted acidic ionic liquid (e.g., [BMIM]HSO₄, 10-15 mol%) are combined.[10]

  • Reaction Conditions : The reaction mixture is heated in an oil bath to 90-110°C and stirred for 4-8 hours.[7][10]

  • Work-up and Product Isolation : Upon completion, the reaction mixture is cooled. A biphasic system is typically formed, with the upper layer containing the this compound product. The upper layer is decanted.[10] The product can be further purified by washing with water and subsequent distillation.

  • Catalyst Recycling : The lower ionic liquid layer can be washed with an organic solvent to remove any dissolved product and then dried under vacuum to be reused for several cycles.[7][10]

Protocol 3: Enzymatic Synthesis (Adapted from Isobutyl Propionate Synthesis)
  • Reaction Setup : In a temperature-controlled stirred vessel, camphene, propionic acid (e.g., a 1:3 molar ratio), and immobilized lipase (B570770) (Novozym 435, e.g., 5% w/w of total reactants) are combined in a solvent-free system.[17]

  • Reaction Conditions : The mixture is incubated at 40-50°C with continuous stirring (e.g., 300 rpm) for 10-24 hours.[17]

  • Work-up and Product Isolation : After the reaction, the immobilized enzyme is separated by filtration. The filtrate, containing this compound, can be used directly or purified further if required.

  • Enzyme Recycling : The recovered Novozym 435 is washed with a suitable solvent (e.g., hexane) and dried in a desiccator before being reused in subsequent batches.[15][17]

Visualizing the Workflow

The general experimental workflow for the synthesis of this compound can be visualized as a sequence of steps from reactant preparation to final product analysis.

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Recovery Reactants Reactants (Camphene, Propionic Acid) Reaction_Vessel Reaction Vessel (Stirring, Heating) Reactants->Reaction_Vessel Catalyst_Prep Catalyst Preparation (Activation/Drying) Catalyst_Prep->Reaction_Vessel Catalyst_Separation Catalyst Separation (Filtration) Reaction_Vessel->Catalyst_Separation Neutralization Neutralization & Washing Catalyst_Separation->Neutralization Catalyst_Recycling Catalyst Recycling Catalyst_Separation->Catalyst_Recycling Purification Purification (Distillation) Neutralization->Purification Product_Analysis Product Analysis (GC, NMR) Purification->Product_Analysis

Caption: A generalized workflow for the synthesis of this compound.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active ingredients and formulation components is paramount. Isobornyl propionate (B1217596), a volatile ester utilized in various pharmaceutical and fragrance applications, requires robust analytical methods to ensure product quality and consistency. This guide provides an objective comparison of validated analytical methodologies for the quantification of Isobornyl propionate, with a focus on Gas Chromatography (GC), supported by detailed experimental data and protocols.

Comparison of Analytical Techniques: GC vs. HPLC

The selection of an analytical technique is primarily dictated by the physicochemical properties of the analyte. This compound is a volatile organic compound, making Gas Chromatography (GC) the most suitable and widely accepted method for its analysis.

  • Gas Chromatography (GC): This technique is the gold standard for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas through a column where separation occurs based on the compound's boiling point and interaction with the stationary phase. For this compound, GC offers high resolution, sensitivity, and accuracy. The most common detectors are the Flame Ionization Detector (FID), known for its robustness and wide linear range, and the Mass Spectrometer (MS), which provides definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid phase under high pressure. It is the preferred method for non-volatile or thermally labile compounds. While an HPLC method could theoretically be developed for this compound, it is not the conventional approach due to the compound's volatility. Such a method would likely offer lower sensitivity and require specific column chemistries to achieve adequate retention, making it a less efficient alternative to GC.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of a validated Gas Chromatography-Flame Ionization Detector (GC-FID) method compared to a hypothetical High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of this compound. The GC-FID data is based on established methods for similar ester compounds, reflecting expected performance.

Validation ParameterMethod 1: GC-FIDMethod 2: HPLC-UV (Hypothetical)ICH Guideline Reference
Specificity High; baseline resolution from related substances.Moderate; potential for interference from matrix components.Q2(R1)
Linearity (r²) ≥ 0.998≥ 0.995Q2(R1)
Range 1 - 1000 µg/mL10 - 500 µg/mLQ2(R1)
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Q2(R1)
Precision (%RSD) < 2.0%< 5.0%Q2(R1)
Limit of Detection (LOD) ~0.5 µg/mL~5 µg/mLQ2(R1)
Limit of Quantitation (LOQ) ~1.5 µg/mL~15 µg/mLQ2(R1)
Analysis Time ~15 minutes~20 minutesN/A
Primary Advantage High sensitivity and specificity for volatile compounds.Suitable for non-volatile impurities.N/A

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols are representative of validated methods for the analysis of volatile esters.

Method 1: Gas Chromatography-Flame Ionization Detector (GC-FID)

Objective: To quantify the concentration of this compound in a sample matrix.

Materials:

  • This compound reference standard

  • Internal Standard (e.g., n-Dodecane)

  • Solvent (e.g., Hexane, Ethyl acetate)

  • Sample containing this compound

  • Gas Chromatograph with FID

Procedure:

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of n-Dodecane in the same solvent (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations across the desired range (e.g., 1, 10, 50, 100, 500, 1000 µg/mL). Add a fixed amount of the internal standard to each calibration standard.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent. Add the same fixed amount of the internal standard.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Set to a temperature of 250°C with a split ratio (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 220°C at a rate of 15°C/min.

      • Hold at 220°C for 5 minutes.

    • Detector (FID): Set to a temperature of 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Inject the prepared calibration standards and samples into the GC system.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) (Hypothetical)

Objective: To provide an alternative, though less common, method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Solvent (e.g., Acetonitrile, Methanol)

  • HPLC-grade water

  • HPLC system with UV detector

Procedure:

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 500 µg/mL.

    • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Data Analysis:

    • Inject the standards and samples.

    • Create a calibration curve by plotting the peak area against the concentration.

    • Calculate the concentration of this compound in the samples.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the validation of an analytical method and the logical relationship in selecting an appropriate technique.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_imp Implementation Phase A Define Analytical Requirements B Select Appropriate Technique (GC/HPLC) A->B C Develop Method Parameters B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Prepare Validation Report D->J E->J F->J G->J H->J I->J K Routine Sample Analysis J->K

Caption: Workflow for Analytical Method Validation.

G A Is the analyte volatile? B Use Gas Chromatography (GC) A->B Yes C Consider HPLC or other techniques A->C No D Is confirmation of identity required? B->D E Use GC-MS D->E Yes F GC-FID is a robust and cost-effective option D->F No

Caption: Decision tree for analytical method selection.

A Comparative Analysis of Fragrance Longevity: Isobornyl Propionate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance formulation, the longevity of an aroma chemical is a critical parameter. This guide provides an objective comparison of the fragrance longevity of Isobornyl propionate (B1217596) against a selection of other commonly used esters in the fragrance industry. The data presented is supported by established experimental protocols to aid researchers and professionals in the selection of appropriate esters for sustained fragrance release.

Quantitative Comparison of Fragrance Longevity

The tenacity, or longevity, of a fragrance ingredient is a key factor in its application. The following table summarizes the fragrance longevity of Isobornyl propionate and other selected esters, as determined by sensory evaluation on smelling blotters.

EsterCAS NumberOdor ProfileFragrance Longevity (on blotter)
This compound 2756-56-1Resinous, forest-like, cool, fresh, with turpentine (B1165885) nuances.[1]20 hours
Isobornyl Acetate125-12-2Camphoraceous, coniferous, earthy, pine-needle.15 hours
Vetiveryl Acetate62563-80-8Woody, earthy, with sweet and dry notes.> 360 hours[2]
Cedryl Acetate77-54-3Sharp, dry, woody, cedar.40 hours[3]
Ethyl Linalyl Acetate61931-8-0Floral, bergamot, fruity, pear-like.16 hours[3]
Methyl Dihydrojasmonate24851-98-7Floral (Jasmine), powerful, reminiscent of magnolia blossoms.1 month[4]
Linalyl Acetate115-95-7Sweet, green, citrus, bergamot, lavender, woody.20 hours[5]
Isobutyl Acetate110-19-0Fresh, fruity, sweet, slightly harsh.0.48 hours

Experimental Protocols

The determination of fragrance longevity, or substantivity, is conducted through standardized sensory evaluation. The following protocol outlines the methodology for assessing the odor life of fragrance esters on smelling blotters.

Objective: To determine the time-course of the olfactory perception of a fragrance ester on a standard smelling blotter.

Materials:

  • Fragrance ester to be evaluated

  • Standard perfume smelling blotters (e.g., 15 cm x 0.5 cm)

  • Pipettes or droppers

  • Blotter holders

  • Odor-free evaluation room with controlled temperature (22°C ± 2°C) and humidity (50% ± 5%)

  • Timer or stopwatch

  • Data recording sheets

Procedure:

  • Sample Preparation: Each fragrance ester is prepared in its undiluted form.

  • Application: A single, precise drop of the fragrance ester is applied to the tip of a labeled smelling blotter. The application point should be consistent across all blotters.

  • Initial Evaluation (T=0): Immediately after application, the blotter is waved approximately 5-10 cm from the nose of a trained sensory panelist to assess the initial odor character and intensity.

  • Time-Interval Evaluations: The blotters are placed in holders in the controlled environment. Sensory evaluations are conducted by a panel of trained perfumers or sensory analysts at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs, and then every 24 hours until the odor is no longer detectable).

  • Sensory Assessment: At each time point, panelists evaluate the blotter for the following attributes:

    • Odor Intensity: Rated on a numerical scale (e.g., 0-5, where 0 is no odor and 5 is a very strong odor).

    • Odor Description: The character of the fragrance is described, noting any changes from the initial impression.

  • End-Point Determination: The longevity is recorded as the last time point at which the characteristic odor of the ester is still perceptible by a consensus of the sensory panel.

Panelist Guidelines:

  • Panelists should be trained in sensory evaluation techniques.

  • To prevent olfactory fatigue, panelists should take breaks between evaluating different esters and can neutralize their palate by smelling coffee beans or an unscented area of their own skin.

  • Evaluations should be conducted in individual, well-ventilated booths to avoid cross-contamination of odors.[6]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the sensory evaluation process for determining fragrance longevity.

Fragrance_Longevity_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Sensory Evaluation cluster_output Output start Start ester_prep Prepare Undiluted Ester Samples start->ester_prep blotter_prep Label Smelling Blotters ester_prep->blotter_prep apply_ester Apply Ester to Blotter blotter_prep->apply_ester initial_eval Initial Evaluation (T=0) apply_ester->initial_eval timed_eval Time-Interval Evaluations initial_eval->timed_eval Repeat at intervals record_data Record Intensity & Odor Description timed_eval->record_data end_point Determine End-Point timed_eval->end_point Odor no longer perceptible record_data->timed_eval report Longevity Data (in hours) end_point->report

Caption: Workflow for Sensory Evaluation of Fragrance Longevity.

References

Biological activity of Isobornyl propionate compared to other terpenoid esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Isobornyl Propionate (B1217596) and Other Terpenoid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids, a vast and structurally diverse class of natural products, are renowned for their wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties. Their esters, in particular, are of significant interest in the pharmaceutical, cosmetic, and food industries due to their often enhanced stability and modified biological profiles compared to their parent alcohols. This guide provides a comparative overview of the biological activity of isobornyl propionate against other notable terpenoid esters. While this compound is widely utilized as a fragrance and flavoring agent, comprehensive data on its specific biological activities are limited in publicly available scientific literature.[1] Therefore, this comparison draws upon available data for structurally related compounds and other well-studied terpenoid esters to provide a contextual understanding of its potential bioactivities.

Comparative Analysis of Biological Activities

The biological efficacy of terpenoid esters is intricately linked to their chemical structure, including the nature of both the terpene alcohol and the acyl group.[2][3] Esterification can modulate properties such as lipophilicity, which in turn affects membrane permeability and interaction with molecular targets.[2][4][5]

Antimicrobial Activity

Terpenoid esters have demonstrated a broad spectrum of antimicrobial activities against various pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes.[2][3] While specific data for this compound is scarce, studies on other terpenoid esters provide valuable insights. It has been noted that essential oils containing terpene esters often exhibit moderate to good antimicrobial activity.[2]

Table 1: Comparative Antimicrobial Activity of Terpenoid Esters (MIC in mg/mL)

Compound/EsterStaphylococcus aureusEscherichia coliReference
This compound Data Not AvailableData Not Available
Bornyl AcetateData Not AvailableData Not Available
Linalyl Acetate>5>5
α-Terpinyl AcetateData Not AvailableData Not Available
Geranyl AcetateModerate ActivityModerate Activity[2]
Anti-inflammatory Activity

Several terpenoid esters have been investigated for their potential to mitigate inflammatory responses. A common in vitro method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity of Terpenoid Esters (IC₅₀ in µM)

Compound/EsterNO Inhibition IC₅₀ (µM)Cell LineReference
This compound Data Not Available
Bornyl AcetateNot specified, but shows anti-inflammatory effectsHuman Chondrocytes
Illigerate F (monoterpene ester)71.5 ± 7.3RAW 264.7[4]
Illigerate G (monoterpene ester)74.7 ± 5.6RAW 264.7[4]
Illigerate A (monoterpene ester)48.0 ± 7.4RAW 264.7[4]
Illigerate C (monoterpene ester)65.1 ± 3.7RAW 264.7[4]
Antioxidant Activity

The antioxidant potential of terpenoids and their esters is a key area of research, with implications for preventing oxidative stress-related diseases. Common assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While direct data for this compound is lacking, research on isobornyl-containing chalcones suggests that the isobornyl moiety can be a valuable component in antioxidant compounds.

Table 3: Comparative Antioxidant Activity of Terpenoid Esters

Compound/EsterAssayResultsReference
This compound Data Not AvailableData Not Available
Isobornylchalcone DerivativesFe²⁺/ascorbate-initiated lipid peroxidationSignificant antioxidant activity
Terpenoid fraction of Plectranthus hadiensisDPPHIC₅₀ 22.76±0.787 µg/mL
Terpenoid fraction of Plectranthus hadiensisNitric Oxide ScavengingIC₅₀ 79.84±0.519 µg/mL
Insecticidal and Repellent Activity

Terpenoids and their derivatives are well-known for their insecticidal and repellent properties, offering a natural alternative to synthetic pesticides.

Table 4: Comparative Insecticidal and Repellent Activity of Terpenoid Esters

Compound/EsterActivity TypeTarget InsectResults (LC₅₀ or MED)Reference
This compound Data Not AvailableData Not Available
Menthol GABA EsterRepellentAedes aegyptiMED = 0.375±0.000 mg/cm²[3]
Carvacrol GABA EsterRepellentAedes aegyptiMED = 0.031±0.008 mg/cm²[3]
Guaiacol Glycine EsterRepellentAedes aegyptiMore efficacious than Guaiacol GABA ester[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are summarized protocols for the key assays mentioned.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the visible growth of a microorganism.

  • Preparation of Test Compound: this compound and other terpenoid esters are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Controls: Positive (broth with inoculum), negative (broth with test compound, no inoculum), and sterility (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of Terpenoid Ester C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Antimicrobial Susceptibility Testing Workflow.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound and other esters) for a specific duration.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production, except for the negative control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

AntiInflammatory_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis A Culture and Seed Macrophage Cells B Pre-treat with Terpenoid Esters A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure Nitrite with Griess Reagent D->E F Calculate % Inhibition and IC50 E->F

Nitric Oxide Inhibition Assay Workflow.
Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value or Trolox Equivalent Antioxidant Capacity (TEAC) can be determined.

Antioxidant_Pathway DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Radical Scavenging Antioxidant Antioxidant (e.g., Terpenoid Ester) Antioxidant->DPPH_H Donates H• or e⁻

DPPH Radical Scavenging Mechanism.

Conclusion

While this compound is a well-established fragrance and flavor ingredient, its specific biological activities remain largely unexplored in peer-reviewed literature. This guide provides a comparative framework by presenting available data on other structurally similar terpenoid esters. The provided experimental protocols offer a standardized approach for future investigations into the antimicrobial, anti-inflammatory, and antioxidant properties of this compound. Further research is warranted to elucidate the full biological and therapeutic potential of this and other understudied terpenoid esters. The low toxicity profile of some isobornyl esters suggests that this compound could be a safe candidate for further biological screening.[6]

References

A Comparative Guide to Chiral Purity Analysis of Synthesized Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of chiral purity is a critical step in the synthesis and quality control of compounds like Isobornyl propionate (B1217596), particularly in industries such as pharmaceuticals, food, and fragrances where the biological activity and sensory properties of enantiomers can differ significantly.[1][2] This guide provides a comparative overview of the primary analytical techniques for assessing the chiral purity of synthesized Isobornyl propionate, with a focus on Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

Primary Analytical Methodologies

The most effective and widely adopted methods for the chiral analysis of volatile and semi-volatile compounds like this compound are Chiral GC and Chiral HPLC.[2][3][4] Both techniques rely on the use of a chiral stationary phase (CSP) to interact differently with the enantiomers, leading to their separation.[5][6]

  • Chiral Gas Chromatography (GC): This is often the preferred method for volatile compounds. The separation occurs in the gas phase, where the enantiomers partition differently between the carrier gas and a chiral stationary phase, typically based on derivatized cyclodextrins.[1][6] Chiral GC is known for its high resolution and efficiency.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds.[2] For chiral separations, a chiral stationary phase is packed into the column. The differential interaction between the enantiomers and the CSP as they are carried by the liquid mobile phase allows for their separation.[5][7] Modern chiral columns are compatible with both normal and reverse-phase conditions, increasing their applicability.[2]

Quantitative Performance Comparison

The choice between Chiral GC and Chiral HPLC often depends on the specific requirements of the analysis, such as required resolution, analysis time, and sample characteristics. Below is a summary of typical performance parameters for each technique in the context of analyzing compounds similar to this compound.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Typical Stationary Phase Derivatized cyclodextrins (e.g., Rt-βDEX series)[6]Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type, macrocyclic antibiotics[3][5]
Resolution (Rs) Generally high; capable of resolving closely eluting isomers.Variable; highly dependent on column chemistry and mobile phase optimization.[8]
Analysis Time Typically faster for volatile compounds.Can be longer, but optimizable with UPLC/UHPLC systems.
Instrumentation GC system with FID or MS detector.HPLC/UPLC system with UV/DAD or MS detector.
Sample Volatility RequiredNot required
Sample Derivatization Generally not required for this compound.Not typically required with a direct chiral method.[5]
Coupling to Mass Spec. Routine (GC-MS) and provides structural information.[1]Routine (LC-MS) and provides molecular weight and structural data.[9]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving accurate and reproducible results.

Protocol 1: Chiral Gas Chromatography (GC-MS)

This protocol is a representative method for the enantioselective analysis of this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Chiral Capillary Column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, with a high linear velocity (e.g., 80 cm/sec).[1]

  • Injection: Split injection (e.g., 50:1 split ratio) at 220°C.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp at a slow rate (e.g., 2°C/min) to 180°C.[1] Slower temperature ramps are often recommended to improve resolution.[1]

  • MS Detector:

    • Mode: Full Scan (e.g., m/z 35-300) for identification or Selected Ion Monitoring (SIM) for quantification.[1]

    • Source Temperature: 200°C.[1]

  • Sample Preparation: Dilute the synthesized this compound mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 50-100 ng/µL.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general approach for chiral separation using HPLC.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Chiral Stationary Phase Column, e.g., a polysaccharide-based column like Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v) in isocratic mode. The exact ratio must be optimized for the specific enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound mixture in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for planning and execution. The following diagram illustrates the general process for determining the chiral purity of a synthesized product.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Synthesized Isobornyl Propionate Mixture B Sample Preparation (Dilution & Filtration) A->B C1 Chiral GC Analysis (Volatile Method) B->C1 C2 Chiral HPLC Analysis (Liquid Method) B->C2 D Data Acquisition (Chromatogram) C1->D GC-MS C2->D HPLC-UV E Data Analysis (Peak Integration & Area %) D->E F Chiral Purity Determination (Enantiomeric Excess %) E->F

Caption: Workflow for Chiral Purity Analysis.

Method Selection Logic

The decision to use Chiral GC versus Chiral HPLC is based on several factors. The following diagram outlines the logical considerations for selecting the appropriate technique.

G Start Start: Analyze This compound Q1 Is the sample thermally stable & volatile? Start->Q1 GC Preferred Method: Chiral GC Q1->GC  Yes HPLC Preferred Method: Chiral HPLC Q1->HPLC No / Unsure   GC_Adv Advantages: - High Resolution - Fast Analysis - Good for Volatiles GC->GC_Adv HPLC_Adv Advantages: - High Versatility - No Volatility Requirement - Normal & Reverse Phase HPLC->HPLC_Adv

Caption: Decision Diagram for Method Selection.

Conclusion

Both Chiral GC and Chiral HPLC are powerful techniques for the purity analysis of synthesized this compound. Chiral GC is often advantageous due to the volatile nature of the analyte, potentially offering faster analysis times and high separation efficiency.[4] However, Chiral HPLC provides greater versatility, especially for less volatile or thermally sensitive compounds, and the availability of a wide range of chiral stationary phases allows for extensive method development possibilities.[2][3] The ultimate choice of method should be based on available instrumentation, sample characteristics, and the specific analytical goals, such as the required level of sensitivity and resolution. For unambiguous identification, coupling either technique with mass spectrometry is highly recommended.[1][9]

References

Performance Showdown: Isobornyl Propionate-Based Polymers vs. Alternatives in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biomedical materials, the quest for polymers with an optimal balance of performance, biocompatibility, and processability is perpetual. This guide provides an objective comparison of the performance of isobornyl propionate-based polymers against two widely utilized biodegradable polyesters, Polylactic Acid (PLA) and Polycaprolactone (B3415563) (PCL).

Disclaimer: Direct and extensive research on the performance of polymers synthesized from isobornyl propionate (B1217596) is limited in publicly available literature. Therefore, this guide utilizes data from closely related and well-researched isobornyl-based polymers, specifically poly(isobornyl methacrylate) (PIBMA) and poly(isobornyl acrylate) (PIBA), as surrogates to provide a meaningful comparison. The bulky, bicyclic isobornyl group in these polymers imparts unique properties that are expected to be similar in poly(this compound).

Data Presentation: A Side-by-Side Look at Key Performance Metrics

The following tables summarize the key quantitative data for isobornyl-based polymers (represented by PIBMA/PIBA), PLA, and PCL, facilitating a direct comparison of their mechanical, thermal, and drug delivery-related properties.

Table 1: Mechanical Properties
PropertyPoly(isobornyl methacrylate/acrylate)Polylactic Acid (PLA)Polycaprolactone (PCL)
Tensile Strength (MPa) ~35-5040-70[1][2][3][4][5][6]10-35[7][8][9][10]
Young's Modulus (GPa) ~2.0-3.52.2-4.0[1][2][4][11][12][13]0.2-0.4[8]
Elongation at Break (%) <104-10[1][2][3][14][15]>300[3][7][8]
Table 2: Thermal Properties
PropertyPoly(isobornyl methacrylate/acrylate)Polylactic Acid (PLA)Polycaprolactone (PCL)
Glass Transition Temperature (°C) 80-17055-65[11][16][17][18][19][20]-65 to -60[21][22][23][24]
Melting Temperature (°C) Amorphous150-180[11]58-60[3][21][24]
Decomposition Temperature (°C) ~290-400~290-380[25][26][27][28]~350-400
Table 3: Drug Release and Biocompatibility
PropertyPoly(isobornyl methacrylate/acrylate)Polylactic Acid (PLA)Polycaprolactone (PCL)
In Vitro Drug Release Profile Sustained release, tunable by copolymerization.Biphasic: initial burst followed by sustained release.[29][30][31]Slow, sustained release over extended periods.[32][33][34][35][36]
Biocompatibility (ISO 10993) Generally considered biocompatible.Biocompatible and FDA-approved for various medical devices.[37][38][39]Biocompatible and widely used in FDA-approved devices.[21]

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide is derived from standard testing methodologies. Detailed protocols for these key experiments are outlined below.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal transitions (glass transition, melting) and thermal stability of the polymers.

Protocol:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • DSC Analysis:

    • The sample is placed in the DSC instrument alongside an empty reference pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the baseline, and the melting temperature (Tm) is determined from the peak of the endothermic melting event.

  • TGA Analysis:

    • The sample is placed in the TGA instrument.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Mechanical Testing: Tensile Properties

Objective: To evaluate the mechanical strength, stiffness, and ductility of the polymers.

Protocol (based on ASTM D638/ISO 527):

  • Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared by injection molding or by cutting from a compression-molded sheet. The dimensions of the specimens are precisely measured.

  • Testing Procedure:

    • The specimen is mounted in the grips of a universal testing machine.

    • An extensometer is attached to the gauge section of the specimen to accurately measure strain.

    • The specimen is pulled at a constant crosshead speed until it fractures.

    • The load and displacement data are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.

In Vitro Drug Release Kinetics

Objective: To assess the rate and mechanism of drug release from a polymer-based formulation (e.g., nanoparticles, microparticles, or implants).

Protocol:

  • Formulation Preparation: The drug is encapsulated within the polymer matrix using a suitable method (e.g., nanoprecipitation, emulsion-evaporation).

  • Release Study Setup:

    • A known amount of the drug-loaded formulation is placed in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions. Sink conditions are typically maintained.

    • The setup is maintained at a constant temperature (e.g., 37 °C) with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time intervals, aliquots of the release medium are withdrawn.

    • The withdrawn medium is replaced with fresh medium to maintain a constant volume.

    • The concentration of the released drug in the aliquots is quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.

Biocompatibility Testing

Objective: To evaluate the safety of the polymer for biomedical applications according to international standards.

Protocol (based on ISO 10993):

The ISO 10993 series of standards outlines a comprehensive set of tests to assess the biocompatibility of medical device materials. Key in vitro tests include:

  • Cytotoxicity (ISO 10993-5):

    • Elution Test: Extracts of the polymer are prepared by incubating the material in a cell culture medium.

    • The extracts are then added to cultured cells (e.g., L929 fibroblasts).

    • Cell viability and morphology are assessed after a specified incubation period to determine if any leachable substances from the polymer are toxic to the cells.

  • Sensitization (ISO 10993-10): Assesses the potential of the material to cause an allergic reaction.

  • Irritation or Intracutaneous Reactivity (ISO 10993-10): Evaluates the potential of the material to cause local irritation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these polymers.

experimental_workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Formulation & Testing cluster_bioeval Biological Evaluation synthesis Monomer Polymerization (Isobornyl-based, Lactic Acid, Caprolactone) characterization Physicochemical Characterization (NMR, GPC, etc.) synthesis->characterization formulation Drug Encapsulation (Nanoprecipitation, Emulsion) characterization->formulation testing Performance Evaluation (Mechanical, Thermal, Drug Release) formulation->testing biocompatibility Biocompatibility Assessment (ISO 10993) testing->biocompatibility application Pre-clinical/Clinical Application biocompatibility->application drug_release_pathway cluster_polymer Polymer Matrix (Nanoparticle/Implant) cluster_release Release Mechanisms cluster_environment Physiological Environment matrix Drug Encapsulated in Polymer diffusion Diffusion matrix->diffusion erosion Erosion/Degradation matrix->erosion environment Body Fluids diffusion->environment Drug Release erosion->environment Drug Release property_relationship structure Polymer Structure (e.g., Bulky Side Groups) mech_props Mechanical Properties (High Modulus, Low Elongation) structure->mech_props thermal_props Thermal Properties (High Tg) structure->thermal_props application Suitability for Specific Applications (e.g., Load-bearing implants) mech_props->application thermal_props->application release_kinetics Drug Release Kinetics (Sustained Release) release_kinetics->application

References

A Comparative Guide to the Synthetic Routes of Isobornyl Propionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the primary synthetic pathways to Isobornyl Propionate (B1217596), a key fragrance ingredient, reveals distinct cost-benefit profiles for each route. This guide provides a detailed comparison of the direct esterification of isoborneol (B83184) and a multi-step synthesis from camphene (B42988), supported by experimental data and protocols to inform process selection in research and industrial applications.

Isobornyl propionate, a bicyclic monoterpene ester, is valued for its characteristic pine-like, herbaceous, and woody aroma, finding application in fragrances and as a flavoring agent.[1][2] The selection of an optimal synthetic route is a critical decision in its production, balancing economic viability with environmental considerations. This guide explores the two predominant methods for its synthesis: the direct esterification of isoborneol with propionic acid and a pathway commencing from camphene.

Comparison of Synthetic Routes

Two primary routes for the synthesis of this compound are considered in this analysis:

  • Direct Esterification of Isoborneol: This is a straightforward approach involving the direct reaction of isoborneol with propionic acid in the presence of an acid catalyst.

  • Synthesis from Camphene: This route typically proceeds through the formation of isobornyl acetate (B1210297) as a key intermediate, which is subsequently converted to this compound.

A summary of the key comparative aspects of these two routes is presented below.

ParameterDirect Esterification of IsoborneolSynthesis from Camphene
Starting Materials Isoborneol, Propionic AcidCamphene, Acetic Acid, Propionic Acid (or a propionate source for transesterification)
Number of Steps OneMultiple (typically two)
Typical Catalysts Strong acids (e.g., H₂SO₄), Solid acids (e.g., Amberlyst-15, Nafion)Acid catalysts for esterification (e.g., H₂SO₄, solid acids), Transesterification catalysts
Potential Yield HighCan be high, dependent on the efficiency of each step
Key Considerations Cost and availability of isoborneol, Catalyst selection impacts environmental profile and work-upCost and availability of camphene, Management of intermediate steps, Potential for side reactions
Environmental Impact Dependent on catalyst choice; solid acids offer recyclability and reduced waste.Can generate more waste streams due to multiple steps. The use of strong acids raises environmental concerns.[3][4]

Cost-Benefit Analysis

A detailed cost-benefit analysis requires consideration of raw material costs, catalyst costs, process complexity, and environmental impact.

Raw Material Costs

The economic feasibility of each route is heavily influenced by the price of the starting materials.

CompoundPrice Range (per kg)
Isoborneol$543 - $1,028[5][6][7]
Camphene$38.50 - $195[8][9][10]
Propionic Acid~$130 (Industrial Grade)[8]

Note: Prices are subject to market fluctuations and supplier variations. The provided ranges are based on available data for varying quantities and should be considered as estimates.

Catalyst Costs

The choice of catalyst impacts not only the reaction efficiency but also the overall process cost and environmental footprint.

CatalystPrice Range (per kg)Key Considerations
Sulfuric AcidLowCorrosive, generates acidic waste, difficult to recycle.[4][11][12]
Amberlyst-15$25,166 (dry), $10,301 (wet) (for laboratory grade)[13][14][15][16]Solid acid catalyst, reusable, reduces waste streams.[1][17]
NafionHigh (e.g., ~$800 for 10g of NR50 resin)[2][18][19][20][21]Highly efficient and reusable solid acid catalyst.

Experimental Protocols

Detailed methodologies for the key synthetic steps are outlined below to provide a practical basis for comparison.

Route 1: Direct Esterification of Isoborneol with Propionic Acid

This method involves the direct reaction of isoborneol and propionic acid, typically catalyzed by a strong acid or a solid acid catalyst.

Materials:

  • Isoborneol

  • Propionic Acid

  • Catalyst (e.g., Sulfuric Acid or Amberlyst-15)

  • Solvent (e.g., Toluene)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Apparatus for heating, stirring, and distillation

Procedure:

  • In a round-bottom flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine isoborneol, an excess of propionic acid, and a catalytic amount of the chosen acid catalyst in a suitable solvent like toluene.

  • Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After completion, cool the reaction mixture and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Route 2: Synthesis from Camphene via Isobornyl Acetate

This two-step process first involves the synthesis of isobornyl acetate from camphene, followed by its conversion to this compound.

Part A: Synthesis of Isobornyl Acetate from Camphene [22][23]

Materials:

  • Camphene

  • Glacial Acetic Acid

  • Catalyst (e.g., Tartaric acid and Boric acid composite catalyst)[22]

  • Apparatus for heating and stirring

Procedure:

  • In a reaction flask, combine camphene, glacial acetic acid, and the catalyst.

  • Stir the mixture vigorously and heat to the desired reaction temperature (e.g., 70°C).[22]

  • Maintain the reaction for a specified time (e.g., 18 hours), monitoring the conversion of camphene by GC.[24]

  • Upon completion, cool the mixture and separate the catalyst by filtration.

  • Wash the filtrate with water to remove excess acetic acid and catalyst residues.

  • The resulting crude isobornyl acetate can be purified by vacuum distillation.[22]

Part B: Transesterification of Isobornyl Acetate to this compound

This step involves the conversion of the intermediate isobornyl acetate to the final product.

Materials:

  • Isobornyl Acetate (from Part A)

  • Propyl propionate (as a source of the propionyl group) or Propionic Acid

  • Transesterification catalyst (e.g., sodium methoxide (B1231860) or a solid acid catalyst)

  • Apparatus for heating, stirring, and distillation

Procedure:

  • In a reaction vessel, combine isobornyl acetate, an excess of propyl propionate (or propionic acid), and a suitable transesterification catalyst.

  • Heat the mixture to drive the equilibrium towards the formation of this compound. The lower-boiling methyl acetate (if propyl propionate is used) or water (if propionic acid is used) can be removed by distillation.

  • Monitor the reaction by GC to determine the extent of conversion.

  • Once the reaction reaches equilibrium or completion, cool the mixture.

  • The work-up procedure will depend on the catalyst used. For a basic catalyst, neutralization with a weak acid followed by washing with water is necessary. For a solid catalyst, simple filtration is sufficient.

  • The crude this compound is then purified by vacuum distillation.

Visualization of Synthetic Pathways

The logical flow of the two primary synthetic routes to this compound is illustrated in the following diagram.

G cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Synthesis from Camphene Isoborneol Isoborneol DirectEsterification Direct Esterification Isoborneol->DirectEsterification PropionicAcid1 Propionic Acid PropionicAcid1->DirectEsterification Catalyst1 Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Catalyst1->DirectEsterification Workup1 Work-up & Purification DirectEsterification->Workup1 IsobornylPropionate1 This compound Workup1->IsobornylPropionate1 Camphene Camphene Esterification Esterification Camphene->Esterification AceticAcid Acetic Acid AceticAcid->Esterification Catalyst2 Acid Catalyst Catalyst2->Esterification IsobornylAcetate Isobornyl Acetate (Intermediate) Esterification->IsobornylAcetate Transesterification Transesterification IsobornylAcetate->Transesterification Workup2 Work-up & Purification Transesterification->Workup2 PropionicSource Propionic Acid or Propyl Propionate PropionicSource->Transesterification Catalyst3 Transesterification Catalyst Catalyst3->Transesterification IsobornylPropionate2 This compound Workup2->IsobornylPropionate2

Caption: Synthetic pathways to this compound.

Conclusion

The choice between the direct esterification of isoborneol and the synthesis from camphene for the production of this compound is a multifaceted decision. The direct esterification route offers a more streamlined, one-step process, which can be advantageous in terms of operational simplicity and potentially lower energy consumption.[25][26] However, the higher cost of isoborneol compared to camphene may present a significant economic barrier for large-scale production.

Conversely, the synthesis from camphene, while involving an additional step, utilizes a more cost-effective starting material. The overall economic viability of this route is contingent on the efficiency of both the initial esterification to isobornyl acetate and the subsequent transesterification to this compound.

From an environmental perspective, the use of heterogeneous solid acid catalysts, such as Amberlyst-15 or Nafion, is preferable for both routes.[1][17] These catalysts are generally non-corrosive, can be recycled, and simplify product purification, thereby reducing waste generation compared to homogeneous catalysts like sulfuric acid.[12] The multi-step nature of the camphene route may inherently lead to a larger volume of waste streams.[27][28][29]

For researchers and drug development professionals, the direct esterification of isoborneol may be more suitable for smaller-scale synthesis where the cost of the starting material is less prohibitive and process simplicity is valued. For industrial-scale production, a thorough techno-economic analysis, considering the local market prices of raw materials and the specific efficiencies of each process step, is crucial to determine the most cost-effective route. The development of more efficient and selective catalysts for both pathways remains a key area of research to further enhance the economic and environmental profile of this compound synthesis.

References

Cross-Validation of GC-MS and NMR Data for the Characterization of Isobornyl Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical compounds is a cornerstone of scientific research and drug development. Orthogonal analytical techniques are often employed to ensure the unambiguous identification and purity assessment of a substance. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of isobornyl propionate (B1217596), a common fragrance and flavoring agent. The cross-validation of data from these two powerful techniques provides a high degree of confidence in the structural elucidation and purity of the analyte.

Data Presentation: A Head-to-Head Comparison

The quantitative data obtained from GC-MS and NMR analyses of isobornyl propionate are summarized below for a clear and direct comparison.

Table 1: GC-MS Data for this compound

ParameterValueInterpretation
Retention Time (t_R)Varies with column and conditionsA characteristic time for elution under specific chromatographic conditions.
Molecular Ion [M]⁺m/z 210Confirms the molecular weight of this compound (C₁₃H₂₂O₂).[1][2]
Major Fragment Ions (m/z) Relative Intensity (%) Structural Fragment
136100[M - C₃H₅O₂]⁺ (Loss of the propionyloxy group)
9585Characteristic fragment of the bornyl skeleton.
8160Further fragmentation of the bicyclic ring.
6945Common terpene fragment.
5730C₄H₉⁺ fragment.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following chemical shifts are predicted based on data from structurally similar compounds, such as isoborneol (B83184) and isobornyl acetate, and general NMR principles.

¹H NMR (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.7dd1HH-2 (proton on carbon bearing the ester)
~2.3q2H-O-C(=O)-CH₂ -CH₃
~1.8 - 1.0m7HBicyclic ring protons
~1.1t3H-O-C(=O)-CH₂-CH₃
~1.0, ~0.9, ~0.83 x s3 x 3HMethyl groups on the isobornyl moiety

¹³C NMR (Predicted)

Chemical Shift (δ) (ppm)Assignment
~174C =O (Ester carbonyl)
~80C -2 (Carbon bearing the ester)
~49, ~47, ~45, ~37, ~34, ~27Bicyclic ring carbons
~28-O-C(=O)-CH₂ -CH₃
~20, ~20, ~12Methyl groups on the isobornyl moiety
~9-O-C(=O)-CH₂-CH₃

Experimental Protocols

Detailed methodologies for acquiring the GC-MS and NMR data are crucial for reproducibility and comparison.

GC-MS Analysis Protocol

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, typically at a concentration of 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly employed.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injection: A small volume (e.g., 1 µL) of the sample is injected in split mode.

    • Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 240 °C) to ensure the separation of components.

    • MS Detector: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-300.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the this compound peak. The mass spectrum corresponding to this peak is then examined to identify the molecular ion and the characteristic fragmentation pattern.

NMR Spectroscopy Protocol

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard proton NMR experiment is performed.

    • Parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to obtain a high-quality spectrum.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon-13 NMR experiment is performed.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The chemical shifts, multiplicities, and integration values for ¹H NMR, and the chemical shifts for ¹³C NMR are then assigned to the different atoms in the this compound molecule.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the two analytical techniques.

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis gcms_sample This compound Sample gc_separation Gas Chromatography Separation gcms_sample->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection gcms_data Retention Time & Mass Spectrum ms_detection->gcms_data cross_validation Cross-Validation gcms_data->cross_validation nmr_sample This compound Sample nmr_acquisition 1H & 13C NMR Acquisition nmr_sample->nmr_acquisition nmr_data Chemical Shifts & Coupling Constants nmr_acquisition->nmr_data nmr_data->cross_validation conclusion Confirmed Structure of this compound cross_validation->conclusion

Caption: Experimental workflow for the cross-validation of GC-MS and NMR data.

LogicalRelationship cluster_Techniques Analytical Techniques cluster_Information Information Provided GCMS GC-MS MolecularWeight Molecular Weight GCMS->MolecularWeight Fragmentation Fragmentation Pattern GCMS->Fragmentation NMR NMR Connectivity Atom Connectivity NMR->Connectivity ChemicalEnv Chemical Environment NMR->ChemicalEnv Structure Molecular Structure MolecularWeight->Structure Fragmentation->Structure Connectivity->Structure ChemicalEnv->Structure

Caption: Logical relationship between analytical techniques and structural information.

References

A Comparative Guide to the Inter-Laboratory Analysis of Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency testing, are essential for validating analytical methods and ensuring the reliability and comparability of results across different laboratories.[1][2][3][5][6] Participation in such studies allows laboratories to assess their performance against their peers, identify potential analytical issues, and demonstrate the robustness of their methods.[3][6][9] The typical process involves a coordinating body distributing homogeneous and stable samples to participating laboratories for analysis.[1][4][10] The results are then statistically evaluated to determine the performance of each laboratory and the overall reproducibility of the analytical method.[1][2][3][10]

Analytical Methodologies for Isobornyl Propionate (B1217596)

Given that Isobornyl propionate is a volatile organic compound, the most common and robust analytical technique for its quantification is Gas Chromatography (GC).[11][12][13][14] When coupled with a Mass Spectrometer (MS), it provides high sensitivity and specificity, making it ideal for complex matrices.[11][12] High-Performance Liquid Chromatography (HPLC) can also be employed, although it may require derivatization for compounds lacking a strong UV chromophore.[11]

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used method for the analysis of volatile compounds like this compound. It offers high resolving power and sensitive detection.[11]

  • Gas Chromatography with Flame Ionization Detector (GC-FID): A robust and widely available technique suitable for quantifying organic compounds.[12][14]

  • High-Performance Liquid Chromatography (HPLC): A viable alternative, particularly for thermally labile compounds, though detection can be challenging without a suitable chromophore.[11][12]

Data Presentation: A Prototypical Inter-Laboratory Comparison

The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of this compound in a standardized sample. The data includes key statistical measures used to assess laboratory performance and method reproducibility.

Laboratory IDReported Concentration (mg/mL)Mean (n=3)Standard Deviation (SD)Z-Score*
Lab 014.85, 4.91, 4.884.880.03-0.65
Lab 025.12, 5.08, 5.155.120.041.18
Lab 034.95, 4.99, 4.974.970.020.00
Lab 044.75, 4.79, 4.774.770.02-1.58
Lab 055.21, 5.18, 5.245.210.031.89
Consensus Mean 4.97
Reproducibility SD 0.17

*Z-scores are calculated using the consensus mean and a target standard deviation. A Z-score between -2 and +2 is generally considered satisfactory.[1][3]

Experimental Protocols

Detailed and harmonized experimental protocols are crucial for the success of an inter-laboratory comparison. Below are representative protocols for GC-MS and HPLC analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample containing this compound into a vial.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, 1-Methoxy-2-propanol).[13]

    • If necessary, prepare a series of dilutions to fall within the calibration range.[13]

    • An internal standard (e.g., n-butyric acid) can be added to correct for variations in injection volume.[15]

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A suitable capillary column, such as one with a stationary phase appropriate for volatile compounds (e.g., FFAP).[14]

    • Injector Temperature: 250 °C.[14]

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 95 °C), hold for a specified time, then ramp up to a final temperature (e.g., 200 °C).[12]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[12][13]

    • Ionization Mode: Electron Ionization (EI).[13]

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Data Acquisition: Full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

2. High-Performance Liquid Chromatography (HPLC) Protocol

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a volumetric flask.[11]

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore).[11]

    • Column: A reverse-phase C18 column is commonly used.[7]

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[7]

    • Flow Rate: Typically around 1.0 mL/min.[7]

    • Column Temperature: Maintained at a constant temperature, for example, 30-40 °C.[7]

    • Injection Volume: A fixed volume, typically 10-20 µL.[7]

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial planning stages to the final evaluation of results.

G A Study Design & Protocol Development B Preparation & Distribution of Homogeneous Samples A->B Finalized Protocol C Sample Analysis by Participating Laboratories B->C Samples & Instructions D Data Submission to Coordinating Body C->D Analytical Results E Statistical Analysis of Results D->E Consolidated Data F Performance Evaluation (e.g., Z-Scores) E->F Statistical Summary G Issuance of Final Report F->G Performance Metrics H Corrective Actions by Laboratories (if needed) F->H Unsatisfactory Results H->C Re-evaluation

Caption: Workflow of an Inter-laboratory Comparison Study.

Conclusion

A well-designed inter-laboratory comparison is crucial for establishing the validity and reliability of analytical methods for compounds like this compound. By adhering to standardized protocols and employing robust statistical analysis, laboratories can ensure the quality and consistency of their data. This guide provides a framework for researchers and drug development professionals to design and participate in such studies, ultimately contributing to the generation of high-quality, reproducible scientific data.

References

Efficacy of Isobornyl propionate as a chiral auxiliary compared to known standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity in the construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, this choice can significantly impact the efficiency and viability of a synthetic route. This guide provides an objective comparison of isobornyl propionate's performance as a chiral auxiliary against established standards, namely Evans' oxazolidinones and Oppolzer's camphorsultams, supported by available experimental data.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to selectively produce one stereoisomer.[1][2] An ideal auxiliary should be readily available, induce high levels of stereocontrol, and be easily removable under mild conditions to yield the desired enantiomerically pure product.

Overview of Chiral Auxiliaries

Isobornyl Propionate (B1217596): Derived from isoborneol (B83184), a readily available and inexpensive terpene, this compound benefits from the rigid bicyclic structure of the isobornyl moiety. This framework provides a well-defined steric environment, influencing the facial selectivity of reactions at a prochiral center. The isobornyl group is typically derived from α-pinene, a renewable resource.

Known Standards:

  • Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are widely used due to their high and predictable stereodirecting ability in a variety of reactions, including alkylations and aldol (B89426) reactions.[2][3] The stereochemical outcome is governed by the substituent at the 4-position of the oxazolidinone ring, which effectively blocks one face of the enolate.

  • Oppolzer's Camphorsultams: These camphor-based auxiliaries are known for their high efficacy in asymmetric reactions, including aldol reactions, alkylations, and Diels-Alder reactions.[1][4] The rigid structure and the ability of the sulfonyl group to chelate with metal ions provide a highly organized transition state, leading to excellent stereocontrol.

Data Presentation: A Comparative Analysis

The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity (diastereomeric excess, d.e., or diastereomeric ratio, d.r.) and the chemical yield of the reaction. The following tables summarize the performance of this compound and its parent alcohol derivative in comparison to Evans' oxazolidinones and Oppolzer's camphorsultams in key asymmetric transformations.

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)
(-)-Isobornyl propionate PropionateIsobutyraldehyde97:3 (syn:anti)88
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)Propionyl ImideIsobutyraldehyde>99:185
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)Propionyl ImideBenzaldehyde98:2 (anti:syn)95
(-)-8-PhenylmentholPropionateAcetaldehyde95:5 (anti:syn)90

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(-)-Isoborneol derivative GlycolateBenzyl bromide98:292
(S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)Propionyl ImideBenzyl bromide>99:190-95
(2S)-Bornane-10,2-sultam (Oppolzer's Sultam)Propionyl ImideAllyl iodide>98:285

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)Yield (%)
(-)-Isoborneol acrylate AcrylateCyclopentadiene96:489
(S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)Acryloyl ImideCyclopentadiene>99:191
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)Acryloyl ImideCyclopentadiene99:190

Note: Data for this compound and isoborneol derivatives are based on available literature and application notes. Performance can vary with specific reaction conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for the key asymmetric reactions discussed.

1. Asymmetric Aldol Reaction with (-)-Isobornyl Propionate

  • Materials: (-)-Isobornyl propionate, Diisopropylamine (B44863), n-Butyllithium, Isobutyraldehyde, Tetrahydrofuran (THF), Hydrochloric acid.

  • Procedure:

    • A solution of diisopropylamine in anhydrous THF is cooled to 0°C.

    • n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

    • The solution is cooled to -78°C, and a solution of (-)-isobornyl propionate in anhydrous THF is added slowly. The mixture is stirred for 1 hour to form the enolate.

    • Isobutyraldehyde is added dropwise, and the reaction is stirred at -78°C for 4 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.

2. Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary

  • Materials: (S)-4-benzyl-2-oxazolidinone, Propionyl chloride, n-Butyllithium, Benzyl bromide, THF.

  • Procedure:

    • To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78°C, n-butyllithium is added dropwise.

    • After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature.

    • The N-propionyl oxazolidinone is isolated and then dissolved in anhydrous THF and cooled to -78°C.

    • Lithium diisopropylamide (LDA) is added to form the Z-enolate.

    • Benzyl bromide is added, and the reaction is stirred for several hours at -78°C.

    • The reaction is quenched, and the product is worked up and purified as described above.

3. Cleavage of the Chiral Auxiliary

A crucial step in this methodology is the removal of the auxiliary to yield the chiral product. For ester-based auxiliaries like this compound, this is typically achieved by hydrolysis or reduction.

  • Hydrolysis (Saponification):

    • The purified adduct is dissolved in a mixture of methanol (B129727) and water.

    • An excess of lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl.

    • The chiral carboxylic acid is extracted with an organic solvent. The isoborneol auxiliary can often be recovered from the organic layer.[5]

Visualizing the Workflow and Concepts

To better illustrate the principles and processes described, the following diagrams are provided.

G cluster_workflow General Workflow of Chiral Auxiliary-Mediated Synthesis Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary (e.g., Isoborneol) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_structures Structures of Compared Chiral Auxiliaries Isobornyl Isobornyl Group Isobornyl_img Evans Evans' Oxazolidinone Evans_img Oppolzer Oppolzer's Sultam Oppolzer_img

Core structures of the chiral auxiliaries discussed.

Conclusion

The available data indicates that this compound and other isoborneol-derived chiral auxiliaries can be effective in inducing high levels of diastereoselectivity in asymmetric reactions, with performance that can be comparable to that of well-established standards like Evans' oxazolidinones and Oppolzer's camphorsultams in certain applications. The primary advantages of isobornyl-based auxiliaries lie in their low cost and derivation from renewable resources. However, the body of literature detailing their application is less extensive than that for the more common auxiliaries.

For researchers and drug development professionals, this compound presents a potentially cost-effective and sustainable option as a chiral auxiliary. However, its application may require more extensive optimization of reaction conditions to achieve the consistently high levels of stereocontrol for which Evans' and Oppolzer's auxiliaries are renowned. The choice of auxiliary will ultimately depend on the specific synthetic challenge, including the nature of the substrate and the desired stereochemical outcome, as well as considerations of cost and scalability.

References

A Comparative Study on the Rheological Properties of Polymers with Bulky Side-Chains: Focus on Poly(isobornyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the rheological properties of poly(isobornyl methacrylate) (PIBOMA), a polymer distinguished by its bulky, rigid isobornyl side-chain. For comparative context, data for poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA) are included to highlight the influence of the side-chain structure on the material's flow and deformation behavior. This document is intended for researchers, scientists, and drug development professionals working with acrylate-based polymers in various applications, including coatings, adhesives, and drug delivery systems.

The initial scope of this investigation included isobornyl propionate (B1217596) polymers; however, a thorough review of scientific literature revealed a lack of available data on the polymerization and rheological characterization of this specific monomer. Therefore, the focus was shifted to the more extensively studied isobornyl methacrylate (B99206) and isobornyl acrylate (B77674) systems.

Executive Summary

Poly(isobornyl methacrylate) exhibits unique rheological characteristics primarily due to the steric hindrance imposed by its bulky bicyclic side group. This feature leads to a significantly higher glass transition temperature (Tg) and distinct viscoelastic properties when compared to conventional polyacrylates like PMMA and PBA. These properties make PIBOMA a valuable component in formulations requiring high thermal stability and specific mechanical performance.

Comparative Rheological Data

The following tables summarize key rheological and thermal properties of PIBOMA in comparison to PMMA and PBA. The data has been compiled from various studies, and it is important to note that experimental conditions can influence the results.

Table 1: Thermal and Molecular Properties

PolymerMonomer StructureGlass Transition Temp. (Tg)Molecular Weight (Mn)Polydispersity Index (PDI)
Poly(isobornyl methacrylate) (PIBOMA)~110-201°C[1]7,000 - 283,000 g/mol [1][2]1.25 - 1.9[1][3]
Poly(methyl methacrylate) (PMMA)~105°C[4]VariableVariable
Poly(butyl acrylate) (PBA)~-54°C[5][6]VariableVariable

Table 2: Solution Viscosity

PolymerSolventConcentrationTemperatureIntrinsic Viscosity [η] (dL/g)
Poly(isobornyl methacrylate) (PIBOMA)THFDilute30°C0.064[3]
Poly(methyl methacrylate) (PMMA)Toluene, DMF, MEKVariable25°CVaries with MW[7]
Poly(butyl acrylate) (PBA)VariousVariableVariableVaries with MW

Table 3: Dynamic Mechanical Analysis (DMA) Data

PolymerTemperatureStorage Modulus (E' or G')Loss Modulus (E'' or G'')Tan Delta (δ)
Poly(isobornyl methacrylate) (PIBOMA)Glassy RegionHighLowLow
Glass TransitionSharp DecreasePeakPeak
Rubbery PlateauLower, stableLowLow
Poly(methyl methacrylate) (PMMA)Glassy RegionHighLowLow
Glass TransitionSharp DecreasePeakPeak
Rubbery PlateauLower, stableLowLow
Poly(butyl acrylate) (PBA)Below TgHighLowLow
Glass TransitionSharp DecreasePeakPeak
Above Tg (liquid)Very LowVery Low-

Experimental Protocols

Synthesis of Poly(isobornyl methacrylate) via Free Radical Polymerization

A typical procedure for the synthesis of PIBOMA is as follows:

  • Monomer and Initiator Preparation: Isobornyl methacrylate (IBOMA) monomer is dissolved in a suitable solvent, such as 1,4-dioxane (B91453) or toluene. Benzoyl peroxide (BPO) or another suitable free-radical initiator is added to the solution (e.g., 1% wt/wt of the monomer)[8].

  • Degassing: The mixture is degassed to remove oxygen, which can inhibit polymerization. This is typically achieved by bubbling an inert gas like argon through the solution or by several freeze-pump-thaw cycles[1].

  • Polymerization: The reaction vessel is sealed and placed in a thermostatic oil bath at a specific temperature (e.g., 65-110°C) for a set duration (e.g., 6-12 hours)[1][8].

  • Termination and Purification: The polymerization is quenched, for example, by the addition of an inhibitor like 4-methoxyphenol. The resulting polymer is then precipitated in a non-solvent such as ethanol (B145695) or methanol, filtered, and dried under vacuum[1][8].

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer IBOMA Monomer Dissolve Dissolve Monomer & Initiator Monomer->Dissolve Solvent Solvent (e.g., Toluene) Solvent->Dissolve Initiator Initiator (e.g., BPO) Initiator->Dissolve Degas Degas Mixture Dissolve->Degas Mixture Heat Heat to 65-110°C Degas->Heat Oxygen-free Quench Quench Reaction Heat->Quench Polymer Solution Precipitate Precipitate in Non-solvent Quench->Precipitate Dry Dry Polymer Precipitate->Dry FinalPolymer Pure PIBOMA Dry->FinalPolymer

Figure 1: Workflow for the free radical synthesis of PIBOMA.
Rheological Characterization: Dynamic Mechanical Analysis (DMA)

DMA is employed to investigate the viscoelastic properties of the polymers as a function of temperature.

  • Sample Preparation: Rectangular solid samples of the polymer are prepared, typically with dimensions suitable for the DMA instrument's clamps (e.g., 50 mm x 5 mm x 2 mm)[9].

  • Instrument Setup: The experiment is performed using a dynamic mechanical analyzer in a suitable mode, such as tensile or three-point bending mode[9][10].

  • Test Parameters: The sample is subjected to an oscillatory strain at a constant frequency (e.g., 1 Hz) and amplitude over a defined temperature range (e.g., from 20°C to 200°C) with a controlled heating rate (e.g., 2°C/min)[9][10].

  • Data Acquisition: The instrument measures the storage modulus (E' or G'), loss modulus (E'' or G''), and the loss tangent (tan δ = E''/E' or G''/G') as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve[9].

DMA_Workflow cluster_setup Instrument Setup cluster_params Test Parameters cluster_output Data Output Sample Polymer Sample DMA_Instrument DMA Instrument Sample->DMA_Instrument Load Mode Select Mode (e.g., Tensile) DMA_Instrument->Mode StorageModulus Storage Modulus (E') DMA_Instrument->StorageModulus LossModulus Loss Modulus (E'') DMA_Instrument->LossModulus TanDelta Tan Delta (δ) DMA_Instrument->TanDelta Frequency Set Frequency (e.g., 1 Hz) Mode->Frequency TempRange Set Temperature Ramp Frequency->TempRange Strain Set Strain Amplitude TempRange->Strain Strain->DMA_Instrument Run Test Tg Glass Transition (Tg) TanDelta->Tg Peak Analysis

Figure 2: Experimental workflow for Dynamic Mechanical Analysis.

Discussion of Comparative Rheology

The presence of the bulky isobornyl group in PIBOMA significantly restricts the mobility of the polymer chains. This is directly reflected in its high glass transition temperature (Tg), which can exceed 200°C, a stark contrast to the low Tg of PBA (-54°C) and the moderate Tg of PMMA (around 105°C)[1][4][5][6].

In the solid state, as measured by DMA, this restricted mobility results in a high storage modulus (E') in the glassy region, indicating a stiff and rigid material. The drop in E' at the glass transition is sharp, characteristic of amorphous thermoplastic polymers.

In solution, the bulky side groups can influence the polymer coil dimensions and interactions with the solvent, affecting the intrinsic viscosity. While direct comparative data across a range of solvents and molecular weights is limited, the available data suggests that PIBOMA forms flexible coils in good solvents like THF[11]. The steric hindrance of the isobornyl groups may also reduce intermolecular chain entanglements in concentrated solutions and melts, potentially leading to lower viscosity compared to a linear-chain polymer of equivalent molecular weight, although more research is needed to confirm this behavior across different shear rates.

Conclusion

The incorporation of the isobornyl methacrylate monomer into polymer chains imparts a unique combination of thermal stability and mechanical properties. The high glass transition temperature and rigidity of PIBOMA make it a suitable candidate for applications requiring performance at elevated temperatures. Its rheological behavior, both in the solid state and in solution, is fundamentally dictated by the bulky isobornyl side-chain. Further research focusing on direct, controlled comparisons of the melt rheology of PIBOMA with other polyacrylates would be beneficial for optimizing processing conditions and expanding its application scope.

References

Isobornyl Propionate: A Comparative Performance Analysis in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical compounds is paramount. This guide provides a comprehensive performance benchmark of Isobornyl propionate (B1217596), a common fragrance ingredient, against viable alternatives. The following analysis is based on available experimental data to aid in formulation and development decisions.

Isobornyl propionate is a widely utilized fragrance ingredient prized for its characteristic woody, pine-like, and camphoraceous aroma.[1][2] It is a synthetic compound, though it can also be found naturally in citrus fruits.[2] Its primary applications are in perfumes, cosmetics, and various scented household products where it contributes a fresh, clean, and lasting scent. This guide will delve into its performance characteristics and compare them with other common woody fragrance components.

Performance Metrics: A Tabular Comparison

To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its common alternatives. Due to the limited availability of direct comparative studies, data has been aggregated from various sources.

Table 1: Olfactory Profile and Physical Properties

CompoundOdor ProfileOdor StrengthSubstantivity (on smelling strip)Molecular Weight ( g/mol )Flash Point (°C)
This compound Woody, pine, camphoraceous, herbal, earthy[3]Medium[3]20 hours @ 100%[3]210.3299.44[3]
Bornyl Acetate Camphoraceous, coniferous, earthy, pine needle-15 hours196.2992
Cedarwood Oil Sharp, clean, crisp, slightly astringent[1]--Variable>100
Sandalwood Oil Creamy, smooth, warm, milky undertones[1]--Variable>100
Vetiver Oil Earthy, smoky, complex rooty characteristics[1]--Variable>100
Patchouli Oil Deep, rich, herbaceous, slightly sweet nuances[1]--Variable>100

Note: Data for alternatives is sourced from general perfumery literature and may vary depending on the specific grade and source of the material.

Table 2: Application and Blending Recommendations

CompoundTypical ApplicationsBlends Well With
This compound Fougeres, chypres, pine fragrances, citrus colognes, lavender compositions, room sprays[3]Lavender, herbaceous notes[3]
Bornyl Acetate Household fragrances, industrial perfumes, soap perfumes, pine needle scentsLauryl Aldehyde, Linalool, Lavandin
Cedarwood Oil Wide range of fragrances for its structural and brightening effects[1]Spices, herbs, fruity notes[1]
Sandalwood Oil Base note in many luxury perfumes for its creamy and warm character[1]Floral and oriental notes
Vetiver Oil Grounding element in fragrances, providing earthy and smoky depth[1]Citrus and spicy notes
Patchouli Oil Adds richness and mystery to fragrances[1]Woody and oriental notes

Experimental Protocols

The performance of fragrance ingredients is evaluated through a combination of instrumental analysis and sensory perception tests. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds responsible for the aroma of a fragrance mixture and to characterize their individual scent profiles.

Methodology:

  • Sample Preparation: A solution of the fragrance ingredient is prepared in a suitable solvent (e.g., ethanol).

  • Injection: A small volume of the sample is injected into a gas chromatograph (GC).

  • Separation: The GC separates the individual volatile compounds based on their boiling points and chemical properties as they pass through a capillary column.

  • Detection: The effluent from the GC column is split into two paths. One path leads to a standard detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other path leads to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor description and intensity of each compound as it elutes from the column.

  • Data Analysis: The data from the chemical detector and the sensory panel are correlated to create an "aromagram," which links specific chemical compounds to their perceived odors.

Headspace Analysis

Objective: To analyze the volatile compounds present in the air surrounding a scented product, mimicking how a consumer would experience the fragrance.

Methodology:

  • Sample Placement: The scented product (e.g., a cosmetic cream, a fabric softener sheet) is placed in a sealed vial.

  • Equilibration: The vial is allowed to sit for a period of time to allow the volatile fragrance compounds to evaporate and reach equilibrium in the headspace (the air above the sample).

  • Extraction: A sample of the headspace gas is collected using a solid-phase microextraction (SPME) fiber or a gas-tight syringe.

  • Analysis: The collected headspace sample is then injected into a GC-MS system for separation and identification of the volatile compounds.

Sensory Panel Evaluation for Odor Intensity and Longevity

Objective: To quantify the perceived intensity and duration of a fragrance on a specific substrate (e.g., skin, fabric).

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected.

  • Sample Application: A standardized amount of the fragrance formulation is applied to the designated substrate.

  • Intensity Rating: At specified time intervals (e.g., 0, 1, 4, 8, 12, 24 hours), the panelists evaluate the odor intensity on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong odor).

  • Data Analysis: The average intensity ratings at each time point are plotted to create a longevity curve for the fragrance.

Visualizing Fragrance Evaluation Workflow

As research into the specific signaling pathways of fragrance molecules like this compound is not publicly available, a diagram illustrating the logical workflow of fragrance performance evaluation is provided below.

Fragrance_Evaluation_Workflow cluster_Instrumental Instrumental Analysis cluster_Sensory Sensory Evaluation cluster_Data Data Integration & Analysis GCO Gas Chromatography-Olfactometry (GC-O) DataIntegration Data Integration GCO->DataIntegration Headspace Headspace Analysis Headspace->DataIntegration SensoryPanel Sensory Panel SensoryPanel->DataIntegration Intensity & Longevity Data PerformanceMetrics Performance Metrics DataIntegration->PerformanceMetrics Comparative Analysis FinalReport Final Comparison Guide PerformanceMetrics->FinalReport Publish Comparison Guide FragranceFormulation Fragrance Formulation (this compound & Alternatives) FragranceFormulation->GCO Chemical & Odor Profile FragranceFormulation->Headspace Volatility Profile FragranceFormulation->SensoryPanel Application on Substrate

Caption: Workflow for Benchmarking Fragrance Performance.

Conclusion

This compound is a valuable fragrance ingredient with a distinct woody and fresh aroma profile and good longevity. When selecting a woody note for a formulation, researchers and product developers should consider the specific desired olfactory character, the intended application, and the overall fragrance composition. While this compound offers a reliable and consistent performance, natural oils like cedarwood, sandalwood, vetiver, and patchouli can provide more complex and nuanced aromatic profiles. The choice between these ingredients will ultimately depend on the creative direction and performance requirements of the final product. Further direct comparative studies using standardized methodologies would be beneficial for a more precise quantitative benchmarking of these fragrance materials.

References

Safety Operating Guide

Safe Disposal of Isobornyl Propionate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

This document provides essential safety and logistical information for the proper disposal of isobornyl propionate (B1217596), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Understanding the Hazard Profile of Isobornyl Propionate

This compound is a colorless liquid with a characteristic turpentine-like odor. While it has low acute toxicity to mammals, it presents several hazards that necessitate careful handling and disposal. It can cause skin, eye, and respiratory irritation.[1][2] A primary concern is its high toxicity to aquatic life with long-lasting effects, making environmental containment a top priority during disposal.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValueSource
Chemical Identification
CAS Number2756-56-1[3]
Molecular FormulaC₁₃H₂₂O₂[1][3]
Molecular Weight210.31 g/mol [1][3]
Physical Properties
AppearanceColorless oily liquid[3]
Boiling Point245 °C (approx.)[3]
Density0.971 - 0.978 g/mL at 25 °C[3][4]
Flash Point99.4 °C (211 °F)[3][4]
Water Solubility19.8 mg/L at 24 °C (practically insoluble)[3]
Toxicological Data
Acute Oral LD50 (Rat)> 5 g/kg[3]
Acute Dermal LD50 (Rabbit)> 5 g/kg[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This procedure is based on standard guidelines for hazardous chemical waste management.

Objective: To safely collect, store, and dispose of this compound waste in compliance with environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene, with a screw-on cap).

  • Hazardous Waste Label.

  • Secondary containment bin.

Procedure:

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials can lead to dangerous reactions.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles and chemical-resistant gloves, when handling this compound waste.

  • Waste Collection:

    • Collect all this compound waste (e.g., unused product, contaminated solutions, rinsates from cleaning glassware) in a designated, properly labeled hazardous waste container.

    • The container must be in good condition, free of leaks or cracks, and made of a material compatible with this compound.

    • Ensure the container has a secure, leak-proof screw-on cap. Do not use stoppers or parafilm as a primary closure.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.

    • Clearly write the full chemical name, "this compound," and the approximate concentration or quantity of the waste. Do not use abbreviations.

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be under the control of laboratory personnel and away from general traffic.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent spills.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal and Removal:

    • Crucially, do not dispose of this compound down the drain or in regular trash. This is to prevent the release of this environmentally hazardous substance into aquatic systems.[2]

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste collection requests and handover.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste, as they retain product residue.[2]

    • Alternatively, if permitted by your institution, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container may be disposed of according to institutional guidelines.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A This compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container B->C D Collect Waste in Designated Container C->D E Affix 'Hazardous Waste' Label D->E F Clearly Identify Contents: 'this compound' E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Do NOT Pour Down Drain H->I J Contact Environmental Health & Safety (EHS) I->J Correct Path K Arrange for Professional Waste Collection J->K

This compound Disposal Workflow

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Isobornyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the use of Isobornyl propionate (B1217596), focusing on personal protective equipment (PPE), operational procedures, and disposal plans. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure a secure laboratory environment.

Essential Safety Information at a Glance

Understanding the physicochemical properties of Isobornyl propionate is the first step in safe handling. This data, summarized below, informs the necessary safety precautions.

PropertyValue
CAS Number 2756-56-1
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.32 g/mol
Appearance Colorless liquid
Flash Point 94 °C (201.2 °F) - Closed Cup[1]
Occupational Exposure Limits No data available[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is fundamental to laboratory safety when handling this compound.

Recommended Personal Protective Equipment
PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant gloves are required. While specific breakthrough data for this compound is not available, nitrile or neoprene gloves are recommended for handling similar esters. Always inspect gloves for degradation or punctures before use.
Body Protection A fully buttoned lab coat is mandatory to protect against splashes.[2] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.[2]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

General Handling and Storage
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.[3]

  • Storage : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2] Containers should be tightly sealed and properly labeled.[2]

  • Grounding : For transfers of larger quantities, ensure containers are electrically bonded and grounded to prevent static discharge.

Experimental Workflow

The following diagram illustrates a safe and logical workflow for conducting experiments with this compound.

G A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area in Fume Hood B->C D Dispense this compound C->D E Conduct Experiment D->E F Collect Waste in Labeled Container E->F G Clean Work Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Experimental workflow for this compound.

Emergency Response: Spill and Exposure Protocols

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol

For a minor spill (less than 100 mL) of this compound:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Containment : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2]

  • Collection : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination : Clean the spill area with soap and water.

  • Disposal : Label the waste container and dispose of it according to your institution's hazardous waste procedures.

The logical flow for managing a spill is depicted in the diagram below.

G spill Spill Occurs alert Alert Personnel & Control Ignition Sources spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into Waste Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste clean->dispose

Caption: Spill response workflow.
First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential for environmental protection and regulatory compliance.

Chemical Waste Disposal
  • Collection : Collect all waste containing this compound in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Empty Container Disposal

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinse : Rinse the empty container with a suitable solvent (such as ethanol (B145695) or acetone) three times.

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste.[2]

  • Deface Label : Completely remove or deface the original product label.

  • Final Disposal : Once decontaminated and the label is removed, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[2][4]

By implementing these comprehensive safety and handling procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before use.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.